2-(2-Aminoethyl)-1,3-di-Boc-guanidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[N'-(2-aminoethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N4O4/c1-12(2,3)20-10(18)16-9(15-8-7-14)17-11(19)21-13(4,5)6/h7-8,14H2,1-6H3,(H2,15,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQKBELHRNEGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCN)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451044 | |
| Record name | 2-(2-Aminoethyl)-1,3-di-Boc-guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203258-44-0 | |
| Record name | 2-(2-Aminoethyl)-1,3-di-Boc-guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Protected Guanidines in Modern Chemistry
The guanidinium group, the functional core of the amino acid arginine, is a ubiquitous and vital motif in biological systems. Its inherent high basicity (pKa of the conjugate acid is ~13.6) and ability to form multiple hydrogen bonds are central to its role in molecular recognition, enzyme catalysis, and protein structure.[1] However, this high reactivity can be a double-edged sword in the controlled environment of chemical synthesis. For scientists aiming to incorporate the guanidine moiety into complex molecules, such as peptides and pharmaceuticals, its potent basicity and nucleophilicity often necessitate the use of protecting groups.
This guide focuses on a key reagent in this field: 2-(2-Aminoethyl)-1,3-di-Boc-guanidine . The introduction of two tert-butoxycarbonyl (Boc) groups significantly modulates the fundamental properties of the guanidine core. This technical guide will provide a comprehensive overview of the synthesis, physicochemical properties, and applications of this versatile building block, with a particular focus on its attenuated basicity, a critical feature for its utility in contemporary organic and medicinal chemistry. We will delve into the electronic effects of the Boc protecting groups and provide practical, field-proven insights into its handling and reactivity.
Physicochemical Properties: A Quantitative and Qualitative Analysis
A thorough understanding of the physicochemical properties of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine is paramount for its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₆N₄O₄ | |
| Molecular Weight | 302.37 g/mol | |
| Appearance | Lumps or solid | |
| Melting Point | 95-98 °C | |
| Solubility | Soluble in many organic solvents | General knowledge |
| Storage Temperature | -20°C |
The Core Directive: Understanding the Basicity of Di-Boc-Guanidine
The defining characteristic of a guanidine is its strong basicity. However, the two electron-withdrawing Boc groups in 2-(2-Aminoethyl)-1,3-di-Boc-guanidine dramatically alter this property.
The Guanidinium Cation: A Resonating Powerhouse of Basicity
The high basicity of guanidine stems from the exceptional stability of its conjugate acid, the guanidinium cation. Upon protonation, the positive charge is delocalized over all three nitrogen atoms through resonance, as depicted below.
Resonance stabilization of the guanidinium cation.
The Electronic Impact of Boc Protection
The tert-butoxycarbonyl (Boc) group is an effective protecting group for amines.[2] The carbonyl group within the Boc moiety is strongly electron-withdrawing. In 2-(2-Aminoethyl)-1,3-di-Boc-guanidine, the two Boc groups attached to two of the guanidine nitrogens pull electron density away from the guanidine core. This has two significant consequences:
-
Modified Nucleophilicity: The electron-withdrawing nature of the Boc groups also tempers the nucleophilicity of the guanidine nitrogens. This allows for more controlled reactions, particularly in the context of guanidinylation.
Synthesis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine: A Detailed Protocol
The synthesis of N,N'-di-Boc-protected guanidines can be achieved through several routes. A common and efficient method involves the reaction of a primary amine with a suitable guanidinylating agent, such as N,N'-di-Boc-thiourea or a pyrazole-based reagent.[3] An optimized, high-yield synthesis of the title compound has been reported, which is scalable and does not require chromatographic purification.[4]
Recommended Synthetic Protocol
This protocol is adapted from a reported high-yielding synthesis and is suitable for laboratory-scale preparation.[4]
Reaction Scheme:
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
A Technical Guide to 2-(2-Aminoethyl)-1,3-di-Boc-guanidine: Synthesis, Applications, and Core Principles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine, a pivotal reagent in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a di-Boc-protected guanidine and a primary amino group, makes it an invaluable building block for introducing the guanidinium moiety in a controlled and strategic manner. We will explore its fundamental physicochemical properties, delve into robust synthetic methodologies with mechanistic insights, discuss its critical applications in areas like peptide synthesis and the development of therapeutic agents, and underscore the strategic importance of the tert-butoxycarbonyl (Boc) protecting groups. This guide is intended to serve as a practical resource for scientists leveraging this versatile compound in their research and development endeavors.
Introduction: The Strategic Importance of Protected Guanidines
The guanidinium group is a ubiquitous functional group in biological systems, most notably in the side chain of the amino acid arginine. Its ability to remain protonated over a wide physiological pH range allows it to form strong electrostatic and hydrogen bond interactions, which are fundamental to protein structure, enzyme catalysis, and molecular recognition events.[1][2] However, the high basicity (pKa ≈ 13.5) and nucleophilicity of the guanidine functional group present significant challenges in multi-step organic synthesis.[1]
Directly incorporating an unprotected guanidine can lead to a host of side reactions and solubility issues. This necessitates the use of protected guanidine synthons. 2-(2-Aminoethyl)-1,3-di-Boc-guanidine (CAS Number: 203258-44-0 ) emerges as a superior solution.[3] The two Boc groups effectively "tame" the reactivity and basicity of the guanidine core, rendering it a stable, manageable, and lipophilic entity suitable for standard synthetic transformations. The presence of a terminal primary amine provides a convenient handle for conjugation to other molecules, making it a premier guanidinylating agent for complex targets.[3]
Physicochemical and Structural Properties
A clear understanding of a reagent's physical properties is paramount for its effective use in experimental design. 2-(2-Aminoethyl)-1,3-di-Boc-guanidine is typically supplied as a solid, and its key characteristics are summarized below.
Key Properties Table
| Property | Value | Source |
| CAS Number | 203258-44-0 | [3][4] |
| Molecular Formula | C₁₃H₂₆N₄O₄ | [3] |
| Molecular Weight | 302.37 g/mol | [3] |
| Appearance | Lumps or solid | [3] |
| Melting Point | 95-98 °C | [3] |
| Purity | ≥90% (HPLC) | [3] |
| Storage Temperature | −20°C | [3] |
| SMILES String | CC(C)(C)OC(=O)N\C(NC(=O)OC(C)(C)C)=N\CCN | [3] |
| InChI Key | GKQKBELHRNEGCI-UHFFFAOYSA-N | [3] |
Chemical Structure
The structure of the molecule is defined by a central guanidine unit where two of the nitrogen atoms are protected with Boc groups, and the third is attached to an ethylamine linker.
Synthesis and Mechanistic Considerations
The synthesis of N,N'-di-Boc-protected guanidines is a well-established field, typically involving the reaction of an amine with a suitable guanylating agent. The most common precursors are activated thioureas or pyrazole-carboxamidines.
Synthetic Workflow: Guanylation of Ethylenediamine
A prevalent and efficient method for preparing the title compound involves the reaction of a suitably protected and activated guanylating agent with ethylenediamine. While multiple specific reagents can be used, the core transformation relies on the nucleophilic attack of one of the amino groups of ethylenediamine onto an electrophilic di-Boc-protected carbodiimide or a similar intermediate.
Causality Behind Experimental Choices:
-
Precursor: N,N'-Di-Boc-thiourea is a stable, crystalline solid that is readily available and serves as an excellent precursor to the highly reactive carbodiimide intermediate.
-
Activating Agent: Historically, mercury(II) chloride (HgCl₂) was used for this desulfurization-activation step.[5] However, due to the extreme toxicity and environmental hazards associated with mercury waste, modern protocols favor greener alternatives. Cyanuric chloride (TCT) has been demonstrated as a mild, inexpensive, and highly efficient substitute, eliminating heavy-metal waste without a significant loss in yield.[6]
-
Solvent & Base: Anhydrous tetrahydrofuran (THF) is a common choice of solvent as it effectively dissolves the reactants while remaining inert.[6] A non-nucleophilic organic base like N-methylmorpholine (NMM) or triethylamine (Et₃N) is required to neutralize the acid generated during the reaction.[6]
-
Nucleophile Stoichiometry: Ethylenediamine has two nucleophilic primary amines. To favor mono-substitution and minimize the formation of the di-substituted byproduct, it is crucial to use ethylenediamine in excess and add it slowly to the activated intermediate at a controlled temperature.
Experimental Protocol
The following is a representative protocol synthesized from established methods for N,N'-di-Boc guanylation. Researchers should first perform this on a small scale to optimize conditions.[6]
-
Activation: To a stirred solution of N,N'-di-Boc-thiourea (1.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous THF under an inert atmosphere (N₂ or Ar), add cyanuric chloride (TCT) (0.33 eq) portion-wise at 0 °C.
-
Intermediate Formation: Add N-methylmorpholine (NMM) (2.0 eq) dropwise to the suspension. Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the consumption of the thiourea by TLC. The formation of a white precipitate (NMM hydrochloride) will be observed.
-
Guanylation: In a separate flask, prepare a solution of ethylenediamine (5.0 eq) in anhydrous THF. Cool the activated mixture from Step 2 back to 0 °C.
-
Reaction: Add the ethylenediamine solution dropwise to the activated mixture over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford 2-(2-Aminoethyl)-1,3-di-Boc-guanidine as a solid.
Applications in Synthesis and Drug Discovery
The primary utility of this reagent is as a masked arginine-equivalent or a general-purpose guanidinylating agent.
Peptide Synthesis and Arginine Analogs
In peptide chemistry, introducing arginine residues can be challenging. 2-(2-Aminoethyl)-1,3-di-Boc-guanidine provides a versatile method for postsynthetic modification of peptides. For example, it can be coupled to a carboxylic acid side chain (e.g., aspartic or glutamic acid) on a resin-bound peptide to create non-natural amino acid residues with guanidinium side chains of varying lengths. This is crucial for probing structure-activity relationships where the precise positioning of a cationic charge is key.
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- 2. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(2-Aminoethyl)-1,3-di-Boc-guanidine technical, = 90 HPLC 203258-44-0 [sigmaaldrich.com]
- 4. 154476-57-0|N,N'-Di-Boc-guanidine|BLD Pharm [bldpharm.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
An In-depth Technical Guide to 2-(2-Aminoethyl)-1,3-di-Boc-guanidine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Aminoethyl)-1,3-di-Boc-guanidine is a key synthetic intermediate, valued for its role as a versatile building block in medicinal chemistry and drug discovery. Its structure combines a reactive primary amine with a guanidinium moiety masked by two tert-butyloxycarbonyl (Boc) protecting groups. This strategic protection tempers the high basicity of the guanidine group, allowing for controlled and selective chemical transformations.[1] This guide provides a comprehensive overview of the chemical structure, synthesis, characterization, and applications of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine, offering insights for its effective utilization in the laboratory.
Chemical Structure and Properties
2-(2-Aminoethyl)-1,3-di-Boc-guanidine possesses a unique molecular architecture that dictates its reactivity and utility. The presence of the Boc protecting groups is crucial, as it allows for the stepwise introduction of the guanidinium functionality into complex molecules.[1]
Molecular Formula: C₁₃H₂₆N₄O₄[2]
Molecular Weight: 302.37 g/mol [2]
CAS Number: 203258-44-0[2]
Appearance: Lumps or solid[2]
Melting Point: 95-98 °C[2]
Solubility: Soluble in a range of organic solvents, including tetrahydrofuran (THF) and dichloromethane (DCM).
The core of the molecule features a guanidinium group, a functionality prevalent in numerous biologically active compounds, most notably the amino acid arginine.[3] The guanidinium group's ability to exist in a protonated state at physiological pH enables it to form strong electrostatic and hydrogen-bonding interactions with biological targets.[3] The Boc groups can be readily removed under acidic conditions, unmasking the guanidine for subsequent reactions or to reveal the final bioactive compound.[4]
Synthesis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine
The synthesis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine can be achieved through the guanidinylation of ethylenediamine. A variety of reagents can be employed for this transformation, with N,N'-di-Boc-1H-pyrazole-1-carboxamidine and N,N'-di-Boc-S-methylisothiourea being common choices due to their high reactivity and selectivity.[5][6] An improved, high-yielding synthesis has been reported that provides the product in over 90% yield without the need for chromatographic purification.[7]
Illustrative Synthetic Protocol
A reliable method for the synthesis involves the reaction of a suitable guanidinylating agent with a large excess of ethylenediamine to favor mono-guanidinylation.
Reagents and Materials:
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
Ethylenediamine
-
Tetrahydrofuran (THF)
-
Silica Gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.0 equivalent) in anhydrous THF.
-
Addition of Amine: To the stirred solution, add a significant excess of ethylenediamine (e.g., 10 equivalents) dropwise at room temperature. The large excess minimizes the formation of the di-guanidinylated byproduct.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting guanidinylating agent is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess ethylenediamine and THF.
-
Purification: The crude residue can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure 2-(2-Aminoethyl)-1,3-di-Boc-guanidine.[5]
Caption: General workflow for the synthesis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine.
Mechanism of Guanidinylation
The reaction proceeds via a nucleophilic attack of the primary amine of ethylenediamine on the electrophilic carbon of the guanidinylating agent. The pyrazole or methylthio group serves as a good leaving group, facilitating the formation of the C-N bond.
Caption: Simplified mechanism of guanidinylation using a pyrazole-based reagent.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(2-Aminoethyl)-1,3-di-Boc-guanidine. The following table summarizes the expected analytical data.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two Boc groups (singlet, ~1.5 ppm, 18H), and two methylene groups of the ethyl chain (triplets or multiplets, in the range of 2.8-3.5 ppm, 4H). Protons on the nitrogens will appear as broad signals. |
| ¹³C NMR | Resonances for the carbonyl carbons of the Boc groups (~153-163 ppm), the quaternary carbons of the Boc groups (~80-83 ppm), the methyl carbons of the Boc groups (~28 ppm), the guanidinium carbon (~156-160 ppm), and the two methylene carbons of the ethyl chain (~40-45 ppm). |
| Mass Spectrometry (ESI-MS) | A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 303.2. |
| FTIR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the Boc groups (around 1700-1725 cm⁻¹), and C-N stretching (in the 1600-1650 cm⁻¹ region).[8] |
Applications in Synthesis
The primary utility of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine lies in its application as a building block for the synthesis of more complex molecules, particularly in the realm of peptidomimetics and drug design.
Synthesis of Arginine Mimetics and Bioactive Peptidomimetics
The guanidinium group of arginine is crucial for many biological interactions. 2-(2-Aminoethyl)-1,3-di-Boc-guanidine serves as a valuable precursor for creating arginine mimetics, where the natural amino acid structure is modified to enhance properties such as stability, binding affinity, or cellular uptake.[9] Guanidine-containing peptoids have been shown to translocate into cells more readily than their amino analogues.[10]
Caption: General scheme for the application in arginine mimetic synthesis.
Experimental Protocol: Boc Deprotection
The removal of the Boc protecting groups is a critical step to unveil the guanidinium functionality. This is typically achieved under acidic conditions.
Reagents and Materials:
-
2-(2-Aminoethyl)-1,3-di-Boc-guanidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cold diethyl ether
Step-by-Step Procedure:
-
Dissolution: Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask.[4]
-
Scavenger Addition: Add TIS (typically 2.5-5% v/v) to the solution to quench the tert-butyl cations generated during deprotection, thereby preventing side reactions.[4]
-
Acid Addition: Cool the solution to 0 °C in an ice bath and slowly add TFA (typically 25-50% v/v in DCM).[4][11]
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is fully consumed (usually 1-2 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting crude product, often as a TFA salt, can be precipitated by the addition of cold diethyl ether, filtered, and washed with cold ether to yield the deprotected guanidinium compound.[12]
Conclusion
2-(2-Aminoethyl)-1,3-di-Boc-guanidine is a strategically designed and highly valuable reagent for chemical synthesis. Its Boc-protected guanidinium group allows for the controlled incorporation of this important pharmacophore into a wide range of molecular scaffolds. The synthetic routes to this compound are well-established, and its reactivity is predictable, making it a reliable tool for researchers in drug discovery and medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity is paramount for its successful application in the development of novel therapeutic agents.
References
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Anonymous. Examples where aminoethylguanidine 1 has been used. ResearchGate. Available at: [Link].
- Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372.
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Anonymous. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link].
- Bhattacharya, S., et al. (2011). Synthesis of a new dipeptide analogue and its chemical characterization. Der Pharma Chemica, 3(3), 174-188.
- Anonymous. (2015). A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers. RSC Publishing.
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Anonymous. Synthesis and Applications of Arginine Mimetics. ResearchGate. Available at: [Link].
- Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663.
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PubChem. N,N'-Di-Boc-guanidine. Available at: [Link].
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Anonymous. FTIR spectra of polymeric guanidine derivatives. ResearchGate. Available at: [Link].
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Anonymous. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available at: [Link].
- Anonymous. (2016).
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Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link].
- Anonymous. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. PMC - NIH.
- Anonymous. Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. NIH.
- Anonymous. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
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Reddit. (2025). Best mild Boc-deprotection method for a guanidine compound? r/Chempros. Available at: [Link].
- Anonymous. (2016).
- Anonymous. (2021).
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Anonymous. (2025). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. ResearchGate. Available at: [Link].
- Anonymous. (2023). Streamlined Radiosynthesis of [18F]Fluproxadine (AF78): An Unprotected Guanidine Precursor Enables Efficient One-Step, Automation-Ready Labeling for Clinical Use. MDPI.
- Anonymous. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors.
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Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Available at: [Link].
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Anonymous. FT-IR spectra of β-CD and t-BOC-β-CD for Entry-2. ResearchGate. Available at: [Link].
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A Comprehensive Technical Guide to 2-(2-Aminoethyl)-1,3-di-Boc-guanidine: Synthesis, Characterization, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine, a key building block in modern medicinal chemistry. We will delve into its precise chemical identity, a robust and reproducible synthetic pathway, purification and characterization protocols, and its strategic application in the synthesis of guanidine-containing bioactive molecules. The methodologies described herein are presented with the causality behind experimental choices, ensuring both technical accuracy and practical insight for researchers in the field.
Core Concepts: The Strategic Importance of Protected Guanidines
The guanidinium group is a pivotal functional group in a vast array of biologically active natural products and pharmaceuticals.[1] Its ability to remain protonated at physiological pH allows it to engage in critical hydrogen bonding and electrostatic interactions with biological targets such as enzymes and receptors.[2] However, the high basicity of the guanidine moiety presents significant challenges during chemical synthesis, often leading to side reactions and compatibility issues with other functional groups.
The use of tert-butoxycarbonyl (Boc) protecting groups provides an elegant solution to this challenge. By temporarily masking the nucleophilicity and basicity of the guanidine, Boc-protected guanidinylating reagents enable the controlled and efficient incorporation of this essential pharmacophore into complex molecular architectures.[1][3] The Boc groups are stable under a variety of reaction conditions and can be readily removed at a later synthetic stage, typically under acidic conditions.[1]
2-(2-Aminoethyl)-1,3-di-Boc-guanidine is a bifunctional reagent that offers the dual advantage of a protected guanidine group and a reactive primary amine, making it an exceptionally useful tool for extending a molecular scaffold with a guanidinylated ethylamine side chain.
Chemical Identity and Physicochemical Properties
A precise understanding of the reagent's properties is fundamental to its effective use.
IUPAC Nomenclature and Structural Formula
The formal IUPAC name for this compound is tert-butyl N-[N'-(2-aminoethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate .
For clarity and convenience in a laboratory setting, it is commonly referred to by several synonyms, including:
-
2-(2-Aminoethyl)-1,3-di-Boc-guanidine
-
1,3-Di-Boc-2-(2-aminoethyl)guanidine
-
N,N'-Bis-(Boc)-N''-(2-Amino-ethyl)-guanidine
Molecular Structure:
Caption: Structure of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine.
Physicochemical Data
A summary of the key physicochemical properties is presented in Table 1. These values are crucial for planning reactions, purification, and storage.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₆N₄O₄ | [4] |
| Molecular Weight | 302.37 g/mol | [4] |
| Appearance | White to off-white lumps or powder | [4] |
| Melting Point | 95-98 °C | [4] |
| Solubility | Soluble in most alcohols, esters (e.g., ethyl acetate), ketones (e.g., acetone), acetonitrile, and dichloromethane. Insoluble in diethyl ether and hexane. | [5] |
| Storage Temperature | -20°C | [4] |
| CAS Number | 203258-44-0 | [4] |
Synthesis Protocol: A Validated Two-Step Approach
The synthesis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine is most effectively achieved through a two-step process. First, the selective mono-protection of a readily available starting material, ethylenediamine, is performed. This is followed by the guanidinylation of the resulting primary amine. This staged approach ensures high yields and simplifies purification.
Caption: Two-step synthetic workflow for the target compound.
Step 1: Synthesis of tert-butyl (2-aminoethyl)carbamate (Mono-Boc-ethylenediamine)
Rationale: The selective mono-protection of ethylenediamine is critical to prevent the formation of di-substituted byproducts. While several methods exist, using an excess of the diamine compared to the Boc-anhydride is a common strategy.[6] However, for more valuable diamines, a 1:1 stoichiometry with a less reactive Boc source like tert-butyl phenyl carbonate is preferred as it offers high selectivity and simplifies the workup, avoiding the need for chromatography at this stage.[6][7]
Detailed Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,2-ethanediamine (20.0 g, 0.33 mol) in 200 mL of absolute ethanol.
-
Reagent Addition: Add tert-butyl phenyl carbonate (64.6 g, 0.33 mol) to the solution.
-
Reaction: Heat the mixture to a gentle reflux (oil bath temperature ~80°C) and stir for 18 hours. The solution will typically turn yellow.
-
Concentration: Allow the reaction to cool to room temperature. Reduce the volume to approximately 150 mL using a rotary evaporator.
-
Aqueous Workup (Acid Wash): Add 300 mL of water and carefully adjust the pH to ~3 by adding 2M HCl. This step protonates the desired product and any unreacted diamine, keeping them in the aqueous phase, while allowing for the removal of non-basic organic impurities.
-
Extraction (Organic Impurities): Extract the acidic aqueous solution with dichloromethane (3 x 400 mL) to remove phenol and other organic byproducts. Discard the organic layers.
-
Basification: Adjust the pH of the aqueous phase to 12 by adding 2M NaOH. This deprotonates the mono-Boc-protected product, making it soluble in organic solvents.
-
Extraction (Product): Extract the basic aqueous phase with dichloromethane (5 x 500 mL).
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl (2-aminoethyl)carbamate as a yellow oil.[7]
Step 2: Guanidinylation of tert-butyl (2-aminoethyl)carbamate
Rationale: The guanidinylation of the primary amine of the mono-Boc-ethylenediamine precursor is achieved using a di-Boc-protected guanidinylating agent. Reagents like 1-[N,N'-(Di-Boc)amidino]pyrazole are highly effective as they are stable, crystalline solids that react under mild conditions to give high yields of the desired product with a straightforward purification.
Detailed Protocol:
-
Reaction Setup: In a suitable round-bottom flask, dissolve tert-butyl (2-aminoethyl)carbamate (1.00 mmol) and 1-[N,N'-(di-Boc)amidino]pyrazole (1.10 mmol) in anhydrous tetrahydrofuran (THF, ~2 mL).
-
Reaction: Stir the solution at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., mobile phase of ethyl acetate:hexane = 1:3).
-
Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate) to isolate the pure 2-(2-Aminoethyl)-1,3-di-Boc-guanidine.
Characterization and Quality Control
Ensuring the purity and identity of the synthesized reagent is paramount.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is the primary method for structural confirmation. The ¹H NMR spectrum should show characteristic signals for the two tert-butyl groups (a sharp singlet integrating to 18H), the two methylene groups of the ethyl chain, and the exchangeable NH protons. The ¹³C NMR will confirm the presence of the carbonyl carbons of the Boc groups, the guanidinyl carbon, and the carbons of the tert-butyl and ethyl groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the calculated molecular formula of C₁₃H₂₆N₄O₄.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product, which should typically be ≥90% for use in synthesis.[4]
Application in the Synthesis of Bioactive Molecules
The primary utility of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine is as a synthon to introduce a guanidinoethyl moiety onto a molecule, often via reaction with an electrophilic center.
General Workflow for Amide Coupling
A common application is the coupling to a carboxylic acid to form an amide bond, extending the molecule with the protected guanidine side chain.
Caption: General workflow for amide coupling.
Protocol Example: Amide Bond Formation
-
Activation: Dissolve the carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or DMF). Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and an additive such as 1-Hydroxybenzotriazole (HOBt, 1.2 eq). Stir for 15-30 minutes at 0°C to form the active ester.
-
Coupling: Add a solution of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Perform a standard aqueous workup to remove excess reagents and byproducts, followed by purification via flash column chromatography to yield the desired coupled product.[8]
Deprotection to Reveal the Guanidine Moiety
Rationale: The final step in many synthetic sequences is the removal of the Boc groups to unmask the biologically active guanidinium group. This is typically achieved under strong acidic conditions. The generation of a reactive tert-butyl cation during this process necessitates the use of "scavengers" to prevent unwanted side reactions, such as the alkylation of sensitive functional groups (e.g., tryptophan or methionine residues in peptides).[9]
Detailed Protocol: Boc Deprotection with TFA
-
Preparation: Dissolve the di-Boc-protected compound in anhydrous dichloromethane (DCM).
-
Scavenger Addition: Add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Acidolysis: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 50-95% (v/v).
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor for completion (typically 1-4 hours).
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting guanidine TFA salt can often be precipitated by the addition of cold diethyl ether and collected by filtration.
Conclusion
2-(2-Aminoethyl)-1,3-di-Boc-guanidine is a highly valuable and versatile reagent for drug discovery and development. Its strategic design allows for the efficient and controlled introduction of the critical guanidinoethyl functionality into complex molecules. By understanding its chemical properties and employing the robust synthetic and application protocols detailed in this guide, researchers can effectively leverage this building block to accelerate the discovery of novel therapeutics.
References
- Omar Al-Deeb A. Synthesis of some new 3H-quinazolin-4-one derivatives as potential antitubercular agents. World Applied Sciences Journal. 2008;5:94–99.
- BenchChem. (2025). (2-Aminoethyl)carbamic acid derivatives in organic synthesis.
- Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372.
- Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). Urethane protected derivatives of 1-guanylpyrazole for the mild and efficient preparation of guanidines. Tetrahedron Letters, 34(21), 3389-3392.
- BenchChem. (2025). Synthesis of Substituted Guanidines Using Boc.
- de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
- TCI. (2024).
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
- Sigma-Aldrich. 2-(2-Aminoethyl)
- BenchChem. (2025).
- ChemicalBook. BOC-GUANIDINE Properties. (Accessed 2026).
- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). A Simple and Selective Method for the Preparation of Mono-Carbamate-Protected Diamines. Synthesis, 2002(15), 2195-2202.
- aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Chem-Impex. N-Boc-guanidine. (Accessed 2026).
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A Technical Guide to Determining the Aqueous and Organic Solubility of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine
Abstract
The determination of a compound's solubility is a critical cornerstone in drug discovery and development, influencing everything from reaction kinetics in synthesis to bioavailability in preclinical studies. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the theoretical and practical considerations for determining the solubility of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine. We delve into the molecular factors governing its solubility profile and present a detailed, field-proven protocol for its thermodynamic equilibrium solubility determination in both aqueous and organic media. This document is structured to provide not just a method, but the scientific rationale behind the experimental design, ensuring methodological robustness and data integrity.
Introduction: The Significance of Solubility in the Context of Protected Guanidines
2-(2-Aminoethyl)-1,3-di-Boc-guanidine is a key synthetic intermediate, frequently employed as a guanidinylation reagent in peptide synthesis and the construction of complex bioactive molecules.[1] Its utility is predicated on its reactivity and its ability to be handled and purified, processes that are intrinsically linked to its solubility characteristics. An accurate understanding of its solubility is paramount for:
-
Reaction Condition Optimization: Ensuring homogeneous conditions for chemical reactions, leading to improved yields and purity.
-
Purification Strategy: Selecting appropriate solvent systems for crystallization or chromatography.
-
Formulation Development: For downstream applications, understanding solubility is the first step in creating stable solutions or suspensions.
-
Predictive Modeling: Providing essential physicochemical data for computational models that predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties of derivative compounds.
Poor solubility can impede development, leading to challenges in handling, unreliable results in biological assays, and ultimately, increased costs and timelines.[2] This guide, therefore, offers the necessary tools to proactively characterize this crucial parameter.
Theoretical Considerations: A Molecular-Level Perspective
The solubility of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine is a tale of two competing molecular features: the hydrophilic guanidine core and the lipophilic tert-butoxycarbonyl (Boc) protecting groups.
-
The Guanidine Moiety: The core guanidine group (pKa of the conjugate acid is ~12.5) is strongly basic and highly polar.[3][4] Unprotected guanidines are typically soluble in polar solvents like water, DMSO, and methanol.[3]
-
The Boc Protecting Groups: The two large, nonpolar Boc groups significantly increase the molecule's lipophilicity. This sterically hinders the polar guanidine core and introduces a large hydrocarbon surface area, which is unfavorable for interaction with water but favorable for interaction with organic solvents.[3][5]
-
The Aminoethyl Tail: The terminal primary amine offers an additional site for hydrogen bonding, potentially increasing polarity, though its contribution is modest compared to the bulky Boc groups.
Predicted Solubility Profile: Based on this structure, we can hypothesize:
-
Low Aqueous Solubility: The dominance of the two lipophilic Boc groups will likely result in poor solubility in aqueous buffers.
-
Good Organic Solubility: The molecule is expected to be soluble in a range of organic solvents, particularly those of moderate to low polarity such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF).[6] Its solubility in polar aprotic solvents like acetonitrile and polar protic solvents like methanol is also expected to be significant.
This molecular dichotomy necessitates a robust experimental approach to quantify its solubility across a spectrum of relevant solvents.
Physicochemical Properties Summary
A summary of known properties for 2-(2-Aminoethyl)-1,3-di-Boc-guanidine is essential for designing and interpreting solubility experiments.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₆N₄O₄ | [1] |
| Molecular Weight | 302.37 g/mol | [1] |
| CAS Number | 203258-44-0 | [1] |
| Appearance | Lumps | |
| Melting Point | 95-98 °C | [1] |
| Purity | ≥90% (HPLC) | [1] |
| Storage Temperature | −20°C | [1] |
Experimental Protocol: Thermodynamic Equilibrium Solubility Determination
The "shake-flask" method is the gold standard for determining thermodynamic solubility.[7] It measures the saturation solubility of a compound where the dissolved solute is in equilibrium with the undissolved solid phase.[2][8] This protocol is designed to be self-validating by ensuring equilibrium is truly reached and that the analytical method is specific and accurate.
Core Principle
An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove all undissolved solids, and the concentration of the dissolved compound in the clear filtrate is quantified, typically by High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
2-(2-Aminoethyl)-1,3-di-Boc-guanidine (solid)
-
Selected solvents (e.g., Phosphate Buffered Saline pH 7.4, Water, Dichloromethane, Ethyl Acetate, Acetonitrile, Methanol)
-
HPLC system with UV detector
-
Analytical balance (4-decimal place)
-
Glass vials (e.g., 1.5-4 mL) with screw caps
-
Orbital shaker or vial rotator
-
Thermostatically controlled environment (e.g., incubator at 25°C)
-
Syringe filters (0.22 µm, ensure compatibility with organic solvents, e.g., PTFE)
-
Volumetric flasks and pipettes for standard preparation
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Accurately weigh approximately 2-5 mg of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine into a glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached.
-
Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.
-
Prepare at least three replicate vials for each solvent to ensure statistical validity.
Causality: Using a significant excess of solid drives the system to saturation, the fundamental requirement for measuring thermodynamic solubility. Precise solvent volume is critical for an accurate final concentration calculation.
Step 2: Equilibration
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or ambient room temperature).
-
Agitate the samples for 24 to 48 hours. A 24-hour period is often sufficient, but a preliminary time-course experiment (e.g., testing at 12, 24, and 48 hours) is recommended to confirm that equilibrium has been reached.[7][8]
-
After agitation, allow the vials to stand for a short period (e.g., 1 hour) to let the undissolved solid settle.
Causality: Extended agitation at a constant temperature is crucial to allow the dissolution process to reach a true thermodynamic equilibrium.[2] Failure to reach equilibrium is a common source of error, leading to an underestimation of solubility.
Step 3: Sample Processing & Analysis
-
Carefully draw the supernatant into a syringe, avoiding the settled solid material.
-
Attach a 0.22 µm syringe filter (chemically compatible with your solvent) and discard the first ~200 µL of filtrate to saturate any potential binding sites on the filter membrane.
-
Filter the remaining supernatant into a clean HPLC vial.
-
If the solution is expected to be highly concentrated, perform a validated dilution with the same solvent to bring it within the linear range of the analytical method.
-
Analyze the sample by a validated HPLC-UV method. The analytical method should be specific for 2-(2-Aminoethyl)-1,3-di-Boc-guanidine and demonstrate good linearity, accuracy, and precision.[9][10]
Causality: Filtration is a critical step to separate the dissolved fraction from the solid.[11] An unfiltered sample would give a falsely high and meaningless result. HPLC-UV provides the necessary selectivity and sensitivity for accurate quantification of the analyte in the complex matrix that a saturated solution represents.[2][9]
Step 4: Data Calculation
-
Prepare a multi-point calibration curve by plotting the HPLC peak area against the known concentrations of serially diluted stock solutions of the compound.
-
Use the linear regression equation from the calibration curve to determine the concentration of the compound in the filtered sample.
-
Adjust the calculated concentration for any dilution factors used. The final value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Factors Influencing Solubility: A Conceptual Diagram
The solubility of this molecule is a multifactorial property. The following diagram illustrates the key relationships governing its dissolution.
Caption: Key Factors Influencing Compound Solubility.
Conclusion
References
-
protocols.io. In-vitro Thermodynamic Solubility. Available at: [Link]
-
AIP Publishing. IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C 4. Available at: [Link]
-
Shey, J.-Y., & Sun, C.-M. (1998). Soluble Polymer-Supported Synthesis of N, N-di(Boc)-Protected Guanidines. Synlett, 1998(12), 1423-1425. Available at: [Link]
-
Royal Society of Chemistry. Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Available at: [Link]
-
Reddit. Best mild Boc-deprotection method for a guanidine compound? Available at: [Link]
-
Evotec. Thermodynamic Solubility Assay. Available at: [Link]
-
National Institutes of Health. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Available at: [Link]
-
ResearchGate. Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Available at: [Link]
-
University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]
-
MDPI. Streamlined Radiosynthesis of [18F]Fluproxadine (AF78): An Unprotected Guanidine Precursor Enables Efficient One-Step, Automation-Ready Labeling for Clinical Use. Available at: [Link]
-
Science of Synthesis. Product Class 13: Guanidine Derivatives. Available at: [Link]
-
Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]
-
National Institutes of Health. Guanidine. Available at: [Link]
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An In-depth Technical Guide to the Synthesis and Application of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine
Abstract
The guanidinium moiety is a recurring structural motif in a multitude of biologically active natural products and synthetic pharmaceuticals, owing to its ability to engage in crucial hydrogen bonding interactions with biological targets. The strategic incorporation of this functional group into molecular scaffolds is a cornerstone of modern medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and, more specifically, a detailed protocol for the synthesis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine, a versatile building block for drug development. We will delve into the rationale behind the chosen synthetic strategy, provide step-by-step experimental procedures, and discuss the significance of this compound in the broader context of pharmaceutical research. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique properties of protected guanidines in their synthetic endeavors.
Introduction: The Significance of the Guanidinium Group in Medicinal Chemistry
The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic and polar moiety that is typically protonated at physiological pH.[1] This cationic nature allows it to form strong, directional hydrogen bonds with carboxylate, phosphate, and other negatively charged residues in biological macromolecules such as enzymes and receptors. This fundamental interaction underpins the biological activity of numerous guanidine-containing drugs, which span a wide therapeutic spectrum, including antimicrobial, antiviral, and anticancer agents.[2]
The introduction of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is a critical strategy in the synthesis of complex molecules containing the guanidine functionality. Di-Boc-protected guanidines offer the advantage of being less polar and basic than their unprotected counterparts, which simplifies purification and handling during multi-step syntheses. The Boc groups can be readily removed under acidic conditions, unmasking the guanidinium group at a desired stage of the synthetic sequence. 2-(2-Aminoethyl)-1,3-di-Boc-guanidine, with its terminal primary amine, serves as a bifunctional linker, enabling its facile incorporation into larger molecular frameworks.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine can be logically approached through a retrosynthetic disconnection, as illustrated below. The target molecule is envisioned to be formed via a guanylation reaction between a suitable mono-protected ethylenediamine derivative and a di-Boc-protected guanylating agent.
Caption: Workflow for the selective mono-Boc protection of ethylenediamine.
Materials:
-
Ethylenediamine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (5.0 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate (1.0 equivalent) in anhydrous dichloromethane.
-
Add the di-tert-butyl dicarbonate solution dropwise to the cooled ethylenediamine solution over a period of 1-2 hours with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-ethylenediamine as a colorless oil.
Synthesis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine
Rationale: This step involves the guanylation of the primary amine of N-Boc-ethylenediamine. The use of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is advantageous as it proceeds under mild conditions and the pyrazole byproduct is easily removed during workup. [3][4]
Caption: Workflow for the guanylation of N-Boc-ethylenediamine.
Materials:
-
N-Boc-ethylenediamine
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, rotary evaporator.
Procedure:
-
To a solution of N-Boc-ethylenediamine (1.0 equivalent) in anhydrous THF or DCM, add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 equivalents).
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(2-Aminoethyl)-1,3-di-Boc-guanidine as a white solid.
Characterization Data
The structural integrity of the synthesized 2-(2-Aminoethyl)-1,3-di-Boc-guanidine should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the Boc protecting groups (singlet, ~1.5 ppm), the ethylenediamine backbone (multiplets), and NH protons. |
| ¹³C NMR | Signals for the carbonyl and quaternary carbons of the Boc groups, the carbons of the ethylenediamine moiety, and the central guanidinic carbon. [5] |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the product. |
| Melting Point | 95-98 °C |
Applications in Drug Discovery and Development
2-(2-Aminoethyl)-1,3-di-Boc-guanidine is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of a terminal Boc-protected amine allows for its facile conjugation to other molecular fragments through amide bond formation or other amine-specific reactions.
The di-Boc-protected guanidine moiety can be carried through multiple synthetic steps and deprotected in the final stages to reveal the bioactive guanidinium group. This strategy has been employed in the synthesis of various classes of compounds, including:
-
Integrin Antagonists: The guanidinium group can mimic the side chain of arginine, which is a key recognition element for integrin receptors.
-
Enzyme Inhibitors: Many enzymes have active sites that recognize and bind arginine residues, making guanidine-containing molecules potential inhibitors.
-
Antimicrobial Agents: The cationic guanidinium group can interact with the negatively charged components of bacterial cell membranes, leading to antimicrobial activity. [5]
Conclusion
This technical guide has provided a detailed and scientifically grounded protocol for the synthesis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine. By breaking down the synthesis into two key steps—selective mono-Boc protection of ethylenediamine and subsequent guanylation—we have outlined a reliable and reproducible method for accessing this important building block. The strategic use of protecting groups and a well-chosen guanylating agent are central to the success of this synthesis. The versatility of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine as a precursor for more complex, biologically active molecules underscores its importance in the field of medicinal chemistry and drug discovery.
References
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central. [Link]
-
N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. National Institutes of Health. [Link]
-
Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc. [Link]
-
A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Organic-Chemistry.org. [Link]
-
(PDF) Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]
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Scholars Research Library - Der Pharma Chemica. Scholars Research Library. [Link]
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Characterization of Structure and Dynamics of the Guanidine-II Riboswitch from Escherichia coli by NMR Spectroscopy and Small-Angle X-ray Scattering (SAXS). National Institutes of Health. [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
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Product Class 13: Guanidine Derivatives. Science of Synthesis. [Link]
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One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health. [Link]
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Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PubMed Central. [Link]
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The Strategic Role of Guanidinylation in Modern Organic Synthesis: A Technical Guide for the Advanced Practitioner
Abstract: The guanidinium group, a ubiquitous structural motif in natural products and pharmaceuticals, imparts unique physicochemical properties crucial for molecular recognition and biological activity.[1][2] Guanidinylation, the chemical process of introducing this functional group, has evolved into a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. This guide provides an in-depth technical exploration of guanidinylation, moving beyond a mere catalog of reagents to offer a nuanced understanding of the strategic and mechanistic considerations that govern successful implementation. We will dissect the properties of the guanidinium moiety, survey the arsenal of available guanidinylating agents, present detailed, field-proven protocols, and illuminate the transformative impact of this reaction in creating high-value molecules.
Part 1: The Guanidinium Group: A Privileged Functional Moiety
The strategic value of guanidinylation is rooted in the intrinsic properties of the guanidinium cation. Its planar, Y-shaped structure features a delocalized positive charge distributed across one central carbon and three nitrogen atoms. This resonance stabilization results in exceptional basicity (pKa ≈ 13.5), ensuring it remains protonated and positively charged under virtually all physiological conditions.
1.1. Electronic and Structural Properties: The Power of Resonance and Hydrogen Bonding
The delocalized charge and the presence of multiple N-H donors make the guanidinium group a formidable hydrogen bond donor. It can engage in multiple, high-affinity, bidentate hydrogen bonds with anionic counterparts like carboxylates and phosphates, which are prevalent in biological macromolecules such as proteins and nucleic acids. This ability to form strong, specific non-covalent interactions is a primary driver for its frequent appearance as a key pharmacophore.[3]
1.2. Impact on Physicochemical Properties
The introduction of a guanidinium group profoundly alters a molecule's physicochemical profile:
-
Increased Basicity: As mentioned, it is one of the strongest organic superbases.
-
Enhanced Aqueous Solubility: The permanent positive charge significantly improves water solubility, a critical factor for drug administration and distribution.
-
Modulation of Lipophilicity: While increasing hydrophilicity, the overall impact on lipophilicity (LogP) can be tailored through the substitution pattern on the guanidine nitrogens.
-
Membrane Permeability: In the context of cell-penetrating peptides (CPPs), the poly-guanidinium array is fundamental to their ability to traverse cellular membranes.
1.3. The Guanidinium Group in Nature and Medicine
From the essential amino acid arginine to a plethora of marine natural products with potent biological activities, the guanidinium group is a recurring theme.[1][2] Its presence is often critical for the compound's function, which can range from antimicrobial and antiviral to neurotoxic effects.[4] Consequently, synthetic molecules incorporating this moiety are significant targets in drug discovery.[4]
Part 2: The Synthetic Chemist's Toolkit for Guanidinylation
The synthesis of guanidines is typically achieved by the reaction of an amine with a suitable guanidinylating agent.[5] The choice of reagent is paramount and depends on the nucleophilicity of the amine, the desired substitution pattern, and the presence of other functional groups.
2.1. A Survey of Guanidinylating Reagents: From Classic to Contemporary
The landscape of guanidinylation reagents has expanded significantly, offering chemists a range of reactivities and selectivities.
-
Thioureas and their Derivatives: This classical approach involves the activation of a thiourea, often with heavy metal salts like HgCl₂, followed by reaction with an amine. While effective, the toxicity of the reagents has spurred the development of greener alternatives, such as using cyanuric chloride (TCT) as an activator.[6][7] This method is robust but can be limited by the harsh conditions required.[7]
-
Pyrazole-based Reagents: Reagents like 1H-pyrazole-1-carboxamidine hydrochloride have become the gold standard for mild and efficient guanidinylation of primary and secondary amines.[4] They offer excellent reactivity under mild conditions, good functional group tolerance, and the byproducts are easily removed.
-
Triflyl- and Sulfonyl-Guanidinylating Agents: For challenging substrates, such as weakly nucleophilic or sterically hindered amines, highly electrophilic reagents like N,N'-Di-Boc-N"-triflylguanidine are exceptionally effective.[4][7] These reagents react rapidly at room temperature and are compatible with a wide array of solvents.[4]
-
Catalytic Approaches: Modern methods are increasingly focused on catalytic guanidinylation. Lanthanide amides and ytterbium triflate have emerged as efficient catalysts for the addition of amines to carbodiimides, offering an atom-economical route to trisubstituted guanidines under mild, often solvent-free, conditions.[6][7]
2.2. Mechanistic Considerations: The Core Reaction Pathway
The fundamental mechanism of guanidinylation involves the nucleophilic attack of an amine onto the electrophilic carbon of the guanidinylating agent. The specific pathway and intermediates depend on the reagent used. For instance, with activated thioureas, a carbodiimide intermediate is often formed in situ.[5][7]
Caption: General mechanism of amine guanidinylation.
2.3. Strategic Choices in Reaction Design: A Comparative Analysis
The selection of a guanidinylating agent is a critical decision in the synthetic workflow. The following table summarizes the key characteristics of common reagent classes to guide this choice.
| Reagent Class | Key Advantages | Key Limitations | Typical Substrates |
| Activated Thioureas | Readily available precursors, robust. | Often requires toxic heavy metals (e.g., HgCl₂), harsh conditions. | Primary & Secondary Amines |
| Pyrazole-Carboxamidines | Mild conditions, high yields, clean reactions, good functional group tolerance. | May not be reactive enough for very weak nucleophiles. | Primary & Secondary Amines |
| Triflyl-Guanidines | Extremely reactive, effective for weakly nucleophilic and hindered amines.[7] | Reagents can be moisture-sensitive; starting materials may be costly.[7] | Anilines, Hindered Amines |
| Catalytic (e.g., Ln(III)) | Atom economical, mild/solvent-free conditions, high efficiency.[6] | Catalyst preparation can be complex; substrate scope may be limited. | Aromatic & Secondary Amines |
Part 3: Key Experimental Protocols for Guanidinylation
Trustworthy protocols are the bedrock of reproducible science. The following methodologies are presented as self-validating systems, with built-in checks and rationales for each step.
3.1. Protocol 1: Guanidinylation of a Primary Aliphatic Amine using 1H-Pyrazole-1-carboxamidine Hydrochloride
-
Rationale: This protocol is chosen for its broad applicability, mild conditions, and high efficiency, making it a first-line choice for many synthetic targets. The use of a slight excess of the guanidinylating agent ensures the reaction goes to completion, while the base neutralizes the HCl salt and facilitates the reaction.
-
Methodology:
-
Dissolution: Dissolve the primary amine (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or Acetonitrile, approx. 0.1-0.5 M).
-
Base Addition: Add a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-2.2 eq.), to the solution and stir for 5 minutes at room temperature.
-
Reagent Addition: Add 1H-pyrazole-1-carboxamidine hydrochloride (1.1-1.2 eq.) portion-wise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-12 hours.[3] Monitor the progress by a suitable analytical technique (e.g., LC-MS or TLC) until the starting amine is consumed.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by standard methods, such as silica gel chromatography or recrystallization, to yield the pure guanidine product.
-
3.2. Protocol 2: Guanidinylation of a Weakly Nucleophilic Aniline using N,N'-Di-Boc-N"-triflylguanidine
-
Rationale: This protocol addresses the challenge of guanidinylating a less reactive amine. The highly electrophilic triflylguanidine reagent provides the necessary driving force for the reaction to proceed efficiently under mild conditions where other reagents would fail.[4]
-
Methodology:
-
Inert Atmosphere: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the aniline substrate (1.0 eq.) in a dry, non-polar solvent such as dichloromethane (DCM) or benzene (0.1 M).[4]
-
Reagent Addition: Add N,N'-Di-Boc-N"-triflylguanidine (1.05 eq.) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid and often complete within 1 hour.[4] Monitor closely by LC-MS or TLC.
-
Workup and Purification: Once the reaction is complete, the solvent can be removed in vacuo. The crude product, a Boc-protected guanidine, is then purified by flash chromatography on silica gel.
-
Deprotection: The Boc protecting groups can be removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final unprotected guanidine.
-
Part 4: Applications in Drug Discovery and Beyond
The strategic application of guanidinylation has led to significant breakthroughs in several areas of chemical science.
4.1. Modulation of Drug-Target Interactions
The guanidinium group is a powerful pharmacophore for targeting enzymes and receptors that have anionic binding pockets (e.g., containing aspartate, glutamate, or phosphate residues). By installing a guanidinium group, medicinal chemists can create potent and selective inhibitors. For example, the modification of the guanidine group in peptidic ligands has been shown to modulate selectivity between different integrin subtypes.[3]
4.2. Enhancing Cell Penetration: Guanidinium-Rich Transporters
One of the most exciting applications of guanidinylation is in the construction of cell-penetrating peptides (CPPs) and other molecular transporters. These molecules, rich in arginine or synthetic guanidinium groups, can ferry a wide range of cargo (from small molecules to proteins) across the cell membrane, a feat that is otherwise difficult to achieve.
Caption: Guanidinium-CPP mediated drug delivery.
4.3. Applications in Organocatalysis and Supramolecular Chemistry
The strong basicity and hydrogen-bonding capability of guanidines make them excellent organocatalysts for a variety of transformations. Furthermore, in supramolecular chemistry, the guanidinium group is a reliable and powerful recognition element for building complex, self-assembled architectures through predictable interactions with anionic guests.[5]
Part 5: Conclusion and Future Outlook
Guanidinylation is far more than a simple functional group transformation; it is a strategic tool for imbuing molecules with desirable biological and chemical properties. The continued development of milder, more efficient, and catalytic guanidinylation methods is expanding the synthetic chemist's ability to tackle increasingly complex molecular targets.[1][2] As our understanding of molecular recognition deepens, the strategic placement of the guanidinium group will undoubtedly continue to play a pivotal role in the design of next-generation therapeutics, molecular probes, and advanced materials.
References
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Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502. [Link]
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Alonso-Moreno, C., Antiñolo, A., Carrillo-Hermosilla, F., & Otero, A. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(10), 3406–3425. [Link]
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Ishani, D., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115). [Link]
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Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. [Link]
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Gutensohn, M., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122). [Link]
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Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, 63(23), 8432–8439. [Link]
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Introduction: The Guanidinium Cation - A Double-Edged Sword in Synthesis
An In-Depth Technical Guide to Guanidine Protecting Group Strategies
The guanidinium group, the defining feature of the amino acid arginine, is a cornerstone of molecular recognition in biological systems. Its persistently protonated state at physiological pH, high basicity (pKa ≈ 13.6), and capacity for multipoint hydrogen bonding make it a critical pharmacophore in drug design and a key functional group in peptide chemistry.[1][2][3][4] However, these same properties present a significant challenge in chemical synthesis. The guanidine moiety is highly nucleophilic and basic, capable of initiating undesired side reactions such as acylation, cyclization (leading to lactam formation), or interfering with base-sensitive steps in a synthetic sequence.[3][5][6]
To harness the power of the guanidinium group without succumbing to its reactive nature, chemists employ a range of protecting group strategies. An ideal protecting group for the guanidine function must be introduced efficiently, remain robust throughout multiple synthetic steps, and be removed under specific conditions that leave the rest of the molecule, including other protecting groups, intact.[7] The selection of an appropriate protecting group is therefore not a trivial choice but a critical strategic decision that dictates the overall synthetic route, particularly in complex multi-step processes like Solid-Phase Peptide Synthesis (SPPS).
A Strategic Overview: The Orthogonality Principle in Guanidine Protection
Modern chemical synthesis relies on the principle of orthogonality, where different protecting groups can be removed selectively in the presence of others by employing distinct, non-interfering chemical conditions.[8] In peptide synthesis, two primary orthogonal strategies dominate: the Boc/Bn and Fmoc/tBu approaches. The choice of guanidine protection is fundamentally tied to the chosen strategy.
-
Boc/Bn Strategy: The Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while side-chain protection often relies on groups (like benzyl, Bn) removable by strong acids such as hydrogen fluoride (HF). Guanidine protection in this scheme must be stable to the repetitive mild acid steps used for Boc removal but cleavable in the final strong acid step.
-
Fmoc/tBu Strategy: The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. Side-chain protecting groups must be stable to the basic conditions used for Fmoc removal (typically piperidine) but labile to a final moderate-to-strong acid cleavage (typically trifluoroacetic acid, TFA). This is currently the most prevalent strategy, and the evolution of guanidine protecting groups has been largely driven by its requirements.[9]
Caption: Core orthogonal strategies in peptide synthesis.
The Workhorses: Sulfonyl-Based Protecting Groups
The most widely used protecting groups for the arginine side chain are based on arylsulfonyl chlorides. These groups decrease the basicity and nucleophilicity of the guanidine moiety by withdrawing electron density. Their evolution reflects a drive towards greater acid lability, enabling milder final deprotection conditions compatible with sensitive or modified peptides.
Legacy Groups
-
Tos (Tosyl): The p-toluenesulfonyl group was one of the first widely adopted protecting groups for arginine in the Boc/Bn strategy.[10] Its primary drawback is its extreme stability, requiring cleavage with harsh and hazardous anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[8]
-
NO₂ (Nitro): Employed as N(G)-nitro-L-arginine, this group is also compatible with Boc-SPPS. It is historically significant but prone to side reactions during HF cleavage, potentially leading to the formation of ornithine.[8] It can also be removed by catalytic hydrogenation, offering an orthogonal pathway if desired.[8]
Modern Acid-Labile Groups for Fmoc-SPPS
The advent of Fmoc-SPPS necessitated sulfonyl groups that were stable to piperidine but easily cleaved by TFA. This led to the development of polysubstituted arylsulfonyls designed to stabilize the cationic intermediate formed during acidolysis.
-
Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): Mtr was an early improvement, offering sufficient acid lability for removal with TFA. However, the cleavage is often slow, requiring extended reaction times and the use of scavengers like thioanisole to prevent side reactions.[8][9]
-
Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): The Pmc group represented a significant advance. Its structure allows for the formation of a more stable tertiary carbocation upon protonation and cleavage, making it substantially more acid-labile than Mtr.[8][9] Deprotection is faster and cleaner, though it can still be problematic in sterically hindered sequences or peptides containing multiple arginine residues.
-
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The Pbf group is the current gold standard for Fmoc-SPPS.[8] The five-membered furan ring further enhances the rate of acid-catalyzed cleavage compared to the six-membered chroman ring of Pmc. This increased lability allows for rapid and complete removal under standard TFA cleavage conditions (1-3 hours), minimizing acid-catalyzed side reactions and making it the preferred choice for complex peptide synthesis.[2]
Caption: Acid-catalyzed deprotection of the Pbf group.
Comparative Data of Sulfonyl Protecting Groups
| Protecting Group | Abbreviation | Relative Lability | Typical Deprotection Conditions | Key Considerations |
| p-Toluenesulfonyl | Tos | Very Low | Anhydrous HF | Legacy group for Boc-SPPS; harsh cleavage. |
| Nitro | NO₂ | Low | Anhydrous HF or H₂/Pd | Risk of ornithine side product formation. |
| 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | Moderate | TFA / Thioanisole (4-8 h) | Sluggish removal; requires scavengers.[8] |
| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | High | TFA / Scavengers (2-6 h) | Good lability but can be slow in some contexts.[8] |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Very High | TFA / Scavengers (1-3 h) | Current standard for Fmoc-SPPS; rapid cleavage.[2][8] |
Carbamate-Based and Other Orthogonal Strategies
While sulfonyls dominate arginine protection in SPPS, other classes of protecting groups offer unique orthogonalities valuable in medicinal chemistry and for the synthesis of specially modified peptides.
-
Boc (tert-Butyloxycarbonyl): The guanidine group can be protected with two Boc groups, as in Arg(Boc)₂. This derivative is highly stable to a wide range of conditions but is efficiently cleaved with strong acid (TFA). It is a common choice in solution-phase synthesis and can be used in Fmoc-SPPS, where it provides robust protection if the final product can tolerate strong acid.[1][2][11]
-
Cbz (Benzyloxycarbonyl): Also known as the Z group, Cbz is a classic protecting group removable by catalytic hydrogenation (e.g., H₂ over Pd/C).[8] This makes it fully orthogonal to both acid-labile (Boc, Pbf) and base-labile (Fmoc) groups.[3][12] This unique property is invaluable for strategies requiring selective deprotection of a specific guanidine group on a fully protected peptide for on-resin modification or cyclization.
-
Tfa (Trifluoroacetyl): The Tfa group is unique in this context as it is labile to mild basic conditions, such as aqueous ammonia or K₂CO₃ in methanol. This provides orthogonality to acid-labile and hydrogenolysis-labile groups, opening up another dimension for selective deprotection schemes.[13]
Comparison of Orthogonal Protecting Groups
| Protecting Group | Abbreviation | Deprotection Condition | Orthogonal To... | Primary Application |
| tert-Butyloxycarbonyl | Boc | Acid (TFA) | Fmoc, Cbz | Solution-phase; robust protection in Fmoc-SPPS. |
| Benzyloxycarbonyl | Cbz / Z | H₂ / Pd-C | Fmoc, Boc, Pbf | Selective on-resin deprotection; fragment condensation. |
| Trifluoroacetyl | Tfa | Mild Base (e.g., aq. NH₃) | Boc, Cbz, Pbf | Highly specific deprotection schemes. |
Practical Application: Protocols and Workflows
The theoretical understanding of protecting groups must be grounded in reliable, field-proven experimental protocols.
Protocol 1: Standard Cleavage and Pbf Deprotection in Fmoc-SPPS
This protocol describes the final step of Fmoc-SPPS, releasing the synthesized peptide from the solid support while simultaneously removing the Pbf group and other acid-labile side-chain protecting groups.
-
Resin Preparation: Transfer the peptide-bound resin (e.g., 100 mg) to a reaction vessel. Wash the resin with dichloromethane (DCM, 3 x 2 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A standard mixture is "Reagent K": 92.5% TFA, 2.5% water, 2.5% ethanedithiol (EDT), and 2.5% triisopropylsilane (TIS). TIS acts as a carbocation scavenger for Pbf and other groups, while EDT protects tryptophan residues if present.
-
Cleavage Reaction: Add the cleavage cocktail (e.g., 2 mL for 100 mg resin) to the dried resin. Cap the vessel and allow it to shake gently at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold (0 °C) solution of diethyl ether (e.g., 15 mL). A white precipitate of the crude peptide should form.
-
Isolation and Purification: Centrifuge the ether suspension, decant the supernatant, and wash the peptide pellet with cold diethyl ether two more times. Dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.
Protocol 2: Selective Cbz Deprotection via Hydrogenolysis
This protocol is suitable for a fully protected peptide in solution where only the Cbz-protected guanidine is to be deprotected.
-
Dissolution: Dissolve the Cbz-protected peptide (1 equivalent) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or a mixture with DCM or DMF to ensure solubility.
-
Catalyst Addition: Add Palladium on Carbon (Pd/C, 10% w/w) catalyst to the solution. The amount is typically 10-20% of the substrate weight.
-
Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Purge the flask with nitrogen or argon, then introduce hydrogen gas (H₂), typically via a balloon or at a pressure of 1-3 atm.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed (typically 2-12 hours).
-
Workup: Once the reaction is complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide.
Workflow for Selecting a Guanidine Protecting Group
Caption: Decision workflow for guanidine protecting group selection.
Advanced Strategies: De Novo Synthesis of Protected Guanidines
Beyond protecting the existing guanidine of arginine, it is often necessary to construct a protected guanidine group from a primary amine, for example, on the side chain of ornithine or another scaffold.[1][14] This de novo approach allows for the incorporation of non-natural guanidinylated residues. Common reagents for this transformation include:
-
N,N' -Di-Boc-1H-pyrazole-1-carboxamidine: A stable, crystalline reagent that efficiently guanidinylates primary amines under mild conditions to yield the di-Boc-protected guanidine.[1]
-
N,N' -Di-Boc-S-methylisothiourea: This reagent, often activated with a thiophilic promoter like a mercury or copper salt, is another effective way to install a di-Boc-protected guanidine group.[3]
These methods provide medicinal chemists with the flexibility to install the guanidine pharmacophore onto a wide variety of molecular frameworks.
Conclusion: A Forward Look
The strategic protection of the guanidine group is a mature yet evolving field, central to the success of peptide and medicinal chemistry programs. The development from harsh, non-specific methods to a suite of finely-tuned, orthogonal protecting groups like Pbf, Cbz, and Boc has enabled the synthesis of increasingly complex and sensitive molecules. The choice of a guanidine protecting group is a critical decision that impacts the entire synthetic strategy. A thorough understanding of their respective stabilities, deprotection mechanisms, and orthogonalities is essential for any researcher working with guanidine-containing compounds. Future innovation will likely focus on developing groups with even greater orthogonality or those that can be removed under "greener" or biocompatible conditions, further expanding the synthetic chemist's toolkit.
References
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Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments. [Link]
-
Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. ResearchGate. [Link]
-
Preparation of Mono-Cbz Protected Guanidines. National Center for Biotechnology Information. [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Wuhan Amino Acid Bio-Chemical Co., Ltd. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Streamlined Radiosynthesis of [18F]Fluproxadine (AF78): An Unprotected Guanidine Precursor Enables Efficient One-Step, Automation-Ready Labeling for Clinical Use. MDPI. [Link]
-
ChemInform Abstract: Guanidine Hydrochloride as an Organocatalyst for N-Boc Protection of Amino Groups. ResearchGate. [Link]
- Methods for the synthesis of arginine-containing peptides.
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
- Methods for the synthesis of arginine-containing peptides.
-
Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. ACS Publications. [Link]
-
Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. National Center for Biotechnology Information. [Link]
-
Amino Acid-Protecting Groups. ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols: Guanidinylation of Primary Amines with 2-(2-Aminoethyl)-1,3-di-Boc-guanidine
Introduction: The Strategic Importance of the Guanidinium Cation in Drug Design
The guanidinium group, the functional moiety of the amino acid arginine, is a cornerstone of molecular recognition in biological systems. Its persistent positive charge across a wide physiological pH range, owing to the resonance stabilization of its protonated form, enables it to engage in strong electrostatic and hydrogen-bonding interactions with biological targets such as enzymes and receptors. This has made the incorporation of a guanidine or guanidinium group a highly valuable strategy in medicinal chemistry and drug development for enhancing target affinity and modulating pharmacokinetic properties. Compounds bearing this functional group have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and antifungal properties.
The direct installation of this highly basic and nucleophilic group onto a molecule, especially in the later stages of a synthetic sequence, can be challenging. Protecting group strategies are therefore essential. The use of tert-butoxycarbonyl (Boc) protecting groups offers a robust solution, rendering the guanidine moiety stable to a variety of reaction conditions while allowing for facile deprotection under acidic conditions. This application note provides a detailed guide to the guanidinylation of primary amines using the versatile reagent 2-(2-Aminoethyl)-1,3-di-Boc-guanidine , a method that introduces a protected guanidine functionality with an ethylene spacer, offering flexibility in molecular design.
The Reagent: 2-(2-Aminoethyl)-1,3-di-Boc-guanidine
2-(2-Aminoethyl)-1,3-di-Boc-guanidine is a bifunctional reagent that serves as an effective guanidinylating agent for primary amines. The di-Boc protection masks the reactivity of the guanidine core, preventing unwanted side reactions and allowing for clean transformations. The terminal primary amine of the ethylenediamine backbone of the reagent itself can be utilized for further functionalization, making it a valuable building block in the synthesis of more complex molecules.
Reaction Mechanism: A Nucleophilic Addition-Elimination Pathway
Figure 1. Proposed reaction pathway for the guanidinylation of a primary amine.
Experimental Protocol: Guanidinylation of a Primary Amine
This protocol is adapted from established procedures for similar di-Boc protected guanidinylating agents. Researchers should optimize the conditions for their specific substrate.
Materials:
-
Primary amine substrate
-
2-(2-Aminoethyl)-1,3-di-Boc-guanidine
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or N-methylmorpholine (NMM)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or other suitable eluents)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 mmol) in anhydrous THF (5-10 mL).
-
Addition of Base: Add triethylamine (1.2 mmol, 1.2 equivalents) to the solution and stir for 5 minutes at room temperature. The base acts as a scavenger for any acidic byproducts.
-
Addition of Guanidinylating Reagent: In a separate vial, dissolve 2-(2-Aminoethyl)-1,3-di-Boc-guanidine (1.1 mmol, 1.1 equivalents) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirring solution of the primary amine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine.
-
Work-up: Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is often a suitable eluent system.
-
Characterization: Characterize the purified di-Boc-protected guanidine product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Expected Outcomes
The following table provides a hypothetical summary of expected results based on typical guanidinylation reactions with similar reagents. Actual results may vary depending on the substrate.
| Substrate Type | Reagent Equiv. | Base (Equiv.) | Solvent | Time (h) | Typical Yield (%) |
| Aliphatic Primary Amine | 1.1 | Et₃N (1.2) | THF | 12-24 | 70-90 |
| Aromatic Primary Amine | 1.2 | NMM (1.5) | DMF | 24-48 | 50-75 |
| Sterically Hindered Amine | 1.5 | Et₃N (2.0) | THF | 48-72 | 40-60 |
Deprotection of the Di-Boc-Guanidine
The final step to unveil the guanidinium functionality is the removal of the Boc protecting groups. This is typically achieved under acidic conditions.
Figure 2. General workflow for the deprotection of a di-Boc-protected guanidine.
Protocol for Boc Deprotection:
-
Dissolution: Dissolve the di-Boc-protected guanidine (1.0 mmol) in dichloromethane (DCM) or 1,4-dioxane (5-10 mL).
-
Acid Addition: Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M solution, 5-10 equivalents).
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting guanidinium salt can often be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.
Troubleshooting and Key Considerations
-
Incomplete Reactions: For less reactive or sterically hindered amines, increasing the reaction temperature or using a higher boiling point solvent like DMF may be beneficial.
-
Side Reactions during Deprotection: The tert-butyl cation generated during acidic deprotection can alkylate nucleophilic residues. The use of scavengers such as triisopropylsilane (TIS) or water can mitigate these side reactions.
-
Purification Challenges: The basic nature of the guanidine products can lead to streaking on silica gel. It may be necessary to add a small amount of a basic modifier like triethylamine to the eluent.
Conclusion
The guanidinylation of primary amines using 2-(2-Aminoethyl)-1,3-di-Boc-guanidine is a powerful and versatile method for introducing a protected guanidine functionality into a wide range of molecules. The Boc protecting groups provide the necessary stability for multi-step syntheses, while their facile removal under acidic conditions allows for the timely unmasking of the biologically important guanidinium group. This approach is highly relevant for researchers in drug discovery and natural product synthesis, enabling the development of novel therapeutics that leverage the unique properties of the guanidine moiety.
References
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central. (2016). [Link]
-
Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. ResearchGate. (2001). [Link]
-
Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc. (2010). [Link]
-
2-(2-Aminoethyl)-1,3-di-Boc-guanidine. PubChem. (n.d.). [Link]
-
Guanidine synthesis by guanylation. Organic Chemistry Portal. (n.d.). [Link]
Synthesis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine: A Detailed Guide to Reaction Conditions and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Protected Guanidines in Medicinal Chemistry
The guanidinium group is a pivotal functional moiety in a vast array of biologically active molecules and pharmaceuticals. Its inherent high basicity (pKa ≈ 13.5) ensures it is protonated under physiological conditions, enabling it to participate in crucial hydrogen bonding and electrostatic interactions with biological targets. However, this same basicity can complicate synthetic pathways and purification processes. The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, provides a strategic solution by masking the basicity of the guanidine functionality, rendering the molecule more amenable to handling, purification, and further chemical transformations.[1][2]
This application note provides a comprehensive guide to the synthesis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine, a versatile building block in medicinal chemistry. The presence of a terminal Boc-protected amine and a di-Boc-protected guanidine group offers orthogonal protection, allowing for selective deprotection and subsequent elaboration at either end of the molecule. We will explore three robust and widely applicable methods for the guanidinylation of the readily available starting material, N-Boc-ethylenediamine.
Chemical Principles: The Guanidinylation Reaction
The core of this synthesis is the guanidinylation of a primary amine. This reaction involves the transfer of a guanidinyl group from a suitable reagent to the primary amine of N-Boc-ethylenediamine. The choice of guanidinylating agent is critical and influences the reaction conditions, efficiency, and overall cost-effectiveness of the synthesis. We will detail protocols for three distinct and effective guanidinylating systems.
Method A: Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This method is favored for its mild reaction conditions and the commercial availability of the guanidinylating agent. The pyrazole group is an excellent leaving group, facilitating the nucleophilic attack by the primary amine.[3]
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
N-Boc-ethylenediamine (tert-butyl (2-aminoethyl)carbamate)
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of N-Boc-ethylenediamine (1.0 eq) in anhydrous THF, add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 50% EtOAc in hexane) to afford 2-(2-Aminoethyl)-1,3-di-Boc-guanidine as a solid or viscous oil.
-
Data Presentation: Method A
| Parameter | Condition |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Stoichiometry | ~1.05 eq of guanidinylating agent |
| Work-up | Aqueous wash with NaHCO₃ |
| Purification | Flash column chromatography |
Method B: Guanidinylation using N,N'-Di-Boc-N"-triflylguanidine (Goodman's Reagent)
Goodman's reagent is a highly efficient guanidinylating agent, often leading to faster reaction times and higher yields.[4][5] The triflyl group is an exceptional leaving group, rendering the reagent highly electrophilic.
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
N-Boc-ethylenediamine
-
N,N'-Di-Boc-N"-triflylguanidine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
2 M aqueous sodium bisulfate (NaHSO₄) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve N-Boc-ethylenediamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Add a solution of N,N'-Di-Boc-N"-triflylguanidine (1.0 eq) in anhydrous DCM dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 2 M aqueous NaHSO₄ solution, followed by saturated aqueous NaHCO₃ solution, and finally brine.[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
Data Presentation: Method B
| Parameter | Condition |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Base | Triethylamine (Et₃N) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-6 hours |
| Stoichiometry | Equimolar amounts of amine and reagent |
| Work-up | Acidic and basic aqueous washes |
| Purification | Flash column chromatography |
Method C: Guanidinylation using Di-Boc-Thiourea and Cyanuric Chloride (TCT)
This method provides a cost-effective and environmentally benign alternative to heavy metal-activated thiourea protocols.[1][6] Cyanuric chloride activates the di-Boc-thiourea to form a reactive intermediate that readily undergoes guanidinylation.
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
N,N'-Di-Boc-thiourea
-
Cyanuric chloride (TCT)
-
N-Methylmorpholine (NMM)
-
Anhydrous Tetrahydrofuran (THF)
-
N-Boc-ethylenediamine
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Ethyl acetate (EtOAc)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred suspension of N,N'-di-Boc-thiourea (1.0 eq) and cyanuric chloride (0.33 eq) in anhydrous THF at 0 °C, add N-methylmorpholine (1.0 eq) dropwise.
-
Stir the mixture at 0 °C for 10 minutes, then reflux for 1 hour.
-
Cool the reaction mixture to room temperature and add N-Boc-ethylenediamine (1.0 eq) followed by a catalytic amount of DMAP.
-
Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Data Presentation: Method C
| Parameter | Condition |
| Activating Agent | Cyanuric Chloride (TCT) |
| Base | N-Methylmorpholine (NMM) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP) |
| Reaction Time | 8-12 hours |
| Work-up | Acidic and basic aqueous washes |
| Purification | Flash column chromatography |
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine.
Expected Results and Characterization
The successful synthesis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine will yield a white to off-white solid or a viscous oil after purification. The structure and purity can be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc protecting groups (a singlet around 1.4-1.5 ppm integrating to 18H), the ethylenediamine backbone (multiplets between 2.8 and 3.5 ppm), and NH protons (broad signals that may be exchangeable with D₂O).
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl and quaternary carbons of the Boc groups (around 150-160 ppm and 80-85 ppm, respectively), and the carbons of the ethylenediamine moiety.[7][8]
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak [M+H]⁺ or [M+Na]⁺.
-
Purity: Purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The use of anhydrous solvents is crucial, especially for Methods A and B, as the guanidinylating agents can be sensitive to moisture.[4]
-
Incomplete Reaction: If TLC analysis indicates an incomplete reaction, consider extending the reaction time or slightly increasing the temperature (for Method A). For Method B, ensure the triethylamine is fresh and of high quality.
-
Purification Challenges: The polarity of the product may necessitate careful optimization of the solvent system for column chromatography. A gradient elution is often most effective.
-
Deprotection: Subsequent removal of the Boc groups can be achieved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or HCl in dioxane.[9][10]
Conclusion
The synthesis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine can be reliably achieved through several efficient methods. The choice of protocol will depend on factors such as the availability and cost of reagents, desired reaction times, and scale of the synthesis. The detailed procedures and considerations outlined in this application note provide a solid foundation for researchers to successfully synthesize this valuable building block for applications in drug discovery and development.
References
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. [Link]
-
One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. RSC Advances. [Link]
-
Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]
-
Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. Organic Syntheses. [Link]
-
A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. ResearchGate. [Link]
-
N,N'-Di-Boc-guanidine. PubChem. [Link]
-
Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Organic Chemistry Portal. [Link]
-
Synthesis and Purity Specifications for N,N′-Dicyclohexyl-N″-(10-nonadecyl)guanidinium Chloride for Use. Oak Ridge National Laboratory. [Link]
-
Best mild Boc-deprotection method for a guanidine compound? Reddit. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Supporting Information. ScienceOpen. [Link]
-
Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines. ResearchGate. [Link]
-
Rapid quantitative 1H–13C two-dimensional NMR with high precision. National Institutes of Health. [Link]
Sources
- 1. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 2. One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -phthaloyl-guanidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB03109B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. reddit.com [reddit.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note & Protocol Guide: Streamlining the Synthesis of Arginine Analogs with 2-(2-Aminoethyl)-1,3-di-Boc-guanidine
Foreword: The Strategic Importance of the Guanidinium Moiety
The guanidinium group, the defining feature of the amino acid arginine, is a cornerstone in molecular recognition, catalysis, and medicinal chemistry.[1] Its ability to exist in a protonated state under physiological conditions allows it to engage in a multitude of electrostatic and hydrogen-bonding interactions, which are critical for the function of many enzymes and receptors.[2][3][4] Consequently, the synthesis of arginine analogs and other guanidine-containing molecules is a significant focus in the development of novel therapeutics, including antidiabetic, antibiotic, and cardiovascular drugs.[3][5]
Traditional methods for introducing a guanidine group can be fraught with challenges related to the group's high basicity (pKa ≈ 13.5) and nucleophilicity, often necessitating circuitous synthetic routes with multiple protection and deprotection steps.[6][7] This guide focuses on a direct and efficient approach utilizing 2-(2-Aminoethyl)-1,3-di-Boc-guanidine, a stable, reliable, and highly effective reagent for the guanylation of primary amines. The dual tert-butoxycarbonyl (Boc) protecting groups temporarily mask the guanidine's basicity, rendering it amenable to a wide range of synthetic transformations before a final, clean deprotection step.[6] This strategy significantly streamlines the synthesis of complex molecules, as demonstrated in the total synthesis of marine alkaloids like clavatadine A.[6]
This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide, including detailed protocols, mechanistic insights, and practical troubleshooting advice for the successful synthesis of arginine analogs using this powerful reagent.
The Guanylation Reaction: Mechanism and Rationale
The core of this methodology is the reaction between a primary amine and a protected guanidinylating agent. Reagents like 2-(2-Aminoethyl)-1,3-di-Boc-guanidine function as electrophilic sources of the guanidinium group. While several such reagents exist, including those based on pyrazole or thiourea, they all operate on the principle of converting a primary amine into a protected guanidine.[8][9]
The reaction with 2-(2-Aminoethyl)-1,3-di-Boc-guanidine proceeds via a nucleophilic substitution pathway. The primary amine of the substrate attacks the electrophilic carbon of the guanidinylating agent, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a leaving group (in related reagents, this could be pyrazole or methylthiolate) yields the desired N,N'-di-Boc-protected guanidine derivative. The use of di-Boc protection is crucial as it significantly lowers the pKa of the guanidine group, preventing its protonation and unwanted side reactions under neutral or mildly basic conditions.
Caption: General workflow for the synthesis of a di-Boc-protected arginine analog.
Experimental Protocols
Protocol 1: General Procedure for Guanylation of a Primary Amine
This protocol describes a general method for the synthesis of a di-Boc-protected guanidine from a primary amine using a commercially available pyrazole-based guanidinylating agent, which follows the same principle as using 2-(2-Aminoethyl)-1,3-di-Boc-guanidine.
Rationale: The reaction is typically performed in an aprotic solvent like Tetrahydrofuran (THF) at room temperature to ensure stability of the reactants and prevent unwanted side reactions. A slight excess of the guanidinylating agent is used to drive the reaction to completion. The purification by column chromatography is effective for removing unreacted starting materials and the pyrazole byproduct.
Materials:
-
Primary amine substrate (1.0 mmol)
-
1-[N,N'-(Di-Boc)amidino]pyrazole (1.1 mmol, 1.1 eq)[8]
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the primary amine substrate (1.00 mmol) in anhydrous THF (approximately 0.6 M solution, e.g., 1.7 mL for 1.0 mmol).[8]
-
Reagent Addition: To the stirred solution, add 1-[N,N'-(Di-Boc)amidino]pyrazole (341 mg, 1.10 mmol).[8]
-
Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed (typically 12-24 hours). A common mobile phase for TLC is 1:3 ethyl acetate:hexane.[8]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.[8]
-
Purification: Purify the resulting residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 0:100 and gradually increasing to 10:90 ethyl acetate:hexane) to isolate the pure di-Boc-guanidinylated product.[8]
Protocol 2: Deprotection of Di-Boc-Guanidines
This protocol details the removal of the Boc protecting groups to yield the final, unprotected arginine analog as its trifluoroacetate (TFA) salt.
Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the acid-labile Boc groups. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and CO₂, yielding the free guanidine.[10] Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively solubilizes both the protected starting material and the resulting TFA salt. Scavengers like triisopropylsilane (TIS) are crucial for trapping the electrophilic tert-butyl cations, preventing them from causing side reactions like alkylating sensitive residues (e.g., Tryptophan or Methionine).[11][12]
Materials:
-
Di-Boc-protected guanidine compound (1.0 mmol)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Cold diethyl ether
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the di-Boc-protected guanidine (1.0 mmol) in anhydrous DCM (to a concentration of 0.1-0.2 M).[11]
-
Cooling: Cool the solution to 0 °C in an ice bath.[11]
-
Scavenger Addition (Recommended): Add a scavenger such as triisopropylsilane (TIS) to the solution (final concentration of 2.5-5% v/v).[11] This is particularly important if the substrate contains other acid-sensitive or nucleophilic functional groups.
-
TFA Addition: Slowly add TFA to the stirred solution to achieve a final concentration of 50-95% (v/v).[2][11] A common mixture is 1:1 TFA:DCM.[13]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).[11]
-
Work-up: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate the residue with toluene or DCM (repeat 3 times).[11]
-
Precipitation: Precipitate the final product (as the TFA salt) by adding cold diethyl ether to the concentrated residue.
-
Isolation: Collect the solid product by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
Caption: Step-by-step workflow for the acid-mediated deprotection of Boc groups.
Data Summary and Characterization
Successful synthesis relies on accurate characterization of the intermediates and final products.
Table 1: Representative Yields for Guanylation Reactions
| Starting Primary Amine | Guanidinylating Reagent | Yield (%) | Reference |
| 4-Bromophenethylamine | 1-[N,N'-(Di-Boc)amidino]pyrazole | 72 | [8] |
| Butane-1,4-diamine | Goodman's Reagent | High (Implied) | |
| Various amines | Polymer-bound bis(Boc)thiopseudourea | Good-Excellent |
Characterization of Di-Boc Protected Guanidines:
-
¹H NMR Spectroscopy: The two Boc groups give rise to characteristic, strong singlet peaks in the upfield region of the spectrum, typically between δ 1.40 and 1.50 ppm in DMSO-d₆ or CDCl₃.[8][14] The presence of these two distinct singlets (or one broad singlet integrating to 18 protons) is a strong indicator of successful di-Boc protection. Protons on the nitrogen atoms of the guanidine group often appear as broad singlets or triplets further downfield (e.g., δ 8.32 and δ 11.48 in DMSO-d₆).[8]
Case Study: Synthesis of L-Homoarginine
L-homoarginine, an analog of arginine with one additional methylene group in its side chain, is a valuable tool in biomedical research, particularly as a marker for cardiovascular health.[] Its synthesis from L-lysine provides a practical example of the described methodology.
Step 1: Guanylation of L-Lysine Derivative The synthesis would start with an appropriately protected L-lysine derivative where the α-amino and α-carboxyl groups are masked (e.g., Boc-Lys(NH₂)-OMe). The free ε-amino group is then targeted for guanylation using the procedure outlined in Protocol 1 .
Step 2: Deprotection The resulting fully protected homoarginine derivative is then subjected to global deprotection. This typically involves a strong acid cocktail, such as TFA with scavengers as described in Protocol 2 , to remove the Boc groups from the guanidine moiety, the α-amino group, and to hydrolyze the methyl ester, yielding L-homoarginine.
Biochemically, the synthesis of homoarginine from lysine and arginine is catalyzed by glycine amidinotransferase, highlighting the biological relevance of this transformation.[][16][17][18]
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Guanylation | 1. Sterically hindered primary amine.2. Insufficient reaction time.3. Deactivated guanidinylating reagent. | 1. Increase reaction temperature moderately (e.g., to 40-50 °C) or use a more reactive agent like Goodman's reagent.[9]2. Extend the reaction time and monitor carefully by TLC/LC-MS.3. Use freshly opened or properly stored reagent. |
| Low Deprotection Yield | 1. Incomplete reaction.2. Product loss during work-up/precipitation. | 1. Increase the concentration of TFA or extend the reaction time.[11]2. Ensure the diethyl ether used for precipitation is sufficiently cold and that precipitation is complete before filtration. |
| Side Product Formation during Deprotection | Electrophilic attack by the tert-butyl cation on nucleophilic sites (e.g., Trp, Met, Tyr).[11] | Crucial: Always include scavengers in the deprotection mixture. Triisopropylsilane (TIS) is a general-purpose scavenger. For substrates containing tryptophan, consider adding 1,2-ethanedithiol (EDT). |
| δ-Lactam Formation | Intramolecular cyclization of an activated N-terminal arginine derivative with its own side-chain guanidine.[11] | This is more relevant during peptide coupling steps but can be a concern. Ensure complete deprotection and neutralization before subsequent coupling reactions. |
Applications in Drug Discovery and Chemical Biology
The ability to efficiently synthesize diverse arginine analogs opens up numerous possibilities:
-
Peptide Mimetics: Modifying the arginine side chain can alter the binding affinity and selectivity of peptides for their target receptors.[1]
-
Enzyme Inhibitors: As arginine is often found in enzyme active sites, its analogs can act as competitive inhibitors. For example, L-homoarginine is an inhibitor of arginase.[]
-
Nucleic Acid Binders: The positively charged guanidinium group is key for interacting with the negatively charged phosphate backbone of DNA and RNA. Rigidified or modified arginine analogs are used to develop molecules that can modulate gene expression.
-
PET Imaging Agents: The guanidine moiety has been incorporated into PET tracers for imaging the norepinephrine transporter (NET), where its high basicity aids in stable accumulation in nerve terminals.[2]
Safety Precautions
-
Trifluoroacetic Acid (TFA): TFA is highly corrosive and volatile. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Dichloromethane (DCM): DCM is a suspected carcinogen. Minimize exposure by handling it in a fume hood.
-
General Reagents: Handle all chemicals according to their Safety Data Sheet (SDS) guidelines.
References
-
Dethe, D. H., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115). [Link]
-
Brandt, J. (2016). Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. Cardiff University ORCA Online. [Link]
-
Alcaro, S., et al. (2006). Product Class 13: Guanidine Derivatives. Science of Synthesis, 18, 1075-1116. [Link]
-
Reddit User Discussion. (2025). Best mild Boc-deprotection method for a guanidine compound? r/Chempros. [Link]
-
Lee, B., et al. (2024). Streamlined Radiosynthesis of [18F]Fluproxadine (AF78): An Unprotected Guanidine Precursor Enables Efficient One-Step, Automation-Ready Labeling for Clinical Use. Molecules, 29(11), 2636. [Link]
-
Mottl, F., et al. (2024). Guanidine production by plant homoarginine-6-hydroxylases. eLife, 12, RP94503. [Link]
-
Gomółka, A., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules, 28(23), 7793. [Link]
-
ResearchGate. (2018). ¹H NMR of P(Boc-Guan) in CDCl₃ after purification by precipitation. ResearchGate. [Link]
-
Van der Meij, A. (2009). A New Solution Phase Protecting Group Strategy for Alkyl Guanidines. ACS Publications. [Link]
-
PubChem. 2-(2-Aminoethyl)-1,3-di-Boc-guanidine. National Center for Biotechnology Information. [Link]
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Looper, R. E., et al. (2008). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 85, 204-214. [Link]
-
Mottl, F., et al. (2024). Guanidine production by plant homoarginine-6-hydroxylases. eLife, 12. [Link]
- Merrifield, R. B., et al. (1982). Methods for the synthesis of arginine-containing peptides.
-
ACS GCI Pharmaceutical Roundtable. (2013). BOC Deprotection. ACS Green Chemistry Institute. [Link]
-
Patek, M., et al. (1994). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Tetrahedron Letters, 35(49), 9167-9170. [Link]
-
Mottl, F., et al. (2023). Guanidine Production by Plant Homoarginine-6-hydroxylases. bioRxiv. [Link]
-
ResearchGate. (2016). Guanidine group: Definition and pharmaceutical applications. ResearchGate. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. commonorganicchemistry.com. [Link]
-
Hussain, Z., et al. (2016). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 8(10), 127-129. [Link]
- Goodman, M., et al. (2000). Guanidinylation reagents.
-
Hernández-Guzmán, G., & Morales, A. A. (2001). Synthesis of homoarginine. ResearchGate. [Link]
-
Jäschke, F., et al. (2022). Evolution of Artificial Arginine Analogues—Fluorescent Guanidiniocarbonyl-Indoles as Efficient Oxo-Anion Binders. Molecules, 27(9), 2977. [Link]
-
El-Dahshan, A., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 55577. [Link]
-
Bhattacharya, S., et al. (2011). Synthesis and characterization of a novel dipeptide, 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(2), 51-58. [Link]
-
Tavares, R., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91. [Link]
Sources
- 1. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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- 4. arkat-usa.org [arkat-usa.org]
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- 7. A New Solution Phase Protecting Group Strategy for Alkyl Guanidines [acswebcontent.acs.org]
- 8. TCI Practical Example: Di-Boc Guanidinylation of Amine Using the Guanidinylating Agent | TCI AMERICA [tcichemicals.com]
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- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
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- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(2-Aminoethyl)-1,3-di-Boc-guanidine: A Versatile Building Block in Synthetic and Medicinal Chemistry
Introduction: The Strategic Importance of Protected Guanidines
The guanidinium group, the functional core of the amino acid arginine, is a recurrent and vital motif in a vast array of biologically active natural products and pharmaceuticals.[1][2] Its strong basicity (pKa ≈ 13.6) and ability to form multiple hydrogen bonds and salt bridges underpin its critical role in molecular recognition at enzyme active sites and protein-protein interfaces.[2][3] However, the very reactivity that makes the guanidine group biologically indispensable also presents a formidable challenge in multi-step organic synthesis. Its high nucleophilicity and basicity can interfere with a wide range of chemical transformations, necessitating a robust protection strategy.[1]
The use of tert-butyloxycarbonyl (Boc) protecting groups offers a versatile and widely adopted solution, effectively masking the reactivity of the guanidine moiety under a variety of reaction conditions.[4] The resulting di-Boc-protected guanidines are stable intermediates that can be carried through complex synthetic sequences before the final deprotection under acidic conditions to unveil the guanidinium functionality.[4]
This guide focuses on 2-(2-Aminoethyl)-1,3-di-Boc-guanidine (CAS 203258-44-0), a bifunctional building block that incorporates a di-Boc-protected guanidine and a terminal primary amine. This unique structure allows for its covalent incorporation into larger molecules via the amino group, making it an invaluable tool for the synthesis of complex guanidine-containing compounds, including peptide mimics and natural product analogues.[5] We will provide a detailed protocol for its synthesis and elucidate its reaction mechanism in the context of a key synthetic transformation.
Synthesis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine
The preparation of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine is achieved through the guanylation of ethylenediamine with a suitable di-Boc-protected guanidinylating agent. A reliable and high-yielding method employs N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea as the electrophilic partner. The reaction proceeds via nucleophilic attack of one of the primary amines of ethylenediamine on the activated thiourea, displacing the methylthiolate leaving group. The use of a significant excess of ethylenediamine is crucial to favor the mono-guanidinylated product and minimize the formation of the di-substituted byproduct.
Reaction Scheme:
Caption: Synthesis of the target compound.
Detailed Protocol: Synthesis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine
This protocol is adapted from established procedures for the guanylation of primary amines.
| Reagent | MW | Amount | Moles | Equivalents |
| N,N'-Bis(Boc)-S-methylisothiourea | 290.36 | 20.4 g | 70.27 mmol | 1.0 |
| Ethylenediamine | 60.10 | 11.7 mL (10.5 g) | 176 mmol | 2.5 |
| Dichloromethane (DCM) | - | 260 mL | - | - |
Procedure:
-
To a stirred solution of 1,2-ethylenediamine (11.7 mL, 176 mmol) in dichloromethane (150 mL) in a round-bottom flask, add a solution of N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea (20.4 g, 70.27 mmol) in dichloromethane (110 mL) in a single portion at room temperature (21 °C).
-
Allow the reaction mixture to stir at room temperature for 90 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic phase sequentially with water (2 x 80 mL) and brine (80 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure at ambient temperature.
-
The resulting crude product is obtained as a white powder (yields are typically high, ~97%) and is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by flash column chromatography on silica gel.
Reaction Mechanism and Synthetic Applications
The synthetic utility of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine lies in the reactivity of its terminal primary amino group. This nucleophilic center can be readily functionalized to incorporate the di-Boc-guanidinoethyl moiety into more complex molecular architectures. A prominent example is its conversion to an isocyanate, a highly reactive electrophile that can be coupled with a variety of nucleophiles.
Formation of a Reactive Isocyanate Intermediate
The primary amine of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine can be efficiently converted to an isocyanate using phosgene or a phosgene equivalent, such as triphosgene.[1] The reaction is typically performed in a biphasic system (e.g., dichloromethane and saturated aqueous sodium bicarbonate) to neutralize the HCl generated during the reaction.[6]
The proposed mechanism involves the initial nucleophilic attack of the primary amine onto a carbonyl carbon of triphosgene, leading to the formation of a carbamoyl chloride intermediate after the expulsion of a chloroformate anion. Subsequent deprotonation and elimination of HCl furnishes the isocyanate.
Caption: Isocyanate formation mechanism.
Application in the Total Synthesis of Clavatadine A
A practical application of this methodology is demonstrated in the total synthesis of clavatadine A, a marine alkaloid that acts as a potent inhibitor of factor XIa.[1][7] In this synthesis, a structurally analogous di-Boc-protected aminoguanidine is converted to its corresponding isocyanate. This reactive intermediate is then coupled with a functionalized lactone to forge a key carbamate linkage within the target molecule.[1]
Caption: General synthetic workflow.
Detailed Protocol: Isocyanate Formation and Coupling
This protocol is illustrative and based on the synthesis of clavatadine A, demonstrating the reactivity of the terminal amine.[6]
| Reagent | MW | Amount | Moles | Equivalents |
| 2-(2-Aminoethyl)-1,3-di-Boc-guanidine | 302.37 | 1.00 g | 3.31 mmol | 1.0 |
| Triphosgene | 296.75 | 0.328 g | 1.10 mmol | 0.33 |
| Dichloromethane (DCM) | - | 25 mL | - | - |
| Saturated aq. NaHCO₃ | - | 25 mL | - | - |
| Nucleophile (e.g., an alcohol or amine) | - | - | ~3.31 mmol | 1.0 |
Procedure:
-
Caution: Triphosgene is highly toxic and must be handled in a fume hood with appropriate personal protective equipment.
-
To a cooled (0 °C) solution of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine (1.00 g, 3.31 mmol) in dichloromethane (25 mL), add triphosgene (0.328 g, 1.10 mmol).
-
Add saturated aqueous sodium bicarbonate solution (25 mL) and stir the biphasic mixture vigorously at 0 °C for 30 minutes.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude isocyanate. This intermediate is often used immediately without further purification.
-
Dissolve the crude isocyanate in a suitable anhydrous solvent (e.g., dichloromethane or THF) and add the desired nucleophile. The reaction can be monitored by TLC for the consumption of the isocyanate.
-
Upon completion, the reaction mixture can be worked up and the product purified by column chromatography.
Deprotection of the Boc Groups
The final step in syntheses utilizing this building block is typically the removal of the Boc protecting groups to liberate the free guanidinium salt. This is readily achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane.[8]
General Deprotection Protocol:
-
Dissolve the di-Boc-protected guanidine compound in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 25-50% v/v).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting guanidinium salt can be triturated with a non-polar solvent like diethyl ether to induce precipitation and then isolated by filtration.
Conclusion
2-(2-Aminoethyl)-1,3-di-Boc-guanidine is a highly valuable and versatile building block for the introduction of a guanidinoethyl moiety in organic synthesis. Its straightforward preparation and the differential reactivity of its protected guanidine and free primary amine functionalities allow for its strategic incorporation into complex molecules. The protocols and mechanistic insights provided herein are intended to equip researchers, particularly those in drug development, with the foundational knowledge to effectively utilize this reagent in the synthesis of novel guanidine-containing compounds with potential therapeutic applications.
References
-
Baker, T. J.; Tomioka, M.; Goodman, M. Preparation and Use of N,N'-Di-Boc-N"-Triflylguanidine. Org. Synth.2002 , 78, 91–98. [Link]
-
Bernatowicz, M. S.; Wu, Y.; Matsueda, G. R. Urethane protected derivatives of 1-guanylpyrazole for the mild and efficient preparation of guanidines. Tetrahedron Lett.1993 , 34, 3389-3392. [Link]
-
Zhang, Y.; Kennan, A. J. Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Org. Lett.2001 , 3(15), 2341–2344. [Link]
-
Hickey, S. M.; Ashton, T. D.; Pfeffer, F. M. Facile Synthesis of Guanidine Functionalised Building Blocks. Asian J. Org. Chem.2015 , 4(4), 320-326. [Link]
-
Royal Society of Chemistry. Synthesis of Norbornane Bisether Antibiotics via Silver-mediated Alkylation. Supporting Information. [Link]
-
Buchanan, J. L.; et al. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. J. Vis. Exp.2016 , (115), e54131. [Link]
-
Fakhruddin, A.; et al. A decade review of triphosgene and its applications in organic reactions. RSC Adv.2017 , 7, 54643-54665. [Link]
-
Conn, S. J.; et al. Total Synthesis of Clavatadine A. J. Nat. Prod.2015 , 78(1), 120-124. [Link]
-
Nowick, J. S. Synthesis of Amino Acid Ester Isocyanates. Org. Synth.2002 , 78, 215. [Link]
-
Petersen, B. P.; et al. Total Synthesis and Biological Evaluation of Clavatadines C–E. ACS Omega2022 , 7(26), 22352–22362. [Link]
-
Proença, F. P.; et al. Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC2010 , (v), 82-91. [Link]
-
Conn, S. J.; et al. Total synthesis of clavatadine A. J. Nat. Prod.2015 , 78(1), 120-4. [Link]
Sources
- 1. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. benchchem.com [benchchem.com]
- 5. 2-(2-Aminoethyl)-1,3-di-Boc-guanidine technical, = 90 HPLC 203258-44-0 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Total synthesis of clavatadine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total Synthesis and Biological Evaluation of Clavatadines C–E - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis with 2-(2-Aminoethyl)-1,3-di-Boc-guanidine
Introduction: The Strategic Incorporation of Guanidinium Groups in Peptide Synthesis
The guanidinium group, the defining feature of the arginine side chain, is a cornerstone of many biological interactions. Its positive charge at physiological pH and its capacity to act as a multi-dentate hydrogen bond donor are critical for molecular recognition, including protein-protein and protein-nucleic acid interactions.[1] Consequently, the synthesis of arginine-containing peptides and their analogs is of paramount importance in drug discovery and chemical biology.
Traditionally, arginine is incorporated into peptides using pre-formed, side-chain protected arginine amino acid derivatives. However, an alternative and highly versatile strategy is the post-synthetic modification of a primary amine on a peptide chain to form the guanidinium group. This is particularly useful for creating arginine mimetics or for introducing the guanidinium group at specific locations within a peptide scaffold. This is often achieved by first incorporating an amino acid with a side-chain primary amine, such as ornithine, and then performing an on-resin guanidinylation.
This application note provides a detailed guide to the use of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine for the efficient and controlled guanidinylation of primary amines during solid-phase peptide synthesis (SPPS). The di-Boc (di-tert-butoxycarbonyl) protecting groups on this reagent are crucial as they temper the high basicity and nucleophilicity of the guanidine moiety, rendering it compatible with the sensitive functional groups present on the peptide and the solid support.[2]
Mechanism of Action: The Chemistry of Di-Boc Guanidinylation
The guanidinylation of a primary amine with a di-Boc protected guanidinylating agent is a nucleophilic substitution reaction. The lone pair of electrons on the primary amine of the resin-bound peptide (e.g., the δ-amino group of an ornithine residue) attacks the electrophilic carbon atom of the guanidinylating reagent. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a leaving group. In the case of reagents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, pyrazole is the leaving group. For 2-(2-Aminoethyl)-1,3-di-Boc-guanidine, the reaction is facilitated by the inherent reactivity of the di-Boc-guanidine moiety, which acts as an effective guanidinylating agent upon activation or direct reaction with the amine. The di-Boc protection significantly reduces the basicity of the guanidine, preventing unwanted side reactions and allowing for a clean transformation.
Caption: On-resin guanidinylation reaction workflow.
Experimental Protocols
Materials and Reagents
-
Peptide-resin with a free primary amine (e.g., synthesized with Fmoc-Orn(Mtt)-OH followed by selective deprotection of the Mtt group).
-
2-(2-Aminoethyl)-1,3-di-Boc-guanidine
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, for Fmoc removal (if applicable)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS), as a scavenger
-
Water, deionized
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
On-Resin Guanidinylation Protocol
This protocol is designed for a typical 0.1 mmol scale synthesis. Adjust volumes accordingly for different scales.
-
Resin Swelling: Swell the peptide-resin (containing the free primary amine) in DMF (5-10 mL) for 30-60 minutes in the reaction vessel. Drain the solvent.
-
Reagent Solution Preparation: In a separate vial, dissolve 2-(2-Aminoethyl)-1,3-di-Boc-guanidine (3 to 5 equivalents relative to the resin loading) in DMF. Add DIPEA (3 to 5 equivalents). For example, for a 0.1 mmol synthesis, use 90.8 mg - 151.4 mg of the guanidinylating reagent and 52 µL - 87 µL of DIPEA.
-
Guanidinylation Reaction: Add the reagent solution to the swollen resin. Agitate the mixture at room temperature for 12-24 hours. The reaction can be monitored for the disappearance of the primary amine.
-
Monitoring the Reaction (Optional but Recommended):
-
Take a small sample of the resin beads (a few milligrams).
-
Wash thoroughly with DMF and then DCM.
-
Perform a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates the completion of the reaction. If the beads are blue, the reaction is incomplete and should be allowed to proceed longer or a second coupling may be necessary.
-
-
Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin extensively as follows:
-
DMF (3 x 10 mL)
-
DCM (3 x 10 mL)
-
DMF (3 x 10 mL)
-
DCM (3 x 10 mL)
-
-
Drying: Dry the resin under a stream of nitrogen or under vacuum.
Caption: Step-by-step workflow for on-resin guanidinylation.
Cleavage and Deprotection
The di-Boc protecting groups on the newly formed guanidino group are acid-labile and are typically removed during the final cleavage of the peptide from the resin.
-
Preparation: Place the dry, guanidinylated peptide-resin in a suitable reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A standard cocktail for Boc-protected guanidino groups is TFA/TIS/H₂O (95:2.5:2.5 v/v). The triisopropylsilane (TIS) acts as a scavenger to trap carbocations generated during the cleavage.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of resin). Agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation and Purification: Centrifuge the ether suspension to pellet the peptide. Decant the ether, and wash the peptide pellet with cold ether 2-3 more times. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale/Notes |
| Guanidinylating Reagent | 3-5 equivalents | An excess is used to drive the reaction to completion on the solid phase. |
| Base (DIPEA) | 3-5 equivalents | A non-nucleophilic base is required to neutralize any salts and facilitate the reaction. |
| Solvent | DMF | Provides good swelling for most resins and solubilizes the reagents. |
| Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperature. |
| Reaction Time | 12-24 hours | Reaction completion should be monitored. |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | Strong acid is required for cleavage and removal of Boc groups. Scavengers are essential. |
| Cleavage Time | 2-4 hours | Sufficient time for complete deprotection and cleavage from the resin. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Guanidinylation (Positive Kaiser Test) | 1. Insufficient reagent equivalents.2. Steric hindrance at the reaction site.3. Poor resin swelling.4. Reagent degradation. | 1. Increase the equivalents of the guanidinylating reagent and base. Perform a second coupling.2. Extend the reaction time. Consider gentle heating (e.g., 30-40°C), but monitor for side reactions.3. Ensure adequate swelling time in DMF before adding reagents.4. Use fresh, high-quality reagents. |
| Side reaction with N-terminus | The N-terminal α-amino group was not properly protected during the guanidinylation step. | Ensure that the N-terminus is protected (e.g., with an Fmoc or Boc group) before proceeding with side-chain guanidinylation. |
| Low peptide yield after cleavage | 1. Incomplete cleavage from the resin.2. Loss of peptide during workup. | 1. Extend the cleavage time or use a stronger acid cocktail if compatible with the peptide.2. Ensure efficient precipitation in cold ether and careful handling of the peptide pellet. |
| Unexpected mass in final product | 1. Incomplete removal of Boc groups.2. Modification of sensitive residues (e.g., Trp, Met) by carbocations during cleavage. | 1. Ensure sufficient cleavage time and fresh TFA.2. Use an appropriate scavenger cocktail during cleavage. |
References
- Feichtinger, K., Sings, C., & Baker, T. J. (1998). N,N'-Bis(tert-butoxycarbonyl)-N''-triflylguanidine. e-EROS Encyclopedia of Reagents for Organic Synthesis.
- Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372.
- Baker, T. J., Luedtke, N. W., Tor, Y., & Goodman, M. (2000). Synthesis and biological activity of 1,1'-linked disaccharide-amino acid conjugates. Journal of Organic Chemistry, 65(26), 9054-9058.
- Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463.
- Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Albericio, F. (2000). Orthogonal protecting groups for N alpha-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502.
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). RSC Advances, 7(78), 49339-49348.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- Solid-phase Synthesis of Fusaricidin/LI-F Class of Cyclic Lipopeptides: Guanidinylation of Resin-bound Peptidyl Amines. (2017). Journal of Visualized Experiments, (128), e56337.
- Optimization of Guanidination Procedures for MALDI Mass Mapping. (2008). Journal of the American Society for Mass Spectrometry, 19(9), 1341-1346.
- BenchChem. (n.d.).
Sources
Application Notes & Protocols: 2-(2-Aminoethyl)-1,3-di-Boc-guanidine as a Versatile Building Block in Modern Synthesis
Introduction: The Strategic Importance of the Guanidinium Moiety
The guanidinium group is a cornerstone pharmacophore in medicinal chemistry and chemical biology. As the functional group of the amino acid arginine, it plays a pivotal role in biological recognition, mediating crucial interactions through hydrogen bonding and electrostatic forces with carboxylate and phosphate groups on enzymes and receptors.[1][2] Its unique properties—a planar, delocalized positive charge and the ability to act as a multi-directional hydrogen bond donor—make it a privileged motif in the design of therapeutics, from enzyme inhibitors to cell-penetrating peptides.[2][3]
However, the direct incorporation of the highly basic and polar guanidinium group into complex molecules presents significant synthetic challenges, including poor solubility and difficult purification. This is where protected building blocks become indispensable. 2-(2-Aminoethyl)-1,3-di-Boc-guanidine emerges as a superior reagent for this purpose. The two tert-butyloxycarbonyl (Boc) groups serve a dual function: they neutralize the high basicity of the guanidine core, rendering the molecule more soluble in organic solvents and easier to handle, while also directing its reactivity. This strategic protection allows for the clean and efficient installation of a masked guanidinium group, which can be unveiled under controlled acidic conditions in a late-stage synthesis.
This guide provides an in-depth exploration of the applications and protocols for using 2-(2-Aminoethyl)-1,3-di-Boc-guanidine, offering researchers a practical framework for leveraging this powerful building block in peptide synthesis, drug discovery, and materials science.
Reagent Profile and Handling
Before utilization, it is essential to understand the fundamental properties and storage requirements of the reagent to ensure its stability and reactivity.
| Property | Value | Source |
| CAS Number | 203258-44-0 | [4] |
| Molecular Formula | C₁₃H₂₆N₄O₄ | |
| Molecular Weight | 302.37 g/mol | [4] |
| Appearance | White to off-white lumps or solid | |
| Melting Point | 95-98 °C | |
| Purity | Typically ≥90% (HPLC) | |
| Storage | Store at -20°C, keep dry |
Handling Recommendations:
-
Hygroscopicity: The compound can be sensitive to moisture. Always handle under an inert atmosphere (e.g., nitrogen or argon) where possible.
-
Thermal Stability: While the melting point is defined, prolonged exposure to high temperatures should be avoided. For long-term viability, storage at -20°C is critical.
-
Solubility: The reagent is generally soluble in a range of organic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), and Dimethylformamide (DMF).
Core Application: Guanidinylation of Primary Amines
The principal application of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine is the conversion of primary amines into N,N'-di-Boc-protected guanidines. This reaction, known as guanidinylation, proceeds via a nucleophilic attack of the primary amine onto the electrophilic carbodiimide-like center of the guanidinylating reagent. The reaction is highly efficient for a wide range of primary amines, both in solution and on a solid support.
Protocol 1: Solution-Phase Guanidinylation of a Primary Amine
This protocol describes a general procedure adaptable to various primary amines. The reaction is typically clean and proceeds readily at room temperature.
Materials:
-
Primary amine (1.0 eq)
-
2-(2-Aminoethyl)-1,3-di-Boc-guanidine (1.05-1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 mmol).
-
Dissolution: Dissolve the amine in anhydrous THF (approx. 5-10 mL).
-
Reagent Addition: Add 2-(2-Aminoethyl)-1,3-di-Boc-guanidine (1.1 mmol, 333 mg) to the solution. An alternative approach involves dissolving the primary amine and the guanidinylating agent together in the solvent.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting amine. Reactions are often complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
The resulting crude residue can be directly purified. For more complex substrates, an aqueous work-up (e.g., washing with dilute acid, saturated NaHCO₃, and brine) may be beneficial.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for eluting the desired di-Boc-protected guanidine product.
Causality and Insights:
-
Stoichiometry: A slight excess of the guanidinylating reagent ensures complete consumption of the valuable primary amine.
-
Solvent Choice: Anhydrous solvents are crucial to prevent hydrolysis of the reagent or intermediates. THF and DCM are excellent choices due to their inert nature and ability to dissolve both reactants.
-
Monitoring: TLC is a simple and effective way to track the reaction. The product, being more functionalized, will typically have a different Rf value than the starting amine.
Protocol 2: Solid-Phase Guanidinylation of a Resin-Bound Amine
This method is fundamental for modifying peptides or for use in combinatorial library synthesis. It involves treating a resin-bound primary amine (e.g., the N-terminus of a peptide or an ornithine side chain) with the guanidinylating reagent.[5][6]
Materials:
-
Resin-bound primary amine (e.g., Fmoc-deprotected peptide on Wang or Rink Amide resin)
-
2-(2-Aminoethyl)-1,3-di-Boc-guanidine (3-5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel with a frit
-
Dichloromethane (DCM) for washing
-
Piperidine solution (20% in DMF) for Fmoc removal (if applicable)
-
Ninhydrin test kit
Procedure:
-
Resin Preparation: If starting with an Fmoc-protected amine, perform deprotection by treating the resin with 20% piperidine in DMF (1 x 5 min, then 1 x 15 min).
-
Washing: Thoroughly wash the resin to remove piperidine and byproducts. A typical wash cycle is: DMF (3x), DCM (3x), DMF (3x).
-
Guanidinylation Reaction:
-
Prepare a solution of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine (3-5 equivalents relative to resin loading) in anhydrous DMF.
-
Add this solution to the washed, deprotected resin in the reaction vessel.
-
Agitate the mixture gently (e.g., on a shaker or with nitrogen bubbling) at room temperature for 2-4 hours.
-
-
Monitoring: The reaction can be monitored using the Kaiser (ninhydrin) test.[7] Take a few beads of resin, wash them thoroughly, and perform the test. A negative result (beads remain colorless or yellow) indicates the absence of primary amines and thus a complete reaction.
-
Final Wash: Once the reaction is complete, drain the reagent solution and wash the resin extensively with DMF (3x) and DCM (3x) to remove all excess reagents and byproducts.
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator. The resin is now ready for the next synthetic step or for cleavage and deprotection.
Causality and Insights:
-
Reagent Excess: A larger excess of the reagent is used in solid-phase synthesis to drive the reaction to completion, overcoming kinetic barriers associated with the heterogeneous solid-liquid phase reaction.[7]
-
Ninhydrin Test: This qualitative test is a self-validating system for the protocol. A positive test (blue beads) signifies incomplete reaction, prompting the user to repeat the coupling step.
-
Washing is Critical: Meticulous washing between steps is paramount in solid-phase synthesis to prevent side reactions and ensure the purity of the final product.[7]
The Crucial Deprotection Step: Unveiling the Guanidinium Group
The ultimate goal of using a Boc-protected guanidine is to remove the protecting groups to yield the free, positively charged guanidinium ion. This is typically achieved under strong acidic conditions, most commonly with Trifluoroacetic Acid (TFA).
Mechanism and Side-Reaction Management: The acid-catalyzed cleavage of a Boc group generates a highly reactive tert-butyl cation (t-Bu⁺).[8][9] This electrophile can cause significant side reactions by alkylating nucleophilic residues in a peptide, such as the indole ring of tryptophan or the sulfur atoms of methionine and cysteine.[8][9]
To prevent these undesired modifications, scavengers are added to the cleavage cocktail. These are nucleophilic species that competitively react with and "scavenge" the tert-butyl cations as they are formed.
Protocol 3: TFA-Mediated Deprotection and Cleavage from Resin
This protocol is for the final step in a solid-phase synthesis, simultaneously removing the di-Boc protecting groups and cleaving the synthesized molecule from the resin.
Materials:
-
Resin-bound, di-Boc-guanidine-containing molecule
-
Cleavage Cocktail: Reagent B (95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)) is a common choice.
-
Cold diethyl ether
-
Centrifuge tubes
-
DCM for washing
Procedure:
-
Resin Preparation: Place the dry resin (approx. 100 mg) in a suitable reaction vessel or a syringe with a frit. Wash the resin with DCM (2x) and allow the solvent to drain completely.
-
Cleavage Reaction:
-
Add the cleavage cocktail (e.g., 2-3 mL of Reagent B) to the resin.
-
Ensure the resin is fully suspended. Agitate the mixture at room temperature for 2-3 hours.
-
-
Product Collection:
-
Filter the cleavage solution away from the resin beads into a clean centrifuge tube.
-
Wash the resin beads with a small amount of neat TFA or DCM and combine the filtrates.
-
-
Precipitation:
-
Add the combined filtrate dropwise to a larger centrifuge tube containing cold diethyl ether (approx. 10-15 mL).
-
A white precipitate (the crude product) should form immediately.
-
-
Isolation:
-
Allow the mixture to stand at -20°C for 15-30 minutes to maximize precipitation.
-
Centrifuge the tube to pellet the solid product.
-
Carefully decant the ether.
-
-
Washing and Drying:
-
Wash the pellet by resuspending it in fresh cold ether and repeating the centrifugation. Perform this wash 2-3 times to remove residual scavengers and cleavage byproducts.
-
After the final wash, dry the white solid product under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis: The crude product can now be analyzed (e.g., by HPLC and Mass Spectrometry) and purified, typically by reverse-phase HPLC.
Troubleshooting Deprotection
| Issue | Likely Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Insufficient acid strength or reaction time; steric hindrance. | Increase TFA concentration (e.g., to 95-100%). Extend the reaction time to 4 hours. Ensure efficient mixing.[8] |
| Presence of Alkylated Side Products | Ineffective scavenging of tert-butyl cations; sensitive residues (Trp, Met, Cys) present. | Ensure the correct scavenger cocktail is used. For Trp, add 2.5% ethanedithiol (EDT). For Met, thioanisole is effective. |
| Low Product Yield | Incomplete cleavage from resin; product loss during precipitation/washing. | Use a stronger cleavage acid (e.g., HF, though this requires specialized equipment). Ensure ether is sufficiently cold and allow adequate precipitation time. Be careful not to lose the pellet during decanting. |
| δ-Lactam Formation (Arginine) | Intramolecular cyclization of an activated C-terminal arginine with its own side chain. | This is more of a coupling issue but can be exacerbated by cleavage conditions. Ensure complete coupling before proceeding. The di-Boc group has been noted to sometimes increase this side reaction.[8] |
References
-
Science of Synthesis. (n.d.). Product Class 13: Guanidine Derivatives. Thieme. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
ARKIVOC. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Retrieved from [Link]
- Nowick, J. S. (n.d.).
-
Reddit. (2025). Best mild Boc-deprotection method for a guanidine compound?. r/Chempros. Retrieved from [Link]
-
Kessler, H., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments. Retrieved from [Link]
-
ResearchGate. (n.d.). Main methods for the synthesis of guanidine derivatives. Retrieved from [Link]
-
Wang, M., et al. (2024). Streamlined Radiosynthesis of [18F]Fluproxadine (AF78): An Unprotected Guanidine Precursor Enables Efficient One-Step, Automation-Ready Labeling for Clinical Use. MDPI. Retrieved from [Link]
- Berlinck, R. G. S., et al. (2015). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports. Royal Society of Chemistry.
-
Zhang, Y., & Kennan, A. J. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic Letters, 3(15), 2341-4. Retrieved from [Link]
-
National Institutes of Health. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]
-
Krackeler Scientific. (n.d.). 2-(2-Aminoethyl)-1,3-di-Boc-guanidine. Retrieved from [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 2-(2-Aminoethyl)-1,3-di-Boc-guanidine | Krackeler Scientific, Inc. [krackeler.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Efficient introduction of protected guanidines in boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BOC deprotection [ms.bzchemicals.com]
The Strategic Deployment of Di-Boc-Guanidines in Modern Medicinal Chemistry: A Guide to Application and Protocol
The guanidinium group is a recurring and vital structural motif in a multitude of biologically active molecules, from natural products to frontline pharmaceuticals.[1] Its capacity to exist in a protonated state at physiological pH enables it to forge critical hydrogen bonds and engage in electrostatic interactions with biological targets.[1] However, the inherent high basicity of this functional group often poses significant challenges during the synthesis of complex molecules, leading to undesirable side reactions and compatibility issues. The strategic use of di-tert-butoxycarbonyl (di-Boc) protected guanidinylating reagents has emerged as a powerful and elegant solution to this synthetic conundrum, allowing for the controlled and efficient incorporation of the guanidine moiety.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of di-Boc-guanidines in medicinal chemistry. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
The Rationale for Di-Boc Protection: Taming the Reactivity of the Guanidine Group
The core advantage of employing di-Boc protection lies in its ability to temper the nucleophilicity and basicity of the guanidine functional group.[1] The two electron-withdrawing Boc groups significantly reduce the pKa of the guanidine nitrogen atoms, rendering the protected moiety compatible with a wide array of synthetic transformations and sensitive functional groups that would otherwise be compromised by a highly basic guanidine.[1][2] This protection is robust under many conditions yet can be readily cleaved under specific acidic conditions, typically at a later, more strategic point in a synthetic sequence.[1][3]
Key Applications of Di-Boc-Guanidines in Drug Discovery and Development
The versatility of di-Boc-guanidines has led to their widespread adoption in several key areas of medicinal chemistry:
Synthesis of Complex Bioactive Molecules and Natural Products
The construction of complex molecules, particularly those with multiple functional groups, necessitates a carefully orchestrated synthetic strategy. Di-Boc-guanidines serve as indispensable tools in this context. A prime example is in the synthesis of radiotracers for Positron Emission Tomography (PET), such as [¹⁸F]Fluproxadine, which targets the norepinephrine transporter (NET).[4] The guanidine moiety is crucial for its biological activity, providing the strong basicity required for stable accumulation in presynaptic vesicles.[4] The synthesis of the [¹⁸F]Fluproxadine precursor involves the introduction of a di-Boc-protected guanidine, which is then deprotected under mild acidic conditions that do not affect other sensitive parts of the molecule.[4]
Development of Arginine Mimetics and Peptide Synthesis
The amino acid arginine, with its guanidinium-containing side chain, plays a pivotal role in biological recognition processes. The ability to synthesize arginine analogs, or mimetics, is of great interest for modulating peptide and protein interactions.[5] Di-Boc-guanidinylating reagents are instrumental in the synthesis of these mimetics, allowing for the introduction of diverse functional groups and stereochemical complexity adjacent to the guanidinium headgroup.[5] This has significant implications for the development of novel peptide-based therapeutics with enhanced stability, permeability, and target affinity.[6] The di-Boc protection strategy is compatible with both solution-phase and solid-phase peptide synthesis (SPPS).[7]
Creation of Novel Antimicrobial and Antiviral Agents
The guanidinium group is a known pharmacophore in a variety of antimicrobial and antiviral agents. The conversion of aminoglycoside antibiotics into their guanidinoglycoside counterparts using reagents like N,N'-diBoc-N''-triflylguanidine has been shown to dramatically enhance their antiviral activity, particularly against HIV.[8] This transformation highlights the power of post-synthetic modification of existing scaffolds to generate new drug leads, a process greatly facilitated by the controlled reactivity of di-Boc-guanidinylating agents.
Organocatalysis
Beyond their role as building blocks, chiral guanidine derivatives are emerging as powerful organocatalysts.[9] While not a direct application of di-Boc-guanidines in the final catalytic species, their synthesis often relies on the use of protected guanidinylating agents to construct the core catalytic scaffold. For instance, guanidine-amide catalysts have been successfully employed in asymmetric aza-Henry reactions to produce chiral 3-substituted-3-amino-2-oxindoles, which are valuable intermediates in medicinal chemistry.[10]
Experimental Protocols and Methodologies
The following section provides detailed, step-by-step protocols for the synthesis and deprotection of di-Boc-guanidines. These protocols are designed to be self-validating, with explanations for the rationale behind each step.
Protocol 1: General Procedure for the Guanylation of a Primary Amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This protocol is adapted from a reliable and widely used method for the introduction of a di-Boc-guanidine group onto a primary amine.[7] N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is often preferred due to its stability and the clean nature of the reaction.
Materials:
-
Primary amine (1.0 mmol)
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 mmol, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine (1.0 mmol).
-
Dissolution: Dissolve the amine in anhydrous THF (approximately 0.5 M solution).
-
Reagent Addition: Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 mmol) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with a mild aqueous acid (e.g., 1M HCl) to remove the pyrazole byproduct, followed by a saturated aqueous solution of sodium bicarbonate and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N,N'-di-Boc-protected guanidine.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous THF and an inert atmosphere is crucial to prevent the hydrolysis of the guanidinylating reagent and potential side reactions with water.
-
Stoichiometry: A slight excess of the guanidinylating reagent is used to ensure complete conversion of the starting amine.
-
Aqueous Work-up: The acidic wash is essential for removing the basic pyrazole byproduct, simplifying the subsequent purification.
Protocol 2: Environmentally Benign Synthesis of N,N'-Di-Boc-Guanidines using Cyanuric Chloride
This protocol offers a more environmentally friendly alternative to traditional methods that often employ heavy metal reagents like HgCl₂.[11] It utilizes cyanuric chloride (TCT) as an activator for di-Boc-thiourea.[11]
Materials:
-
Di-Boc-thiourea (1.0 mmol)
-
Cyanuric Chloride (TCT) (0.33 mmol, 0.33 eq)
-
Primary or secondary amine (1.0 mmol)
-
N-methylmorpholine (NMM) (1.1 mmol, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Activation: In a flame-dried flask under an inert atmosphere, dissolve di-Boc-thiourea (1.0 mmol) and cyanuric chloride (0.33 mmol) in anhydrous THF. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the activated intermediate.
-
Amine Addition: To the activated mixture, add the amine (1.0 mmol), N-methylmorpholine (1.1 mmol), and a catalytic amount of DMAP.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. The yields for this method are generally high, often exceeding 90%.[11]
Causality of Experimental Choices:
-
Cyanuric Chloride as Activator: TCT is a cost-effective and less toxic alternative to heavy metal salts for activating the thiourea.
-
Base and Catalyst: NMM is used as a base to neutralize the acid formed during the reaction, while DMAP acts as a nucleophilic catalyst to accelerate the guanylation.
Protocol 3: Deprotection of Di-Boc-Guanidines
The removal of the Boc protecting groups is typically achieved under acidic conditions. However, care must be taken to avoid side reactions caused by the liberated tert-butyl cation.[12]
Materials:
-
Di-Boc-protected guanidine (1.0 mmol)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., triisopropylsilane (TIS) or water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Dissolve the di-Boc-protected guanidine (1.0 mmol) in anhydrous DCM under an inert atmosphere.
-
Scavenger Addition: Add a scavenger such as TIS (5-10% v/v) to the solution. This is particularly important if the substrate contains other sensitive functional groups like indoles or thioethers that are susceptible to alkylation by the tert-butyl cation.[12]
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (typically 20-50% v/v in DCM) to the stirred solution. The reaction is often accompanied by the evolution of carbon dioxide gas.[3]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting guanidine salt can be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.
-
Alternatively, the crude product can be purified by reverse-phase HPLC if necessary.
-
Causality of Experimental Choices:
-
Strong Acid: TFA is a strong acid that effectively cleaves the acid-labile Boc groups.[3]
-
Scavengers: The addition of scavengers is a critical step to prevent the electrophilic tert-butyl cation from causing unwanted side reactions, thereby ensuring the integrity of the final product.[12]
Data Presentation and Visualization
Table 1: Comparison of Common Di-Boc-Guanidinylating Reagents
| Reagent | Advantages | Disadvantages |
| N,N'-Bis(Boc)-S-methylisothiourea | Commercially available, widely used. | Can produce malodorous byproducts. |
| N,N'-Bis(Boc)-N''-triflylguanidine (Goodman's Reagent) | Highly reactive, suitable for less nucleophilic amines.[1] | Can be moisture sensitive. |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Stable, crystalline, high yields, clean reactions.[1] | May be more expensive than other options. |
| Di-Boc-thiourea with TCT | Environmentally friendly, avoids heavy metals, cost-effective.[11] | Requires an activation step. |
Diagram 1: General Workflow for the Synthesis of a Guanidine-Containing Bioactive Compound
Caption: A generalized workflow for incorporating a guanidine moiety.
Diagram 2: The Role of Scavengers in Di-Boc Deprotection
Caption: The protective role of scavengers during deprotection.
Conclusion
Di-Boc-guanidines represent a cornerstone of modern synthetic and medicinal chemistry. Their ability to act as a "tamed" equivalent of the highly basic guanidine group has opened up new avenues for the synthesis of complex and biologically relevant molecules. By understanding the principles behind their use and adhering to robust, well-validated protocols, researchers can effectively leverage the power of di-Boc-guanidines to accelerate the drug discovery and development process.
References
-
Streamlined Radiosynthesis of [ 18 F]Fluproxadine (AF78): An Unprotected Guanidine Precursor Enables Efficient One-Step, Automation-Ready Labeling for Clinical Use. MDPI. Available at: [Link]
-
Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372. Available at: [Link]
-
Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. ResearchGate. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Guanidine Hydrochloride as an Organocatalyst for N-Boc Protection of Amino Groups. ResearchGate. Available at: [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]
-
Zhang, Y., & Kennan, A. J. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic Letters, 3(15), 2341–2344. Available at: [Link]
-
Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. NIH National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. NIH National Center for Biotechnology Information. Available at: [Link]
-
N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. MDPI. Available at: [Link]
-
Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. NIH National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. mdpi.com [mdpi.com]
- 5. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient introduction of protected guanidines in boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
The Direct Approach: Advanced Guanidinylation Methods in Natural Product Synthesis
Introduction: The Enduring Significance of the Guanidinium Moiety
The guanidinium group, the protonated form of guanidine, is a structural motif of profound importance in the realm of natural products and medicinal chemistry.[1][2] Its unique electronic properties—a planar, Y-shaped geometry with delocalized positive charge—confer upon it the ability to engage in strong, multipoint hydrogen bonding and electrostatic interactions.[3] This functionality is a cornerstone of molecular recognition, prominently featured in the amino acid arginine, a fundamental component of proteins.[1][2] The prevalence of the guanidinium group in a wide array of bioactive natural products, from the potent neurotoxins saxitoxin and tetrodotoxin to antiviral and anticancer agents, underscores the demand for robust and efficient synthetic methods for its installation.[3]
Historically, the synthesis of guanidines in complex molecular architectures has often relied on indirect methods. These multi-step sequences typically involve the introduction of a masked amine equivalent, such as an azide or phthalimide, which is then converted to the guanidine functionality late in the synthetic route.[2] While effective, these circuitous approaches can be lengthy and inefficient. "Direct guanidinylation," the reaction of a primary or secondary amine with a suitable guanidinylating reagent, presents a more streamlined and atom-economical alternative.[1] This application note provides a comprehensive overview of modern direct guanidinylation methods, detailing the underlying principles, key reagents, and field-proven protocols for their application in the synthesis of complex natural products.
The Chemist's Toolbox: A Survey of Modern Guanidinylating Reagents
The efficacy of a direct guanidinylation reaction hinges on the choice of the guanidinylating reagent. An ideal reagent should be stable, readily prepared, and exhibit high reactivity towards amines under mild conditions, while minimizing side reactions. Modern reagents are often equipped with protecting groups to modulate reactivity and facilitate purification of the guanidinylated products.[4]
Thiourea-Based Reagents: The Classical Workhorses
Thioureas are among the most common precursors for guanidine synthesis.[4][5] The direct reaction of an amine with a thiourea requires an activation step to convert the thiocarbonyl group into a better leaving group, often proceeding through a carbodiimide intermediate.[4][6]
-
Mechanism of Activation: The activation of a protected thiourea, such as N,N'-di-Boc-thiourea, is typically achieved using a desulfurizing agent. Historically, heavy metal salts like HgCl₂ were employed, but due to environmental concerns, greener alternatives are now favored.[7][8] A notable example is the use of cyanuric chloride (TCT), which provides an efficient and environmentally benign method for activating di-Boc-thiourea.[8] The reaction likely proceeds through the formation of a highly reactive bis-Boc-carbodiimide intermediate, which is then attacked by the amine.[8]
-
Protecting Group Strategy: The use of protecting groups, most commonly the tert-butoxycarbonyl (Boc) group, is crucial for controlling the reactivity of the resulting guanidine and preventing unwanted side reactions.[4] The Boc groups can be readily removed under acidic conditions at a later stage in the synthesis.[1]
Diagram: General Mechanism of Thiourea-Based Guanidinylation
Caption: Activation of a protected thiourea to form a reactive carbodiimide intermediate for subsequent reaction with an amine.
Pyrazole-Carboxamidine Reagents: Stability and Versatility
Pyrazole-carboxamidine derivatives, such as 1H-pyrazole-1-carboxamidine hydrochloride, are highly effective and versatile guanidinylating reagents. They offer a good balance of stability and reactivity, reacting with a broad range of primary and secondary amines under mild conditions.
A significant advantage of these reagents is the pyrazole leaving group, which is a weak base and generally does not interfere with the reaction. Polymer-bound versions of these reagents have also been developed to simplify purification.[7]
Triflyl-Activated Guanidines: The High-Reactivity Frontier
For less nucleophilic amines or sterically hindered substrates, more potent guanidinylating reagents are required. N,N'-diprotected-N''-triflylguanidines represent a class of highly electrophilic reagents that react rapidly and cleanly with a wide variety of amines.[9]
-
Rationale for High Reactivity: The trifluoromethanesulfonyl (triflyl) group is an exceptionally good leaving group, rendering the central carbon of the guanidine highly susceptible to nucleophilic attack. This high reactivity allows for the guanidinylation of even weakly nucleophilic aromatic amines at room temperature.[9]
-
Comparative Performance: Studies have shown that reagents like N,N'-di-Boc-N''-triflylguanidine are significantly more reactive than other commercially available guanidinylating agents.[9] The reactions are often complete within an hour at room temperature.[9]
Table 1: Comparison of Common Direct Guanidinylating Reagents
| Reagent Class | Common Examples | Typical Protecting Groups | Key Advantages | Limitations |
| Thiourea-Based | N,N'-di-Boc-thiourea | Boc, Cbz | Readily available, cost-effective | Requires an activating agent, which can be harsh |
| Pyrazole-Carboxamidines | 1H-pyrazole-1-carboxamidine | None (as salt) or Boc, Cbz | Good stability, broad substrate scope | May require elevated temperatures for less reactive amines |
| Triflyl-Activated | N,N'-di-Boc-N''-triflylguanidine | Boc, Cbz | High reactivity, mild reaction conditions | Can be more expensive, moisture-sensitive |
Application in Natural Product Synthesis: The Case of Clavatadine A
A compelling example of the power of direct guanidinylation is its application in the total synthesis of clavatadine A, a marine alkaloid and potent inhibitor of factor XIa.[1][2] An early-stage, direct guanidinylation strategy was employed, highlighting the efficiency of this approach in complex molecule synthesis.[1]
The synthesis involved the direct reaction of a commercially available diamine with a protected guanidine reagent.[1][2] This tactic eliminated several steps that would have been necessary in a more traditional, indirect approach, thereby streamlining the overall synthesis.[1][2] The use of acid-sensitive Boc protecting groups on the guanidine moiety was carefully considered, necessitating the avoidance of acidic conditions in subsequent steps until the final deprotection.[1]
Diagram: Synthetic Strategy for Clavatadine A via Direct Guanidinylation
Caption: Streamlined synthesis of Clavatadine A using an early-stage direct guanidinylation approach.
Detailed Protocols
The following protocols are representative examples of direct guanidinylation reactions and should be adapted based on the specific substrate and scale of the reaction.
Protocol 1: General Procedure for Guanidinylation using N,N'-di-Boc-thiourea and Cyanuric Chloride (TCT)[10]
Materials:
-
N,N'-di-Boc-thiourea
-
Cyanuric chloride (TCT)
-
Amine substrate
-
N-methylmorpholine (NMM)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of N,N'-di-Boc-thiourea (1.0 equiv.) in anhydrous THF, add TCT (0.33 equiv.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the amine substrate (1.1 equiv.), followed by NMM (2.0 equiv.) and a catalytic amount of DMAP.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation:
-
Expected Outcome: Formation of the N,N'-di-Boc-protected guanidine in high yield (typically >80%).
-
Troubleshooting: If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be beneficial. For sterically hindered amines, longer reaction times may be necessary. Ensure all reagents and solvents are anhydrous, as moisture can deactivate the carbodiimide intermediate.
Protocol 2: Guanidinylation of a Primary Amine using N,N'-di-Boc-N''-triflylguanidine[11]
Materials:
-
N,N'-di-Boc-N''-triflylguanidine
-
Primary amine substrate
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM) or chloroform
Procedure:
-
Dissolve the primary amine substrate (1.0 equiv.) and triethylamine (1.1 equiv.) in anhydrous DCM at room temperature under an inert atmosphere.
-
Add a solution of N,N'-di-Boc-N''-triflylguanidine (1.05 equiv.) in anhydrous DCM dropwise to the amine solution.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the desired protected guanidine.
Self-Validation:
-
Expected Outcome: Clean and rapid conversion to the protected guanidine, often in near-quantitative yield.
-
Troubleshooting: The reagent is moisture-sensitive; ensure strictly anhydrous conditions. If the amine substrate has low solubility, a more polar solvent like acetonitrile or DMSO can be used, although reaction times may vary.[9]
Conclusion: A Forward-Looking Perspective
Direct guanidinylation methods have matured into a powerful and indispensable tool for the modern synthetic chemist. The development of highly reactive and selective reagents has enabled the efficient incorporation of the guanidinium group into complex natural products, often in a more convergent and streamlined manner than traditional indirect approaches. The judicious selection of the guanidinylating reagent and protecting group strategy, guided by the principles outlined in this note, is paramount to success. As the quest for novel bioactive molecules continues, the ongoing innovation in direct guanidinylation chemistry will undoubtedly play a pivotal role in advancing the frontiers of drug discovery and natural product synthesis.
References
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]
-
Van Vranken, D. L., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115). [Link]
- Katritzky, A. R., et al. (2005). Synthesis of Guanidines in Solution. Synthesis, 2005(1), 1-16.
- Goodman, M., et al. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, 63(23), 8432–8439.
- Isidro-Llobet, A., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(4), 1355-1403.
- Olsen, C. A., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 86(20), 14371–14380.
-
Van Vranken, D. L., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed. [Link]
-
Van Vranken, D. L., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. CORE. [Link]
- Berlinck, R. G. S., & Römninger, R. O. (2016). The Chemistry and Biology of Guanidine Natural Products.
- Feichtinger, K., et al. (1998). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. The Journal of Organic Chemistry, 63(23), 8432-8439.
- Goodman, M., et al. (1998). Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. Sigma-Aldrich.
- Chekan, J. R., et al. (2023). Biosynthesis of guanidine-containing natural products in cyanobacteria. Natural Product Reports, 40(12), 2056-2072.
- Singh, S., et al. (2010). A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. E-Journal of Chemistry, 7(4), 1251-1255.
- Porcheddu, A., et al. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372.
Sources
- 1. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of guanidine-containing natural products in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. orientjchem.org [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Guanidine synthesis by guanylation [organic-chemistry.org]
- 8. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 9. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Mitigation of δ-Lactam Formation in Arginine-Containing Peptide Synthesis
Welcome to the technical support center dedicated to addressing a critical challenge in peptide synthesis: the formation of δ-lactam side products during the incorporation of arginine residues. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, scientifically grounded explanations, and practical protocols to ensure the integrity and yield of your arginine-containing peptides.
Introduction to the Challenge
Arginine, with its strongly basic guanidinium side chain, is a crucial amino acid for the biological activity of many peptides. However, its synthesis, particularly in solid-phase peptide synthesis (SPPS), is often complicated by an intramolecular side reaction leading to the formation of a stable six-membered cyclic δ-lactam.[1][2] This reaction occurs during the coupling step when the activated C-terminal carboxyl group is attacked by the nucleophilic side-chain guanidinium group.[1][3] The consequence is not an impurity in the final peptide, but rather the consumption of the activated arginine, leading to incomplete coupling and the generation of deletion sequences (des-Arg peptides), which significantly reduces the overall yield and complicates purification.[2][4]
This guide provides a structured approach to understanding, identifying, and preventing this problematic side reaction.
Frequently Asked Questions (FAQs)
Q1: What is δ-lactam formation in the context of arginine chemistry?
A1: δ-Lactam formation is an intramolecular cyclization reaction that occurs with activated arginine derivatives. The nucleophilic guanidinium group on the side chain attacks the activated carboxyl group at the C-terminus, forming a stable six-membered ring. This effectively terminates the peptide chain elongation at that point, as the cyclic lactam is no longer available for coupling.[1][2]
Q2: What are the primary factors that promote δ-lactam formation?
A2: Several experimental conditions can significantly increase the likelihood of δ-lactam formation:
-
Prolonged Activation Times: Extended pre-activation of the arginine derivative before its addition to the resin allows more time for the intramolecular cyclization to occur.[1]
-
Choice of Coupling Reagent: Carbodiimide reagents, such as diisopropylcarbodiimide (DIC), can be more prone to inducing δ-lactam formation.[1]
-
Protecting Group Strategy: The choice of protecting group for the guanidinium side chain plays a critical role. For instance, Fmoc-Arg(Boc)2-OH shows a faster rate of δ-lactam formation compared to Fmoc-Arg(Pbf)-OH and Fmoc-Arg(NO2)-OH.[2]
-
Solvent Environment: The polarity of the solvent can influence the rate of intramolecular cyclization.[3]
Q3: How can I detect if δ-lactam formation is occurring in my synthesis?
A3: The most reliable method for detecting δ-lactam formation is to analyze a cleaved aliquot of the resin after the problematic arginine coupling step. The δ-lactam by-product will have a distinct, earlier retention time on reverse-phase HPLC compared to the desired peptide and can be confirmed by mass spectrometry, which will show a mass corresponding to the cyclized arginine residue.[1]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of arginine-containing peptides.
| Symptom / Observation | Potential Cause | Recommended Action |
| Low coupling efficiency for Arginine | δ-Lactam formation consuming the activated amino acid. | 1. Minimize pre-activation time. 2. Switch to in situ activation. 3. Change the coupling reagent to a uronium/aminium-based one (e.g., HBTU/HOBt or HATU/HOAt).[1] 4. Consider using a different arginine protecting group, such as -NO2, which has been shown to suppress δ-lactam formation.[2][4][5] |
| Presence of des-Arg (deletion) sequences in final peptide | Incomplete coupling of arginine due to δ-lactam formation. | 1. Implement a double coupling strategy for the arginine residue.[3][6] 2. Increase the equivalents of the protected arginine used for the coupling.[3] 3. Optimize the coupling protocol as described above. |
| Multiple failure sequences observed after Arginine incorporation | Significant on-resin aggregation or incomplete deprotection following a difficult arginine coupling. | 1. Ensure complete deprotection of the N-terminus before arginine coupling. 2. Consider using a more robust solvent system to improve resin swelling and reagent penetration. |
In-Depth Scientific Explanations
The Mechanism of δ-Lactam Formation
The propensity for δ-lactam formation is rooted in the chemical nature of arginine. The guanidinium group of the side chain, while protected, can still exhibit sufficient nucleophilicity to attack the highly reactive activated ester of the C-terminus, especially when the intermolecular reaction with the N-terminus of the growing peptide chain is slow.
Caption: Competing pathways of activated arginine.
The Role of Protecting Groups
The choice of the side-chain protecting group on the guanidinium moiety is a critical factor in mitigating δ-lactam formation. Electron-withdrawing groups can reduce the nucleophilicity of the guanidinium nitrogen atoms, thereby disfavoring the intramolecular attack.
| Protecting Group | Effect on δ-Lactam Formation | Comments |
| Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Commonly used, but can be susceptible to δ-lactam formation.[2] | Offers good acid lability for cleavage. |
| (Boc)2 | High tendency for δ-lactam formation.[2][7] | Generally not recommended where lactamization is a concern. |
| NO2 (Nitro) | Significantly suppresses δ-lactam formation due to its strong electron-withdrawing nature.[2][4][5] | Requires specific deprotection conditions (e.g., reduction with SnCl2).[5] |
| Tos (Tosyl) | A traditional protecting group in Boc chemistry; less prone to lactamization than more labile groups.[2][8] | Requires strong acid (e.g., HF) for cleavage.[2][8] |
Experimental Protocols
Protocol 1: In Situ Activation for Arginine Coupling
This protocol minimizes the time the arginine derivative spends in its activated state, thereby reducing the opportunity for δ-lactam formation.
Materials:
-
Resin-bound peptide with a free N-terminus
-
Boc-Arg(Pbf)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
Procedure:
-
Swell the resin in DCM for 30 minutes, followed by washing with DMF.
-
In a separate vessel, dissolve Boc-Arg(Pbf)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add the solution from step 2 to the reaction vessel containing the resin.
-
Immediately add DIPEA (6 eq.) to the reaction vessel to initiate the activation and coupling.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Perform a Kaiser test to monitor the reaction progress.
-
Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol.
Protocol 2: Analytical Confirmation of δ-Lactam Formation
This protocol outlines the steps to verify the presence of the δ-lactam byproduct.
Procedure:
-
After the arginine coupling step, take a small aliquot of the resin (approx. 10-20 mg).
-
Wash the resin aliquot with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
-
Add the cleavage cocktail to the dried resin and allow the cleavage to proceed for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze the sample by RP-HPLC and Mass Spectrometry. Look for a peak eluting earlier than the main product with a mass corresponding to the cyclized arginine.
Caption: Workflow for δ-Lactam Detection.
References
-
Alhassan, M., Kumar, A., Lopez, J., Albericio, F., & de la Torre, B. G. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 21(12), 4464. [Link]
- Cezari, M. H., & Juliano, L. (1996).
-
Cezari, M. H., & Juliano, L. (1996). Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. PubMed. [Link]
-
El-Faham, A., E-Kafrawy, P., & Albericio, F. (2016). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 18(6), 1681-1686. [Link]
-
Iris Biotech GmbH. (n.d.). Fmoc-Arg(Pbf)-OH. Retrieved from [Link]
- Fields, G. B., Lauer-Fields, J. L., & Bray, B. L. (2005). Methods for the synthesis of arginine-containing peptides.
-
Alhassan, M., Kumar, A., Lopez, J., Albericio, F., & de la Torre, B. G. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI. [Link]
-
Szymański, P., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules, 28(23), 7799. [Link]
-
Li, Y., et al. (2018). Synthesis of l-arginine- and l-alanine-based trimers. ResearchGate. [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
Chen, J., et al. (2019). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 23(7), 1396-1402. [Link]
-
The Organic Chemistry Tutor. (2017, March 13). Lactam Formation Reactions [Video]. YouTube. [Link]
-
Fantoni, T., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry. [Link]
-
Pedersen, S. L., et al. (2021). Varying the composition of green binary solvent mixtures as a tool to control reaction outcomes in solid-phase peptide synthesis. Green Chemistry, 23(9), 3364-3373. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Alhassan, M., Kumar, A., Lopez, J., Albericio, F., & de la Torre, B. G. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). δ-Lactam synthesis. Retrieved from [Link]
-
Maity, H., Karkaria, C., & Davagnino, J. (2009). Effects of pH and arginine on the solubility and stability of a therapeutic protein (Fibroblast Growth Factor 20). Current pharmaceutical biotechnology, 10(4), 400–410. [Link]
-
Hirose, T., et al. (2022). Separation and identification of the DL-forms of short-chain peptides using a new chiral resolution labeling reagent. Analytical and bioanalytical chemistry, 414(15), 4415–4423. [Link]
-
Raj, S. (2018, August 21). How do I protect all the side chain amine groups of lysine and arginine?. ResearchGate. [Link]
-
Maity, H., Karkaria, C., & Davagnino, J. (2009). Effects of pH and Arginine on the Solubility and Stability of a Therapeutic Protein (Fibroblast Growth Factor 20). ResearchGate. [Link]
-
Kumar, A., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]
-
Lopez, S. M. (2021, July 10). How much time do your reaction take when cleaving arginine-rich peptides?. ResearchGate. [Link]
-
Kumar, A., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 13(2), 1-13. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Troubleshooting incomplete guanidinylation reactions
Welcome, researchers and innovators. This guide is designed to serve as a dedicated resource for troubleshooting incomplete guanidinylation reactions. As a Senior Application Scientist, I've seen firsthand how these powerful reactions, essential for synthesizing everything from arginine analogs to complex drug conjugates, can sometimes yield mystifyingly low results.
This center is structured not as a rigid manual, but as a conversation, addressing the specific, practical questions that arise in the lab. We will explore the causality behind each experimental parameter, ensuring that every troubleshooting step is grounded in solid chemical principles. Our goal is to empower you with the expertise to not only solve current issues but also to proactively design more robust and successful guanidinylation protocols in the future.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My guanidinylation reaction has stalled or is giving very low yield. What are the most likely causes?
An incomplete guanidinylation reaction can typically be traced back to one or more of the following core factors: the nucleophilicity of your amine, steric hindrance around the reaction site, the reactivity of your chosen guanidinylating agent, and suboptimal reaction conditions (base, solvent, temperature).
Let's break down the diagnostic process.
Logical Troubleshooting Workflow
To systematically diagnose the issue, we can follow a logical workflow that examines each critical component of the reaction.
Caption: Competing pathways in peptide synthesis using uronium reagents.
-
Troubleshooting:
-
Stoichiometry: Avoid using a large excess of the uronium coupling reagent.
-
Reagent Choice: Switch to a phosphonium-based coupling reagent (e.g., PyBOP), which does not have the guanidinium structure and therefore cannot cause this side reaction. 3. Base Selection: Using sterically hindered, weaker bases (pKbH ≤ 14) can suppress the unwanted guanidinylation side reaction. [1]
-
Protocols and Methodologies
Protocol 1: General Procedure for Guanidinylation of a Primary Amine
This protocol provides a starting point for the guanidinylation of a generic primary amine using N,N'-Di-Boc-S-methylisothiourea. Optimization will be required based on the specific substrate.
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or N₂), add the primary amine substrate (1.0 eq).
-
Dissolve the amine in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF)) to a concentration of approximately 0.1-0.5 M.
-
-
Reagent Addition:
-
Add N,N'-Di-Boc-S-methylisothiourea (1.1 - 1.5 eq).
-
Add a suitable base, such as Triethylamine (TEA, 2.0 eq) or Diisopropylethylamine (DIPEA, 2.0 eq). For less reactive amines, a stronger base may be necessary. [1][2]3. Reaction:
-
Stir the reaction mixture at room temperature. For hindered or unreactive substrates, heating may be required (e.g., 40-60 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), water, and brine. [3] * Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). [3]
-
Protocol 2: Monitoring Reaction Progress with LC-MS
This is a crucial step to determine if a reaction is truly "incomplete" or just slow.
-
Sample Preparation:
-
At various time points (e.g., 1h, 4h, 12h, 24h), withdraw a small aliquot (~5-10 µL) from the reaction mixture.
-
Quench the aliquot in a vial containing 1 mL of a 50:50 mixture of acetonitrile and water. This dilution stops the reaction and prepares the sample for analysis.
-
-
LC-MS Analysis:
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS). [4][5] * Column: A reverse-phase column (e.g., C18) is typically suitable.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: Run a gradient from low %B to high %B over 10-15 minutes to elute compounds of varying polarity. (e.g., 5% B to 95% B).
-
Detection:
-
Monitor the UV chromatogram (e.g., at 214 nm and 254 nm).
-
In the mass spectrometer, perform a full scan to identify the mass-to-charge ratio (m/z) of your starting material and expected product.
-
-
-
Data Interpretation:
-
Compare the peak area of the starting material to the peak area of the product over time. A decrease in the starting material peak with a corresponding increase in the product peak indicates the reaction is proceeding. If the ratio of these peaks remains constant over several hours, the reaction has likely stalled.
-
References
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Available at: [Link]
-
Guanidine synthesis by guanylation. Organic Chemistry Portal. Available at: [Link]
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central. Available at: [Link]
- Guanidinylation reagents. Google Patents.
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PubMed Central. Available at: [Link]
-
Guanidines: from classical approaches to efficient catalytic syntheses. RSC Publishing. Available at: [Link]
-
Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. PubMed Central. Available at: [Link]
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed. Available at: [Link]
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. JoVE. Available at: [Link]
-
Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. National Institutes of Health. Available at: [Link]
-
Stability of bicyclic guanidine superbases and their salts in water. RSC Publishing. Available at: [Link]
-
Steric Restraints in Redox‐Active Guanidine Ligands and Their Impact on Coordination Chemistry. PubMed Central. Available at: [Link]
-
pH corrections and protein ionization in water/guanidinium chloride. PubMed Central. Available at: [Link]
-
Effects of pH on Product Yield of One-electron Oxidation to Guanine Derivatives. ResearchGate. Available at: [Link]
-
Guanabenz degradation products and stability assay. PubMed. Available at: [Link]
-
What is the best method for conversion of guanidine hydrochloride to free base guanidine?. ResearchGate. Available at: [Link]
-
Chromatography of guanidino compounds. ResearchGate. Available at: [Link]
-
Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. DSpace@MIT. Available at: [Link]
-
Synthesis of Guanidinium Functionalized Polycarbodiimides and Their Antibacterial Activities. ResearchGate. Available at: [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. ResearchGate. Available at: [Link]
-
Streamlined Radiosynthesis of [ 18 F]Fluproxadine (AF78): An Unprotected Guanidine Precursor Enables Efficient One-Step, Automation-Ready Labeling for Clinical Use. MDPI. Available at: [Link]
-
Using Guanidine-Hydrochloride for Fast and Efficient Protein Digestion and Single-step Affinity-purification Mass Spectrometry. ResearchGate. Available at: [Link]
-
Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ACS Symposium Series. Available at: [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at: [Link]
-
Phase-Transfer-Catalyzed Alkylation of Guanidines by Alkyl Halides under Biphasic Conditions: A Convenient Protocol for the Synthesis of Highly Functionalized Guanidines. The Journal of Organic Chemistry. Available at: [Link]
-
Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry. PubMed. Available at: [Link]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. Available at: [Link]
-
Why some antibodies have low yield when purifying, and is there anyway to improve that? Thank you.. ResearchGate. Available at: [Link]
-
Guide - Low Yield Troubleshooting. PacBio. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 2-(2-Aminoethyl)-1,3-di-Boc-guanidine Reactions
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis and purification of guanidine-containing molecules using 2-(2-Aminoethyl)-1,3-di-Boc-guanidine. Here, we address common challenges and provide field-proven solutions to streamline your workflow and enhance product purity and yield.
Introduction: The Chemistry of Di-Boc-Guanidinylation
2-(2-Aminoethyl)-1,3-di-Boc-guanidine is a widely used reagent for the introduction of a protected guanidine moiety onto a primary amine. The two tert-butyloxycarbonyl (Boc) groups serve a crucial role: they deactivate the strong basicity of the guanidine functional group, rendering it compatible with a wide range of reaction conditions and simplifying purification by making the molecule more soluble in organic solvents.[1] The reaction typically proceeds via nucleophilic attack of a primary amine on the electrophilic carbon of the guanidinylating reagent, often facilitated by a base such as triethylamine (TEA) to neutralize the released proton.
The resulting N-substituted-N',N''-di-Boc-guanidine product is generally stable to neutral and basic conditions, but the Boc groups are readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final guanidinium salt.[2] This guide focuses on the critical step of purifying the di-Boc-protected intermediate, as its purity is paramount for the success of the final deprotection and subsequent applications.
Troubleshooting Guide: A Problem-Solution Approach
This section is designed to address specific issues you may encounter during the purification of your di-Boc-guanidinylated product.
Problem 1: My TLC plate shows multiple spots, and it's difficult to identify the product.
Underlying Cause: Incomplete reaction, formation of byproducts, or degradation of the product can lead to a complex reaction mixture. The polarity of the starting materials, product, and impurities can be very similar, making TLC interpretation challenging.
Solution:
-
Effective TLC Visualization:
-
UV Light (254 nm): If your starting amine or product contains an aromatic or conjugated system, it should be visible under UV light.[3]
-
Potassium Permanganate Stain: This is a good general stain for compounds that can be oxidized. It will visualize most organic compounds as yellow spots on a purple background.
-
Ninhydrin Stain: This stain is highly specific for primary and secondary amines.[4] It will stain the unreacted starting amine (if it's a primary amine) and the 2-(2-Aminoethyl)-1,3-di-Boc-guanidine starting material (due to its primary amine), typically as a yellow or purple spot upon heating. Your product, being a secondary amine within the guanidine structure, may stain weakly or not at all. This differential staining is a powerful tool for identifying your product spot.
-
p-Anisaldehyde Stain: This is another general stain that can produce a range of colors for different functional groups upon heating, which can help differentiate between spots.[4]
-
-
Co-spotting: Run a TLC with lanes for your crude reaction mixture, your starting amine, and the 2-(2-Aminoethyl)-1,3-di-Boc-guanidine reagent. This will help you definitively identify which spots correspond to unreacted starting materials.
Problem 2: I'm struggling to remove unreacted 2-(2-Aminoethyl)-1,3-di-Boc-guanidine.
Underlying Cause: The guanidinylating reagent is a relatively polar amine, and its chromatographic behavior can be similar to that of the desired product, especially if the product itself is polar.
Solution:
-
Aqueous Workup with Dilute Acid: After the reaction is complete, and the organic solvent has been removed, dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous acid solution, such as 1 M HCl or 1 M NaHSO₄.[5] The unreacted 2-(2-Aminoethyl)-1,3-di-Boc-guanidine, being basic, will be protonated and extracted into the aqueous layer. Your di-Boc-protected product should remain in the organic layer, as the Boc groups reduce the basicity of the guanidine moiety. Be cautious not to use excessively strong acid or prolonged exposure, which could lead to premature deprotection of your product.[2]
Problem 3: During my aqueous workup, a persistent emulsion has formed.
Underlying Cause: Emulsions often form when the densities of the organic and aqueous layers are similar, or when there are amphiphilic molecules present that stabilize the interface.
Solution:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, which often helps to break the emulsion.
-
Filtration through Celite®: If the emulsion persists, you can filter the entire mixture through a pad of Celite®. This can help to break up the emulsion by providing a large surface area for the droplets to coalesce.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.
Problem 4: My product is streaking badly on the silica gel column.
Underlying Cause: The guanidine functionality, even when Boc-protected, can still have some basic character and interact strongly with the acidic silica gel surface, leading to tailing or streaking. Highly polar products can also exhibit this behavior.
Solution:
-
Addition of a Basic Modifier to the Eluent: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape of your basic product.
-
Use of an Alternative Stationary Phase:
-
Alumina (basic or neutral): For particularly basic compounds, switching to an alumina column can be beneficial.
-
Amine-functionalized silica: This is an excellent choice for purifying polar amines and can significantly improve peak shape.[6]
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are not well-retained on reverse-phase columns, HILIC can be a powerful alternative.[6][7]
Problem 5: I have a low yield of my purified product.
Underlying Cause: Low yields can result from incomplete reactions, product degradation during workup or purification, or mechanical losses.
Solution:
-
Optimize Reaction Conditions:
-
Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time. In some cases, gentle heating may be required to drive the reaction to completion.
-
Stoichiometry: Ensure you are using an appropriate excess of the guanidinylating reagent.
-
-
Careful Workup: Avoid overly harsh acidic or basic conditions during the workup. Minimize the time the product is in contact with aqueous solutions.
-
Chromatography Technique:
-
Proper Column Loading: Load your crude product onto the column in a minimal amount of solvent to ensure a tight band at the start of the purification.
-
Optimized Gradient: A well-chosen solvent gradient is crucial for good separation and to avoid excessively long purification times, during which product degradation can occur.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my guanidinylation reaction?
A1: Thin-layer chromatography (TLC) is the most effective method. Use a combination of visualization techniques, particularly UV light and a ninhydrin stain. The disappearance of your starting amine (visualized with ninhydrin) and the appearance of a new, typically less polar spot (your product) are key indicators of reaction progress.
Q2: My product appears to be an oil that is difficult to solidify. What can I do?
A2: Many Boc-protected compounds are oils or low-melting solids.
-
High Vacuum: Ensure all residual solvent is removed by drying the product under high vacuum, sometimes with gentle heating.
-
Trituration: Try dissolving the oil in a small amount of a solvent in which it is soluble (e.g., dichloromethane) and then adding a non-solvent (e.g., hexanes or pentane) dropwise while stirring. This can often induce precipitation or crystallization.
-
Seed Crystals: If you have previously obtained a small amount of solid material, adding a seed crystal to the oil can initiate crystallization.[8]
Q3: How do I remove the triethylamine hydrochloride salt that forms during the reaction?
A3: Triethylamine hydrochloride is soluble in water.[9]
-
Aqueous Workup: As described in Problem 2, washing the organic reaction mixture with water or brine will remove the salt.
-
Filtration: If the reaction is performed in a solvent in which triethylamine hydrochloride is poorly soluble (e.g., diethyl ether), the salt will precipitate and can be removed by filtration.[9]
Q4: Can the Boc groups be cleaved during silica gel chromatography?
A4: While silica gel is acidic and can potentially cleave acid-labile protecting groups, the Boc group is generally stable to standard flash chromatography conditions.[10] However, if the product is left on the column for an extended period or if a very acidic eluent system is used, some degradation may occur. Adding a small amount of triethylamine to the eluent can mitigate this risk.
Q5: My product has both a primary amine from the starting material and the newly formed guanidine. How will this affect purification?
A5: If your starting material was a diamine and only one amine reacted, your product will be zwitterionic at certain pH values, which can make purification challenging.[11][12]
-
Ion-Exchange Chromatography: This technique can be very effective for separating compounds based on their charge.
-
pH Adjustment during Extraction: Carefully adjusting the pH of the aqueous phase during workup can help to selectively extract either the desired product or impurities.
Experimental Protocols & Data
Protocol 1: General Workup Procedure
-
Once the reaction is complete (as determined by TLC), concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, 50 mL).
-
Transfer the solution to a separatory funnel and wash with 1 M NaHSO₄ (2 x 25 mL).
-
Wash with saturated aqueous sodium bicarbonate (1 x 25 mL).
-
Wash with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.
Table 1: Recommended Flash Chromatography Solvent Systems
| Product Polarity | Stationary Phase | Recommended Eluent System (Gradient) |
| Non-polar to moderately polar | Silica Gel | Hexanes/Ethyl Acetate (e.g., 100:0 to 50:50) |
| Moderately polar | Silica Gel | Dichloromethane/Methanol (e.g., 100:0 to 95:5) |
| Basic and/or highly polar | Silica Gel with 0.5% Triethylamine | Hexanes/Ethyl Acetate or Dichloromethane/Methanol |
| Highly Polar/Water Soluble | Amine-functionalized Silica or HILIC | Acetonitrile/Water |
Visualization of Key Workflows
Diagram 1: Decision Tree for Purification Strategy
Caption: A decision-making workflow for purifying di-Boc-guanidine products.
References
-
Nicolaou, K. C., et al. (1998). Design, synthesis and biological evaluation of nonpeptide integrin antagonists. Bioorganic & Medicinal Chemistry, 6(8), 1185-1208. [Link]
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
ResearchGate. (2014). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture?[Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
Li, X., et al. (2014). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. The Journal of Organic Chemistry, 79(23), 11532-11541. [Link]
-
Baker, W. R., et al. (1998). N,N'-Bis(tert-butoxycarbonyl)-N''-triflylguanidine. Organic Syntheses, 75, 1. [Link]
-
Apelqvist, T., & Wensbo, D. (1996). Selective removal of the N-BOC protective group using silica gel at low pressure. Tetrahedron Letters, 37(9), 1471-1472. [Link]
-
ResearchGate. (2014). Reagents for Efficient Conversion of Amines to Protected Guanidines. [Link]
-
Linton, B. R., et al. (2000). A Versatile Synthesis of N,N‘-Disubstituted Guanidines from Thioureas. The Journal of Organic Chemistry, 65(5), 1566-1568. [Link]
- Kates, S. A., et al. (1993). A novel, convenient, three-dimensional orthogonal solid-phase synthesis of protected peptide segments. Tetrahedron Letters, 34(10), 1549-1552.
-
Hammel, A., et al. (2005). Azidoformamidinium and Guanidinium 5,5'-Azotetrazolate Salts. Chemistry of Materials, 17(15), 3784-3793. [Link]
-
PubChem. 2-(2-Aminoethyl)-1,3-di-Boc-guanidine. [Link]
-
The Sarpong Group. Dyeing Reagents for Thin-Layer and Paper Chromatography. [Link]
- Google Patents.
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Reddit. (2014). Removal of Boc protecting group as workup?[Link]
-
ResearchGate. (2014). How do I remove Boc and Fmoc groups from Fmoc-β-Lys(Boc)-OH?[Link]
-
University of Regensburg. (2014). Molecular Tools for G-Protein Coupled Receptors: Synthesis, Pharmacological Characterization and [3H]-Labeling of Subtype-select. [Link]
-
Reddit. (2015). Triethylamine removal. [Link]
-
ResearchGate. (2018). Preparation and Use of N,N′-Di-Boc-N″-Triflylguanidine. [Link]
-
American Chemical Society. (2014). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. [Link]
- Google Patents. (2021).
-
Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. [Link]
-
University of Rochester. Magic Formulas: TLC Stains. [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Patsnap. Crystallization method of Boc-amino acid. [Link]
-
University of California, Berkeley. TLC Stains. [Link]
-
ResearchGate. (2014). How do I get rid of triethyl amine in a reaction?[Link]
-
University of Rochester. Workup: Amines. [Link]
-
ResearchGate. (2013). ChemInform Abstract: Guanidine Hydrochloride as an Organocatalyst for N-Boc Protection of Amino Groups. [Link]
-
Calbiochem. (2001). Methods for Removing the Fmoc Group. [Link]
-
MDPI. (2020). Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
Institute of Industrial Organic Chemistry. (2016). Study of a recrystallization process for triaminoguanidinium azotetrazolate. [Link]
-
ResearchGate. (2020). How to desalt zwitterions?[Link]
-
ResearchGate. (2021). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. [Link]
Sources
- 1. CN1784381A - Method for crystallizing guanidinium salts - Google Patents [patents.google.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Magic Formulas [chem.rochester.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. biotage.com [biotage.com]
- 7. teledynelabs.com [teledynelabs.com]
- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Monitoring 2-(2-Aminoethyl)-1,3-di-Boc-guanidine Reactions by TLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 2-(2-Aminoethyl)-1,3-di-Boc-guanidine. Here, we move beyond simple protocols to explain the underlying chemical principles, offering a robust framework for troubleshooting and optimizing your analytical workflow.
Introduction to the Challenge
2-(2-Aminoethyl)-1,3-di-Boc-guanidine is a key building block in medicinal chemistry, valued for its ability to introduce a protected guanidine group.[1][2] Monitoring its reactions, however, presents unique challenges for TLC analysis. The presence of a basic primary amine, a bulky protected guanidine moiety, and the varying polarities of potential reaction partners demand a nuanced approach to TLC method development. This guide is structured to address the most common questions and issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-(2-Aminoethyl)-1,3-di-Boc-guanidine spot streaking on the TLC plate?
Answer: Streaking is the most common issue when working with basic, nitrogen-containing compounds like this guanidinylation reagent on standard silica gel plates.
-
The Underlying Cause: Silica gel (SiO₂·xH₂O) has a weakly acidic surface due to the presence of silanol groups (Si-OH).[3][4][5] The basic nitrogen atoms in your molecule, particularly the primary amine, can undergo strong, sometimes irreversible, interactions with these acidic sites. This leads to a non-uniform distribution of the analyte as the mobile phase moves up the plate, resulting in a streak rather than a compact spot.
-
The Solution: To achieve sharp, well-defined spots, you must neutralize these acidic-basic interactions. This is accomplished by adding a small amount of a basic modifier to your eluent (mobile phase).
-
Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your solvent system.[6] This volatile base will saturate the acidic sites on the silica gel, preventing your compound from binding too strongly and allowing for proper partitioning between the stationary and mobile phases.
-
Q2: I can't see my Boc-protected compound on the TLC plate. How do I visualize it?
Answer: Visualization can be tricky because the Boc protecting groups can mask the reactivity of the amine and guanidine functions with certain stains, and the compound may not be UV-active. A multi-step visualization approach is often necessary.
-
UV Visualization (Initial Check): First, examine the dried plate under a UV lamp (254 nm). While the core structure is not a strong chromophore, many reaction partners (e.g., those containing aromatic rings) will be UV-active. This can help you see the product or the consumption of a UV-active starting material.
-
Potassium Permanganate (KMnO₄) Stain (General Purpose): This is an excellent, universal stain for most organic compounds.
-
How it works: Potassium permanganate is a strong oxidizing agent.[7][8][9] It reacts with any oxidizable functional group on your molecule (including the amine and the alkyl chain), causing the purple permanganate (MnO₄⁻) to be reduced to brown manganese dioxide (MnO₂).[9] This leaves a yellow-brown spot against a pink-purple background.[10]
-
Caveat: This stain is destructive and will visualize almost everything, so it's excellent for confirming the presence of a spot but offers little selectivity.
-
-
Ninhydrin Stain (Specific for Amines): This is the most informative stain for this specific compound and its reactions.
-
How it works: Ninhydrin reacts with primary amines to produce a highly colored purple compound known as Ruhemann's Purple.
-
Critical Insight: The free primary amine of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine will stain readily with ninhydrin, often at room temperature or with gentle heating. However, many di-Boc-guanidinylated products will not have a primary amine. This difference is key to monitoring the reaction. Crucially, Boc-protected amines can also be visualized with ninhydrin upon strong heating , as the Boc group can thermally decompose, revealing the underlying amine. This can sometimes lead to confusion, so observing the color development with and without strong heating can be informative.
-
Q3: What is a good starting solvent system (eluent) for my TLC analysis?
Answer: The ideal solvent system will depend on the polarity of your reaction product. The goal is to have your starting material and product have well-separated Rf values, ideally between 0.2 and 0.8.
A typical reaction involves the consumption of the polar primary amine starting material to form a less polar product. Therefore, you should expect the product to have a higher Rf value than the starting material.
| Compound Type | Recommended Starting Solvent System (v/v) | Expected Rf Range | Notes |
| Starting Material: 2-(2-Aminoethyl)-1,3-di-Boc-guanidine | 5-10% Methanol in Dichloromethane (+ 1% NH₄OH) | 0.1 - 0.3 | The free amine makes this compound quite polar, requiring a more polar eluent to move it from the baseline. The base is essential. |
| Guanidinylated Product (e.g., from an amine) | 25-33% Ethyl Acetate in Hexane (+ 0.5% Et₃N) | 0.4 - 0.6 | Products are typically less polar. A system of 1:3 Ethyl Acetate:Hexane is a good starting point.[11] |
| Di-Boc-Agmatine (a close analog) | 5:3:2 EtOAc:Methanol:Et₃N | ~0.39 | This more complex system can be useful for separating compounds of similar polarity.[6] |
As a Senior Application Scientist, my advice is to always start by running a TLC with three lanes: your starting material, your co-spot (starting material and reaction mixture in the same spot), and your reaction mixture. This is the most reliable way to track the transformation.[6]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, providing a logical path to a solution.
Problem 1: My spots are still streaking or "tailing," even with a basic modifier.
| Potential Cause | Explanation & Causality | Troubleshooting Steps |
| Sample Overload | Applying too much sample to the plate is a common cause of streaking. The stationary phase becomes saturated at the origin, and the compound cannot properly partition into the mobile phase as it moves. | 1. Dilute your reaction mixture sample (e.g., 10-fold) in a suitable solvent (like DCM or Ethyl Acetate) before spotting. 2. Apply the sample in multiple, small applications to the same spot, allowing the solvent to fully evaporate between each application. This keeps the initial spot size small and concentrated. |
| Inappropriate Solvent System | If the eluent is not polar enough, the compound will remain strongly adsorbed to the silica, leading to tailing. Conversely, if it's too polar, you may get poor separation. | 1. If Rf is too low (<0.2): Increase the polarity of the eluent. For a Hexane/EtOAc system, increase the proportion of EtOAc. For a DCM/MeOH system, increase the MeOH. 2. If Rf is too high (>0.8): Decrease the polarity of the eluent. |
| Compound Degradation on Silica | Although less common for this specific reagent, some sensitive compounds can degrade on the acidic silica surface, leading to streaks. | Perform a 2D TLC: Spot the sample in one corner of a square plate, run the TLC, then rotate the plate 90 degrees and run it again in a fresh chamber with the same eluent. If the spot appears on the diagonal, the compound is stable. If new spots appear off the diagonal, it is degrading. Consider using alumina or C18-reversed phase TLC plates if degradation is confirmed. |
Problem 2: I see a new spot in my reaction, but I'm not sure if it's my product.
| Potential Cause | Explanation & Causality | Troubleshooting Steps |
| Ambiguous Spot Identity | A new spot could be your desired product, a byproduct, or an intermediate. | 1. Co-spotting is Key: A co-spot lane (where you spot the starting material and then the reaction mixture on top of it) is essential. If the new spot is your product, you should see it clearly separated from the starting material spot in the co-spot lane. 2. Check Reactant Rf: Run a TLC of the other reactant (e.g., the acyl chloride or isocyanate you are adding). It's possible this is the new spot you are seeing. Note that highly reactive species like acyl chlorides can react with trace water on the silica plate to form the corresponding carboxylic acid, which will have a very different Rf. 3. Use Multiple Stains: Visualize the plate with both KMnO₄ and Ninhydrin. Does the new spot appear with both? If your starting amine is consumed, its corresponding spot should disappear or diminish (check with Ninhydrin). If the new spot does not stain with Ninhydrin (or only with strong heating), it's likely your N-substituted product. |
Problem 3: All my spots are at the top (or bottom) of the plate.
| Potential Cause | Explanation & Causality | Troubleshooting Steps |
| Incorrect Eluent Polarity | The Rf value is directly related to the polarity of the mobile phase relative to your compound and the stationary phase. | 1. Spots at the Top (Rf > 0.8): Your eluent is too polar. It is moving all components, regardless of their structure, with the solvent front. Solution: Decrease the eluent's polarity (e.g., increase the hexane proportion in an EtOAc/Hexane mixture). 2. Spots at the Bottom (Rf < 0.2): Your eluent is not polar enough. It doesn't have sufficient strength to move the compounds off the baseline. Solution: Increase the eluent's polarity (e.g., increase the EtOAc proportion). |
Experimental Protocols & Visualizations
Protocol 1: Standard TLC Monitoring of a Guanidinylation Reaction
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction).
-
Sample Spotting:
-
SM Lane: Using a capillary tube, spot a dilute solution of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine.
-
CO Lane: Spot the starting material as above. Without moving the plate, spot the reaction mixture directly on top of the SM spot.
-
RXN Lane: Spot the reaction mixture.
-
-
Chamber Preparation: Pour your chosen eluent (e.g., 1:3 Ethyl Acetate:Hexane + 0.5% Et₃N) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover and let it equilibrate for 5 minutes.
-
Development: Place the TLC plate in the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Analysis: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood before visualization.
Diagram: TLC Workflow for Reaction Monitoring
Caption: Workflow for monitoring a reaction using TLC.
Diagram: Interpreting the TLC Plate
Sources
- 1. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. column-chromatography.com [column-chromatography.com]
- 5. scribd.com [scribd.com]
- 6. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Highly efficient redox reaction between potassium permanganate and 3,3′,5,5′-tetramethylbenzidine for application in hydrogen peroxide based colorimetric assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. What is the mechanism of Potassium Permanganate? [synapse.patsnap.com]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. reddit.com [reddit.com]
Technical Support Center: Improving the Solubility of Boc-Protected Guanidines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges encountered when working with Boc-protected guanidines. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Introduction: The Guanidinium Conundrum
The guanidinium group, the key functional moiety in arginine and other synthetic molecules, is highly basic (pKa ≈ 13) and, consequently, typically protonated and highly water-soluble in physiological conditions.[1] To manage its reactivity and improve solubility in organic solvents during synthesis, the tert-butyloxycarbonyl (Boc) protecting group is a common choice.[1] However, the introduction of one or more bulky, nonpolar Boc groups can paradoxically lead to poor solubility in a range of common organic solvents, causing precipitation and hindering reactions. This guide will explore the reasons behind these solubility issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: Why does my Boc-protected guanidine precipitate out of my reaction mixture?
The solubility of a molecule is a balance of its intermolecular forces with the solvent. While the Boc group reduces the high polarity and basicity of the guanidinium group, it also introduces a significant nonpolar character.[1][2] If the overall polarity of the Boc-protected guanidine does not match that of the chosen solvent, it will have poor solubility. For instance, while N,N'-Bis(tert-butoxycarbonyl)guanidine is soluble in dichloromethane and chloroform, it has limited solubility in water.[2] Precipitation can also be influenced by temperature, concentration, and the presence of other salts in the reaction mixture.
Q2: What are the initial steps to take when encountering a solubility issue with a Boc-protected guanidine?
Before making significant changes to your protocol, it's crucial to systematically assess the problem. A good starting point is to test the solubility of a small amount of your compound in various solvents.[3][4] This will help you build a solubility profile and choose a more suitable solvent or solvent mixture for your reaction.
Q3: Can the number of Boc groups on the guanidine affect its solubility?
Yes, the number and placement of Boc groups can significantly impact solubility. While multiple Boc groups can further temper the basicity of the guanidine, they also add to the molecule's bulk and can, in some cases, lead to poor stability and lower yields.[5] For example, Nα,Nω,Nω'-Tris-Boc-L-arginine is noted for its enhanced stability and solubility, making it suitable for peptide synthesis.[6] Conversely, in some contexts, tetra-Boc-protected guanidine precursors have been found to be unsuitable due to poor stability and degradation.[5]
Q4: Are there alternatives to Boc protection that might offer better solubility?
Absolutely. If solubility issues with Boc-protected guanidines persist, consider alternative protecting groups. Sulfonamide-based protecting groups, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), are commonly used in Boc solid-phase peptide synthesis (SPPS) and can offer different solubility profiles.[7][8] Another strategy involves using a polyethylene glycol (PEG) carbamate, which not only protects the guanidine but also acts as a solubilizing tag.[1]
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving solubility issues with Boc-protected guanidines.
Issue 1: The Boc-protected starting material does not fully dissolve in the reaction solvent.
This is a common issue that can prevent a reaction from proceeding efficiently.
Causality: The polarity of the solvent does not adequately match the polarity of the Boc-protected guanidine. Intermolecular forces between the solute molecules are stronger than the forces between the solute and the solvent.
Solutions:
-
Solvent Screening: Test the solubility of a small sample of your compound in a range of solvents with varying polarities. A suggested screening panel is provided in the table below.
-
Use of a Co-solvent: Often, a mixture of solvents can provide the ideal polarity to dissolve a recalcitrant compound.[5] For hydrophobic compounds, adding a small amount of an organic co-solvent like dimethyl sulfoxide (DMSO), ethanol, or acetonitrile can improve solubility.[4] A particularly effective approach for some systems is a mixture of a protic solvent like tert-butanol (tBuOH) with an aprotic solvent like acetonitrile (MeCN).[5]
-
Temperature Adjustment: Gently warming the mixture can increase the solubility of many compounds.[4] However, this should be done with caution, as excessive heat can lead to degradation of the starting material or product. Always monitor for any changes in color or the appearance of new spots on a TLC plate.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and improve dissolution.[4]
Data Presentation: Solvent Screening Panel
| Solvent | Type | Polarity Index | Typical Use Case |
| Dichloromethane (DCM) | Aprotic | 3.1 | Good starting point for many organic reactions.[2] |
| Tetrahydrofuran (THF) | Aprotic, Ethereal | 4.0 | Often used for reactions with organometallic reagents. |
| Acetonitrile (MeCN) | Aprotic, Polar | 5.8 | Common in chromatography and as a reaction solvent.[5] |
| Dimethylformamide (DMF) | Aprotic, Polar | 6.4 | A strong solvent for many polar organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 7.2 | Excellent for dissolving a wide range of compounds.[4][5] |
| tert-Butanol (tBuOH) | Protic, Polar | 3.9 | Can be used as a co-solvent to enhance solubility.[5] |
Issue 2: The product precipitates from the reaction mixture upon formation.
This can lead to an incomplete reaction and make purification difficult.
Causality: The product of the reaction has a significantly different polarity than the starting material and is insoluble in the reaction solvent.
Solutions:
-
Anticipate Solubility Changes: Before starting a reaction, consider how the chemical transformation will alter the polarity and solubility of your molecule. If you are adding a polar functional group, you may need a more polar solvent system. Conversely, if you are adding a nonpolar group, a less polar solvent may be required.
-
Dynamic Solvent Addition: If precipitation is observed as the reaction progresses, consider the gradual addition of a co-solvent in which the product is known to be soluble. This can keep the product in solution and allow the reaction to go to completion.
-
"In Situ" Workup: If the product is intractable, it may be necessary to perform a workup of the entire reaction mixture (including the precipitate) to isolate the product. This may involve filtering the solid and then extracting the filtrate, or dissolving the entire mixture in a strong solvent before proceeding with purification.
Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with Boc-protected guanidines.
Sources
- 1. A New Solution Phase Protecting Group Strategy for Alkyl Guanidines [acswebcontent.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. jpt.com [jpt.com]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient introduction of protected guanidines in boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Guanidinylation Reactions—The Critical Role of the Solvent
Welcome to the technical support center for guanidinylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of guanidinylation, with a specific focus on the profound impact of solvent choice on reaction efficiency and outcome. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.
Troubleshooting Guide: Diagnosing and Resolving Guanidinylation Issues
Guanidinylation, the process of introducing a guanidinium group, is a cornerstone of medicinal chemistry and peptide science. However, its success is delicately balanced on a number of experimental parameters, with the choice of solvent being paramount. This section addresses common problems encountered during guanidinylation and provides a systematic approach to troubleshooting, centering on the role of the solvent.
Problem 1: Low or No Product Yield
A low or complete lack of product is the most frequent issue in guanidinylation. The solvent system is often a key contributing factor.
Possible Causes & Solutions:
-
Poor Solubility of Reactants: For a reaction to proceed efficiently, all reactants must be adequately solvated. Guanidinylating reagents, especially salts like 1H-pyrazole-1-carboxamidine hydrochloride, and substrates (e.g., peptides, complex amines) can have limited solubility in certain organic solvents.
-
Troubleshooting Steps:
-
Assess Solubility: Before initiating the reaction, perform a small-scale solubility test of your amine substrate and guanidinylating agent in the chosen solvent.
-
Solvent Screening: If solubility is an issue, consider a solvent screen. Polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (ACN) are often good starting points due to their ability to dissolve a wide range of organic molecules, including polar ones. For highly polar or charged substrates like peptides, aqueous solutions or mixtures of water with organic solvents might be necessary.[1]
-
Use of Co-solvents: A mixture of solvents can sometimes provide the ideal balance of properties. For instance, adding a small amount of a polar solvent like DMF to a less polar solvent like dichloromethane (DCM) can enhance the solubility of polar reactants.
-
-
-
Inappropriate Solvent Polarity: The polarity of the solvent can significantly influence the reaction rate by affecting the stability of the transition state and the reactivity of the nucleophilic amine.
-
Troubleshooting Steps:
-
Consider the Mechanism: Guanidinylation is a nucleophilic substitution reaction. Polar aprotic solvents generally favor SN2 reactions as they solvate the cation of a salt but leave the anion (the nucleophile) relatively "naked" and more reactive. In contrast, polar protic solvents can form hydrogen bonds with the amine nucleophile, creating a solvent cage that can hinder its reactivity.
-
Switch Solvent Class: If your reaction is sluggish in a polar protic solvent like ethanol, consider switching to a polar aprotic solvent like DMF or ACN. Conversely, for some reactions, particularly those involving charged intermediates, a more polar solvent might be beneficial.
-
-
-
Presence of Water (for moisture-sensitive reagents): Certain guanidinylation protocols, especially those employing highly reactive reagents, require anhydrous conditions.[2] Water can compete with the amine as a nucleophile, leading to hydrolysis of the guanidinylating agent and reduced yields.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Drying Agents: While not always practical during the reaction itself, ensure all glassware is thoroughly dried before use.
-
-
Problem 2: Formation of Side Products
The appearance of unexpected peaks in your analytical data (e.g., LC-MS, NMR) indicates the formation of side products. The solvent can play a role in promoting these unwanted reactions.
Possible Causes & Solutions:
-
Solvent-Mediated Degradation of Reagents or Products: Some solvents can react with the starting materials or the desired product, particularly under basic or acidic conditions or at elevated temperatures.
-
Troubleshooting Steps:
-
Review Solvent Compatibility: Ensure your chosen solvent is inert under the reaction conditions. For example, avoid protic solvents if your guanidinylating reagent is highly susceptible to hydrolysis.
-
Lower Reaction Temperature: If you suspect thermal decomposition, running the reaction at a lower temperature may mitigate side product formation, although this might require longer reaction times.
-
-
-
Side Reactions with Coupling Agents (e.g., HATU): In peptide chemistry, coupling reagents like HATU can sometimes lead to guanidinylation of the N-terminal amine as a side reaction. The choice of solvent can influence the extent of this side reaction.[3][4]
-
Troubleshooting Steps:
-
Solvent Choice with HATU: While HATU-mediated guanidinylation is not highly sensitive to the choice of solvent, DMF is a very common and effective solvent for these reactions.[3][4]
-
Order of Addition: A common strategy to minimize this side reaction is to pre-activate the carboxylic acid with HATU and a base before adding the amine.
-
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the role of solvents in guanidinylation, providing concise and scientifically grounded answers.
Q1: What are the most common solvents used for guanidinylation, and how do I choose the right one?
The choice of solvent is highly dependent on the specific guanidinylating reagent and the substrate. However, some general guidelines apply:
-
Polar Aprotic Solvents (e.g., DMF, ACN, DMSO, THF): These are often the solvents of choice for many guanidinylation reactions. They are excellent at dissolving a wide range of organic molecules, including many guanidinylating reagents and amine substrates. Their inability to act as hydrogen bond donors enhances the nucleophilicity of the amine, often leading to faster reaction rates. DMF is a particularly versatile solvent for these reactions.[5]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are typically used when dealing with highly polar or charged substrates, such as peptides or amino acids, that are insoluble in organic solvents.[1] However, they can slow down reactions by solvating the amine nucleophile through hydrogen bonding.
-
Nonpolar Aprotic Solvents (e.g., Dichloromethane (DCM), Chloroform, Toluene): These are generally used for less polar substrates and reagents. They are particularly useful when moisture needs to be strictly excluded from the reaction.
Q2: How does the polarity and proticity of a solvent affect guanidinylation efficiency?
-
Polarity (Dielectric Constant): A higher dielectric constant indicates a more polar solvent. Polar solvents are better at stabilizing charged intermediates and transition states that can form during the guanidinylation reaction, which can lead to an increased reaction rate.
-
Proticity: This refers to a solvent's ability to act as a hydrogen bond donor.
-
Protic solvents (e.g., water, alcohols) can form hydrogen bonds with the amine nucleophile, which can stabilize the amine but also create a "solvent cage" that hinders its ability to attack the electrophilic guanidinylating agent, potentially slowing the reaction.
-
Aprotic solvents (e.g., DMF, ACN, DCM) do not have acidic protons and therefore do not engage in hydrogen bonding with the nucleophile. This leaves the amine more "free" and nucleophilic, often resulting in a faster reaction.
-
Q3: My guanidinylating reagent is a hydrochloride salt. What is the best solvent to use?
Guanidinylating reagents that are salts, such as 1H-pyrazole-1-carboxamidine hydrochloride, are generally more soluble in polar solvents. Polar aprotic solvents like DMF and DMSO are often good choices as they can effectively dissolve the salt while still promoting a good reaction rate. In some cases, a mixture of a polar solvent with a less polar one can be used to achieve the desired solubility and reactivity.
Q4: I am working with a sterically hindered amine. How does the solvent choice impact this reaction?
Guanidinylation of sterically hindered amines can be challenging due to the reduced accessibility of the nucleophilic nitrogen. In these cases, the choice of solvent is critical.
-
Less Viscous Solvents: Solvents with lower viscosity can facilitate molecular motion and increase the frequency of effective collisions between the reactants.
-
Higher Temperatures: Often, these reactions require elevated temperatures to overcome the steric hindrance. Therefore, a solvent with a higher boiling point (e.g., DMF, DMSO) may be necessary.
-
Aprotic Conditions: As with other guanidinylations, polar aprotic solvents are generally preferred to maximize the nucleophilicity of the hindered amine.
Q5: Can the solvent influence the regioselectivity of guanidinylation on a molecule with multiple amine groups?
While the intrinsic reactivity of the different amine groups (e.g., primary vs. secondary, steric hindrance) is the primary determinant of regioselectivity, the solvent can have a subtle influence. By affecting the solvation and, therefore, the relative nucleophilicity of the different amine groups, the solvent can modulate the product distribution. For complex substrates, an empirical screening of solvents may be necessary to optimize the desired regioselectivity.
Data & Protocols
Table 1: General Solvent Selection Guide for Guanidinylation
| Solvent Class | Examples | Dielectric Constant (approx.) | Properties | Best For... |
| Polar Aprotic | DMF, ACN, DMSO, THF | 20 - 50 | Good solvating power for a wide range of compounds. Enhances nucleophilicity. | General purpose guanidinylation, moisture-sensitive reactions. |
| Polar Protic | Water, Ethanol, Methanol | 20 - 80 | Excellent for dissolving polar and charged molecules. Can hinder nucleophilicity. | Guanidinylation of peptides and other highly polar substrates. |
| Nonpolar Aprotic | DCM, Chloroform, Toluene | 2 - 10 | Poor at dissolving polar compounds. Good for moisture-sensitive reactions. | Guanidinylation of nonpolar substrates. |
Experimental Protocol: Solvent Screening for Optimal Guanidinylation
This protocol provides a general framework for systematically evaluating the effect of different solvents on your guanidinylation reaction.
Objective: To identify the optimal solvent for the guanidinylation of a specific amine substrate.
Materials:
-
Amine substrate
-
Guanidinylating reagent (e.g., 1H-pyrazole-1-carboxamidine hydrochloride)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
A selection of anhydrous solvents from different classes (e.g., DMF, ACN, THF, DCM)
-
Small reaction vials with stir bars
-
Analytical instrumentation (e.g., LC-MS, TLC)
Procedure:
-
Setup: In a series of identical reaction vials, place a known amount of the amine substrate.
-
Solvent Addition: To each vial, add a different anhydrous solvent to achieve the desired concentration.
-
Reagent Addition: Add the base, followed by the guanidinylating reagent to each vial.
-
Reaction: Stir the reactions at the desired temperature (e.g., room temperature or elevated) for a set period.
-
Monitoring: At regular intervals, take a small aliquot from each reaction and analyze it by LC-MS or TLC to monitor the formation of the product and the consumption of the starting material.
-
Analysis: After the reaction has reached completion or a predetermined time point, quench the reactions and analyze the final product distribution and yield for each solvent.
-
Optimization: Based on the results, select the solvent that provides the highest yield and purity of the desired guanidinylated product. Further optimization of concentration and temperature can then be performed in the chosen solvent.
Visualizing the Process
Diagram 1: General Mechanism of Guanidinylation
Caption: A simplified workflow of the nucleophilic attack in a guanidinylation reaction.
Diagram 2: Solvent Selection Decision Tree
Caption: A decision tree to guide solvent selection for guanidinylation reactions.
References
- Tsubokura, K., et al. (2014). An efficient guanylation of various amines with cyanamide proceeds in the presence of catalytic amounts of scandium(III)
-
Chamberland, S., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54225. [Link]
- Katritzky, A. R., et al. (2010). Guanidinylation of Amines. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
-
Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502. [Link]
- Le, T. T., & May, J. A. (2009). A mild and efficient guanidinylation of amines with N,N'-di-Boc-S-methylisothiourea. Tetrahedron Letters, 50(15), 1675-1678.
- Product Class 13: Guanidine Deriv
- Looper, R. E., et al. (2011). A mild and efficient method for the guanylation of amines. The Journal of Organic Chemistry, 76(17), 6967-6971.
- Al-Hourani, B. J., & Sharma, A. K. (2016). Recent advances in the synthesis of guanidines. RSC Advances, 6(75), 71367-71406.
-
Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. [Link]
-
Van der Veken, P., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 86(20), 14371-14380. [Link]
- Linton, B. R., et al. (2000). A Versatile System for the Synthesis of N,N‘-Disubstituted and N,N‘,N‘ ‘-Trisubstituted Guanidines from Primary and Secondary Amines. The Journal of Organic Chemistry, 65(5), 1566-1568.
-
Palakurthy, N. B., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(78), 50519-50526. [Link]
-
Polar Protic and Aprotic Solvents. (2023, January 23). Chemistry LibreTexts. [Link]
-
Guanidine. (n.d.). Solubility of Things. [Link]
-
Van der Veken, P., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Publications. [Link]
Sources
- 1. Guanidine synthesis by guanylation [organic-chemistry.org]
- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Temperature Optimization for Guanidinylation Reactions
Welcome to the technical support center for guanidinylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature optimization in their experiments. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Critical Role of Temperature in Guanidinylation
Guanidinylation, the process of adding a guanidinyl group to a primary or secondary amine, is a cornerstone reaction in medicinal chemistry and peptide science. The guanidinium group's unique basicity and hydrogen-bonding capabilities are pivotal for molecular recognition in numerous biological systems. However, the success of a guanidinylation reaction is highly sensitive to a multitude of factors, with temperature being one of the most critical.
Temperature influences reaction kinetics, solubility of reagents, and the stability of both reactants and products. An improperly controlled temperature can lead to a cascade of issues, from sluggish or incomplete reactions to the formation of undesirable byproducts. This guide will provide a structured approach to understanding and optimizing temperature for your specific guanidinylation reaction.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team encounters regarding temperature in guanidinylation reactions:
Q1: What is a good starting temperature for my guanidinylation reaction?
A: For many common guanidinylation reactions, starting at ambient temperature (20-25 °C) is a reasonable approach.[1][2] Several highly reactive guanidinylating reagents, such as N,N'-di-Boc-N"-triflyl-guanidine, often provide good yields at room temperature within a few hours.[3] However, the optimal temperature is highly dependent on the specific reagents and substrates used. For instance, reactions involving less reactive amines or sterically hindered substrates may require elevated temperatures to proceed at a reasonable rate.[1]
Q2: My reaction is very slow or not proceeding at all. Should I increase the temperature?
A: Increasing the temperature is a logical step to enhance the reaction rate. According to the principles of chemical kinetics, a higher temperature increases the kinetic energy of molecules, leading to more frequent and energetic collisions. However, it is crucial to do this in a controlled manner. A stepwise increase in temperature (e.g., in 10-20 °C increments) while monitoring the reaction progress is recommended. Some reactions, like those using N,N',N"-tri-Boc-guanidine with alcohols in a Mitsunobu-type reaction, are preferably carried out in refluxing THF to achieve good yields.[3][4]
Q3: I am observing significant byproduct formation. Could temperature be the cause?
A: Absolutely. Elevated temperatures can accelerate not only the desired reaction but also competing side reactions. If you observe an increase in impurities at higher temperatures, it is advisable to lower the reaction temperature. In some cases, cooling the reaction mixture, even to sub-zero temperatures, can significantly improve selectivity and yield. For example, the synthesis of certain guanidinylating reagents requires cooling to as low as -78 °C during the addition of reactive electrophiles like triflic anhydride to prevent degradation and side product formation.[3][4]
Q4: How does the choice of guanidinylating reagent affect the optimal reaction temperature?
A: The reactivity of the guanidinylating reagent is a key determinant of the required temperature. Highly electrophilic reagents, such as those activated with a triflyl group, are very reactive and can often be used at room temperature or below.[3][4] In contrast, less reactive reagents may necessitate heating. For instance, when using N,N',N"-tri-Cbz-guanidine, the reaction can be carried out at room temperature, whereas the analogous reaction with N,N',N"-tri-Boc-guanidine often requires refluxing THF.[3][4]
Q5: Are there any guanidinylation reactions that are performed at very low temperatures?
A: Yes, particularly during the synthesis of the guanidinylating reagents themselves. The dropwise addition of highly reactive species like triflic anhydride to a solution of a protected guanidine is often performed at -78 °C to control the exothermic reaction and prevent unwanted side reactions.[3][4] While the subsequent guanidinylation of the amine substrate may be carried out at a higher temperature, the initial preparation of the reagent can be temperature-critical.
Troubleshooting Guide: A Systematic Approach to Temperature Optimization
When faced with a challenging guanidinylation reaction, a systematic approach to troubleshooting is essential. This guide will walk you through common issues and provide a logical framework for temperature optimization.
Problem 1: Low or No Product Yield
A low yield is one of the most frequent challenges in chemical synthesis. Before assuming a temperature issue, first verify the quality and stoichiometry of your reagents and the purity of your solvent.
Initial Assessment:
-
Reaction Monitoring: Are you monitoring the reaction progress by a suitable analytical technique (TLC, LC-MS, NMR)? A lack of product formation over an extended period at your initial temperature indicates a potential issue.
-
Reagent Stability: Are your guanidinylating reagent and substrate stable under the reaction conditions? Some reagents may degrade over time, especially at elevated temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocol for Temperature Screening:
-
Set up multiple small-scale reactions in parallel.
-
Run the reactions at a range of temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C, and reflux).
-
Monitor each reaction at regular intervals (e.g., 1h, 4h, 12h, 24h) using an appropriate analytical method.
-
Quench the reactions at their optimal time points and analyze the crude reaction mixture to determine the conversion and yield.
Problem 2: Formation of Multiple Products/Byproducts
The presence of significant byproducts often indicates that the reaction conditions are too harsh, or that there are competing reaction pathways.
Initial Assessment:
-
Byproduct Identification: Can you characterize the major byproducts? Knowing their structure can provide clues about the undesired reaction pathways (e.g., self-condensation, reaction with the solvent, or decomposition).
-
Temperature Correlation: Is the formation of byproducts more pronounced at higher temperatures?
Troubleshooting Workflow:
Caption: Troubleshooting workflow for byproduct formation.
Data Presentation: Temperature Guidelines for Common Guanidinylating Reagents
The following table summarizes typical temperature ranges for various classes of guanidinylating reagents. Note that these are general guidelines, and the optimal temperature will depend on the specific substrate and reaction conditions.
| Guanidinylating Reagent Class | Example Reagent | Typical Temperature Range | Notes |
| Triflyl-activated | N,N'-di-Boc-N"-triflyl-guanidine | 0 °C to Room Temperature | Highly reactive; reactions are often fast at ambient temperature.[3][4] |
| Carbodiimide-based | EDC with a guanidinium salt | 0 °C to Room Temperature | Common in peptide coupling; temperature control is crucial to avoid side reactions. |
| Pyrazole-based | N,N′-di-Boc-1H-pyrazole-1-carboxamidine | Room Temperature to 50 °C | Generally mild and efficient; moderate heating can increase the reaction rate.[2] |
| Thiourea-derived | Di-Boc-thiourea with an activating agent | Room Temperature | Activation with reagents like cyanuric chloride allows for mild reaction conditions.[1] |
| Protected Guanidines | N,N',N"-tri-Boc-guanidine | Refluxing THF | Used in Mitsunobu-type reactions with alcohols; requires elevated temperatures.[3][4] |
| Protected Guanidines | N,N',N"-tri-Cbz-guanidine | Room Temperature | More reactive than the tri-Boc analogue in Mitsunobu-type reactions.[3][4] |
Conclusion
Temperature is a powerful lever in the optimization of guanidinylation reactions. A thorough understanding of the interplay between temperature, reagent reactivity, and substrate characteristics is paramount for achieving high yields and purity. By adopting a systematic, data-driven approach to temperature screening and troubleshooting, researchers can confidently navigate the challenges of this important transformation. This guide provides a foundational framework for this process, but as with all chemical reactions, careful experimentation and diligent analysis are the keys to success.
References
- Guanidinylation reagents. Google Patents.
-
Guanidine synthesis by guanylation. Organic Chemistry Portal. Available at: [Link]
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central. Available at: [Link]
- US6072075A - Guanidinylation reagents. Google Patents.
-
Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. PMC. Available at: [Link]
Sources
- 1. Guanidine synthesis by guanylation [organic-chemistry.org]
- 2. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 4. WO1998052917A2 - Guanidinylation reagents - Google Patents [patents.google.com]
Validation & Comparative
A Researcher's Guide to Guanidinylation: A Comparative Analysis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine and Other Key Reagents
The guanidinium moiety, with its unique electronic and geometric properties, is a cornerstone in medicinal chemistry and drug design. Its ability to form strong, stable hydrogen bonds and salt bridges makes it a critical pharmacophore in a vast array of biologically active molecules.[1][2] Consequently, the efficient and selective introduction of this functional group—a process known as guanidinylation—is of paramount importance to researchers in drug development and chemical biology.
This guide provides an in-depth, objective comparison of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine and other prevalent guanidinylating agents. By examining their reactivity, substrate scope, and operational nuances, supported by experimental data, this document aims to empower researchers to make informed decisions when selecting the optimal reagent for their specific synthetic challenges.
The Strategic Importance of Guanidinylation in Synthesis
The decision to introduce a guanidine group is often followed by the critical question of when and how. Traditional, indirect methods often involve carrying a masked amine (like an azide or phthalimide) through multiple synthetic steps, only to convert it to a guanidine at a late stage.[1][3] This approach, while sometimes necessary, can be inefficient, adding steps and potentially lowering the overall yield.[3]
A more direct strategy, employing a protected guanidinylating agent early in the synthesis, can significantly streamline the process.[3] This approach, however, hinges on the careful selection of a reagent with the appropriate reactivity and an orthogonal protection strategy that ensures the protected guanidine remains intact throughout subsequent chemical transformations.[4][5]
A Comparative Overview of Guanidinylating Agents
The efficacy of a guanidinylation reaction is a complex interplay between the reagent, the amine substrate, and the reaction conditions. Here, we compare the performance of several key classes of guanidinylating agents.
Performance Snapshot of Common Guanidinylating Reagents
| Reagent Class | Example Reagent | Key Advantages | Key Disadvantages |
| Di-Boc-Guanidines with an Amine Handle | 2-(2-Aminoethyl)-1,3-di-Boc-guanidine | Bifunctional, allowing for further derivatization; mild reaction conditions. | Less commercially available than other reagents; reactivity may be moderate compared to more activated systems. |
| Triflylguanidines | N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent) | High reactivity, excellent yields, broad substrate scope, effective for hindered amines.[6] | Higher cost, requires a deprotection step.[3] |
| Pyrazole-carboxamidines | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Good yields, mild conditions, stable and easy to handle reagent. | Slower reaction times compared to triflylguanidines. |
| Isoureas/Isothioureas | O-Methylisourea, N,N'-di-Boc-S-methylisothiourea | Cost-effective, high efficiency in specific applications. | Can require harsh conditions (high pH/temperature), potential for side products.[7] |
In-Depth Profile: 2-(2-Aminoethyl)-1,3-di-Boc-guanidine
2-(2-Aminoethyl)-1,3-di-Boc-guanidine is a bifunctional reagent that offers the unique advantage of introducing a protected guanidine group while simultaneously providing a primary amine handle for further synthetic elaboration. This "two-in-one" characteristic makes it a valuable tool for constructing more complex molecular architectures, such as peptidomimetics and combinatorial libraries.
The di-Boc protection renders the guanidine group sufficiently electron-deficient to react with primary and secondary amines under mild conditions, while the Boc groups themselves are stable to a wide range of reagents, yet can be readily removed under acidic conditions.
General Reaction Scheme:
Caption: General guanidinylation reaction.
Alternative Guanidinylating Agents: A Performance Comparison
N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)
This reagent is widely regarded as one of the most powerful guanidinylating agents due to the strong electron-withdrawing nature of the triflyl group, which renders the guanidine carbon highly electrophilic.[6] It reacts rapidly with a broad range of primary and secondary amines, including sterically hindered ones, typically at room temperature and often completing within an hour.[6]
Causality of High Reactivity: The trifluoromethylsulfonyl (triflyl) group is an exceptional leaving group, and its potent electron-withdrawing effect significantly activates the guanidine carbon towards nucleophilic attack by the amine.
Pyrazole-Carboxamidine Derivatives
Reagents such as N,N′-Di-Boc-1H-pyrazole-1-carboxamidine offer a balance of stability and reactivity. They are generally stable, crystalline solids that are easy to handle and store. The guanidinylation reaction proceeds under mild conditions, and the pyrazole byproduct is typically easy to remove during workup. While reaction times may be longer than with Goodman's reagent, the yields are often comparable for unhindered primary and secondary amines.
Experimental Insight: The choice of a pyrazole-based reagent is often favored for routine guanidinylations where extreme reactivity is not necessary, prioritizing ease of handling and cost-effectiveness.
S-Methylisothiourea Derivatives
These reagents are attractive due to their low cost and straightforward preparation. The reaction involves the displacement of the methylthio group by an amine. However, this often requires elevated temperatures or the use of heavy metal salts as activators, which can be a significant drawback in terms of environmental impact and downstream purification.[8]
Self-Validation in Protocol: The progress of the reaction can be monitored by the disappearance of the starting amine and the formation of the more polar guanidinylated product by thin-layer chromatography (TLC). The evolution of methanethiol, a volatile and odorous byproduct, also indicates that the reaction is proceeding.
Quantitative Performance Data: A Comparative Summary
The following table summarizes representative yields for the guanidinylation of various amine substrates with different reagents. It is important to note that reaction conditions such as solvent, temperature, and reaction time can significantly influence the outcome, and this table is intended as a general guide.
| Amine Substrate | 2-(2-Aminoethyl)-1,3-di-Boc-guanidine (or similar di-Boc reagent) | N,N′-Di-Boc-N′′-triflylguanidine | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | N,N'-di-Boc-S-methylisothiourea |
| Benzylamine | ~70-80% | >95% | ~90% | ~70-85% |
| Aniline | Moderate Yields | ~90% | ~80% | Moderate Yields |
| Secondary Amines (e.g., Dibenzylamine) | ~60-70% | ~85% | ~75% | Lower Yields |
| Sterically Hindered Amines | Lower to Moderate Yields | ~80-90% | Lower Yields | Very Low to No Reaction |
Yields are approximate and collated from various literature sources. Direct comparative studies under identical conditions are limited.
Experimental Protocols
Workflow for a Typical Guanidinylation Reaction
Caption: General workflow for a guanidinylation reaction.
Detailed Protocol: Guanidinylation of a Primary Amine using N,N′-Di-Boc-1H-pyrazole-1-carboxamidine
This protocol describes a general procedure for the efficient guanidinylation of a primary amine in solution.
Materials:
-
Primary amine
-
N,N′-Di-Boc-1H-pyrazole-1-carboxamidine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried round-bottomed flask, dissolve the primary amine (1.0 mmol) in anhydrous THF (5 mL). To this solution, add N,N′-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 mmol, 1.1 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:3 ethyl acetate:hexane solvent system). The reaction is typically complete within 24 hours.
-
Work-up: Once the starting amine is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure di-Boc-protected guanidinylated product.
Causality Behind Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent hydrolysis of the guanidinylating reagent and the activated intermediate.[3]
-
Slight Excess of Reagent: A slight excess of the guanidinylating agent ensures complete consumption of the often more valuable amine substrate.
-
Room Temperature: The reaction is typically conducted at room temperature to ensure mild conditions and prevent potential side reactions.
-
Chromatographic Purification: This is a standard and effective method for removing the pyrazole byproduct and any unreacted starting material.
Orthogonal Protection Strategies: A Key to Success
In the synthesis of complex molecules, particularly peptides, the ability to selectively deprotect one functional group while others remain protected is essential. This is known as an orthogonal protection strategy.[5][9] The Boc protecting groups used in many guanidinylating reagents are acid-labile. This makes them orthogonal to base-labile protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl), which is commonly used for the protection of α-amino groups in solid-phase peptide synthesis.[10] This orthogonality allows for the selective deprotection of the α-amino group for peptide chain elongation, followed by the removal of the Boc groups from the guanidine side chain in a final deprotection step.
Conclusion: Selecting the Right Tool for the Job
The choice of a guanidinylating agent is a critical decision in the design of a synthetic route.
-
For high reactivity and challenging substrates , N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent) is often the reagent of choice, despite its higher cost.
-
For routine guanidinylations requiring a balance of reactivity, stability, and ease of use , N,N′-Di-Boc-1H-pyrazole-1-carboxamidine is an excellent option.
-
When a bifunctional handle for further elaboration is desired , 2-(2-Aminoethyl)-1,3-di-Boc-guanidine presents a unique and valuable synthetic tool.
-
For cost-sensitive, large-scale syntheses where harsh conditions are tolerable , S-methylisothiourea derivatives may be considered.
By understanding the distinct advantages and limitations of each class of reagent, researchers can navigate the complexities of guanidinylation and efficiently advance their drug discovery and development programs.
References
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. JoVE, (115), e54286. (2016). Available from: [Link]
-
Guanidine Motif in Biologically Active Peptides. Australian Journal of Chemistry, 67(1), 3. (2014). Available from: [Link]
-
ChemInform Abstract: Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines. ResearchGate. (2001). Available from: [Link]
-
Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91. (2010). Available from: [Link]
-
N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8963. (2022). Available from: [Link]
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central. (2016). Available from: [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 121. (2005). Available from: [Link]
-
Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. JoVE, (122), e55581. (2017). Available from: [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. (2024). Available from: [Link]
-
Preparation and Use of N,N′-Di-Boc-N″-Triflylguanidine. ResearchGate. (2002). Available from: [Link]
-
Guanidine synthesis by guanylation. Organic Chemistry Portal. Available from: [Link]
-
Cost effectiveness of first-line oral antiviral therapies for chronic hepatitis B : a systematic review. PubMed. (2012). Available from: [Link]
-
Orthogonal Protection Definition. Fiveable. Available from: [Link]
- Guanidinylation reagents. Google Patents. (2000).
-
Protecting Groups. University of California, Irvine. Available from: [Link]
-
Synthesis of Guanidines in Solution. ResearchGate. (2005). Available from: [Link]
-
Guanidine synthesis by guanidinylation. Organic Chemistry Portal. Available from: [Link]
-
Guanidines from S-methylisothiouronium salt. Sciencemadness Discussion Board. (2014). Available from: [Link]
-
Cost-effectiveness of guanfacine extended release as an adjunctive therapy to a stimulant compared with stimulant monotherapy for the treatment of attention-deficit hyperactivity disorder in children and adolescents. PubMed. (2012). Available from: [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. ResearchGate. (2017). Available from: [Link]
-
Cost-effectiveness of Nucleoside Analog Therapy for Hepatitis B in China: A Markov Analysis. PubMed. (2010). Available from: [Link]
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- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. connectsci.au [connectsci.au]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 9. fiveable.me [fiveable.me]
- 10. Guanidine synthesis by guanylation [organic-chemistry.org]
A Senior Application Scientist's Guide to Guanidinylation: N,N'-Di-Boc-N''-triflylguanidine in Focus
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable introduction of the guanidinium group is a frequent and critical synthetic challenge. This functional group is a key pharmacophore in a multitude of biologically active molecules, bestowing unique properties of basicity, hydrogen bonding capability, and charge delocalization. The choice of guanidinylating agent can profoundly impact the success of a synthetic campaign, influencing yields, substrate scope, and overall efficiency.
This guide provides an in-depth comparison of N,N'-Di-Boc-N''-triflylguanidine, a highly effective guanidinylating agent, with other commonly employed alternatives. We will delve into the mechanistic rationale behind its reactivity, present objective performance data, and offer detailed experimental protocols to empower you to make informed decisions for your specific synthetic needs.
The Central Role of Guanidinylation in Synthesis
The guanidinium moiety is a recurring motif in natural products and pharmaceutical agents, contributing significantly to their biological activity. Its ability to exist in a protonated state across a wide physiological pH range allows for strong and specific interactions with biological targets such as enzymes and nucleic acids. Consequently, the transformation of primary and secondary amines into guanidines is a cornerstone of modern medicinal chemistry.
N,N'-Di-Boc-N''-triflylguanidine: The Premier Electrophilic Guanidinylating Agent
N,N'-Di-Boc-N''-triflylguanidine, often referred to as Goodman's reagent, has emerged as a superior choice for a broad range of guanidinylation reactions.[1][2] Its exceptional reactivity stems from the powerful electron-withdrawing triflyl (trifluoromethanesulfonyl) group, which renders the central carbon of the guanidine core highly electrophilic and susceptible to nucleophilic attack by amines. The two tert-butoxycarbonyl (Boc) protecting groups serve to modulate this reactivity and are readily removed under acidic conditions.
The key advantages of N,N'-Di-Boc-N''-triflylguanidine include:
-
High Reactivity: It reacts rapidly with a wide array of primary and secondary amines, often at room temperature.[3]
-
Broad Substrate Scope: It is effective for the guanidinylation of both simple and complex amines, including those in solution and on solid phase.[1][4]
-
Mild Reaction Conditions: Reactions are typically carried out in common aprotic solvents like dichloromethane (DCM) or chloroform.[1]
-
Excellent Yields: Guanidinylation reactions with this reagent generally proceed in high to excellent yields.[4]
The Mechanism of Action: A Tale of Electrophilicity
The guanidinylation reaction with N,N'-Di-Boc-N''-triflylguanidine proceeds through a well-defined addition-elimination mechanism. The lone pair of the amine nucleophile attacks the electrophilic carbon of the reagent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates the highly stabilized triflate anion, yielding the protected guanidine product.
Caption: Mechanism of amine guanidinylation.
A Comparative Analysis of Guanidinylating Agents
While N,N'-Di-Boc-N''-triflylguanidine stands out, a comprehensive understanding of the available alternatives is crucial for optimal reagent selection.
| Reagent | Key Advantages | Key Disadvantages | Best Use Cases |
| N,N'-Di-Boc-N''-triflylguanidine | High reactivity, broad scope, mild conditions, high yields, solid-phase compatible.[1][4] | Higher cost, moisture sensitive. | General-purpose guanidinylation of primary and secondary amines, solid-phase peptide synthesis. |
| Thioureas + Mukaiyama's Reagent | Versatile for sterically hindered amines.[1] | Requires polar aprotic solvents (e.g., DMF), potential for side products.[1] | Guanidinylation of sterically demanding or less reactive amines. |
| 1H-Pyrazole-1-carboxamidine HCl | Commercially available, relatively inexpensive. | Sluggish reactions, not compatible with solid-phase synthesis.[1][5] | Simple, solution-phase guanidinylations where reaction time is not critical. |
| Thioureas + Cyanuric Chloride (TCT) | Avoids heavy metal waste (compared to HgCl₂ activation), cost-effective.[6] | May require optimization for different substrates.[6] | Greener alternative for the activation of thioureas in solution-phase synthesis.[6] |
Experimental Protocols: Putting Theory into Practice
To provide a practical framework, we present detailed, self-validating protocols for the synthesis of N,N'-Di-Boc-N''-triflylguanidine and its application in a typical guanidinylation reaction, alongside a protocol for an alternative method.
Protocol 1: Synthesis of N,N'-Di-Boc-N''-triflylguanidine[1]
This protocol describes the preparation of the reagent from commercially available starting materials.
Materials:
-
N,N'-Di-Boc-guanidine
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA), freshly distilled
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
2 M Aqueous sodium bisulfate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Under a nitrogen atmosphere, dissolve N,N'-Di-Boc-guanidine in anhydrous DCM in a two-necked round-bottomed flask.
-
Add triethylamine to the solution.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Add triflic anhydride dropwise over 20 minutes.
-
Allow the reaction to slowly warm to -20 °C over 4 hours.
-
Quench the reaction by adding cold 2 M aqueous sodium bisulfate solution, ensuring the temperature does not exceed -10 °C.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with 2 M aqueous sodium bisulfate and brine, then dry over MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for the synthesis of the reagent.
Protocol 2: Guanidinylation of a Primary Amine with N,N'-Di-Boc-N''-triflylguanidine[2]
This protocol details the use of the reagent to guanidinylate a primary amine.
Materials:
-
Primary amine substrate
-
N,N'-Di-Boc-N''-triflylguanidine
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) (optional, for less reactive amines)[1]
Procedure:
-
Dissolve the primary amine in anhydrous DCM in a round-bottomed flask.
-
Add N,N'-Di-Boc-N''-triflylguanidine (1.0-1.1 equivalents) to the solution.
-
If the amine is a hydrochloride salt or known to be unreactive, add triethylamine (1.1 equivalents).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to yield the protected guanidine.
Protocol 3: Guanidinylation using 1-[N,N'-(di-Boc)amidino]pyrazole[7]
This protocol provides an alternative method for comparison.
Materials:
-
Primary amine substrate
-
1-[N,N'-(di-Boc)amidino]pyrazole
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the primary amine and 1-[N,N'-(di-Boc)amidino]pyrazole (1.1 equivalents) in THF.
-
Stir the solution at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography.
Conclusion: Selecting the Optimal Reagent
The choice of a guanidinylating agent is a critical decision in the design and execution of a synthetic route. N,N'-Di-Boc-N''-triflylguanidine offers a powerful and versatile solution for the efficient guanidinylation of a wide range of amines under mild conditions. Its high reactivity and compatibility with both solution and solid-phase synthesis make it the reagent of choice for many applications.[1] However, for specific challenges, such as the guanidinylation of highly sterically hindered amines, alternative methods like the use of thioureas with Mukaiyama's reagent may prove superior.[1] By understanding the relative strengths and weaknesses of each reagent and employing the robust protocols provided, researchers can confidently navigate the synthesis of complex guanidine-containing molecules.
References
- Baker, T. J.; Tomioka, M.; Goodman, M. PREPARATION AND USE OF N,N'-DI-BOC-N"-TRIFLYLGUANIDINE. Org. Synth.2002, 78, 91.
- Chamberland, S.; Petersen, B. P. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. J. Vis. Exp.2016, (115), e54589.
- Feichtinger, K.; Sings, H. L.; Baker, T. J.; Goodman, M. Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. J. Org. Chem.1998, 63(23), 8432–8439.
- Porcheddu, A.; De Luca, L.; Giacomelli, G. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett2009, (20), 3368–3372.
- Ianni, A. S. A New Solution Phase Protecting Group Strategy for Alkyl Guanidines.
- Buchanan, J. C.; Petersen, B. P.; Chamberland, S.
- Goodman, M.; Feichtinger, K.; Sings, H. L.; Baker, T. J. Guanidinylation reagents. U.S.
- TCI Practical Example: Di-Boc Guanidinylation of Amine Using the Guanidinylating Agent. Tokyo Chemical Industry Co., Ltd., 2024.
- Stymiest, J. L.; Mitchell, B. F.; Wong, S.; Vederas, J. C. N,N′-DiBoc-N′′-triflylguanidine (1).
- Mosher, C. W.; Christensen, B. E. 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. J. Org. Chem.1973, 38(8), 1549–1551.
- Khan, K. M.; et al. Guanidine dicycloamine-based analogs: green chemistry synthesis, biological investigation, and molecular docking studies as promising antibacterial and antiglycation leads.
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- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
A Senior Application Scientist's Guide to the Characterization of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the guanidinium group is a cornerstone of molecular design, prized for its strong basicity and ability to engage in multiple hydrogen bond interactions.[1][2] Its incorporation into therapeutic candidates, however, necessitates precise control over its reactivity, often achieved through the use of protecting groups like the tert-butoxycarbonyl (Boc) group. This guide provides an in-depth technical comparison of the synthesis, characterization, and derivatization of a key building block, 2-(2-Aminoethyl)-1,3-di-Boc-guanidine, offering field-proven insights and experimental data to support your research endeavors.
The Strategic Importance of Boc-Protected Guanidines
The guanidine functional group, with a pKa of approximately 13.6, is protonated at physiological pH, making it a crucial pharmacophore for interacting with biological targets such as enzymes and receptors.[3] However, this high basicity can interfere with synthetic transformations. The use of Boc protecting groups effectively masks the guanidine's nucleophilicity and basicity, rendering it stable to a wide range of reaction conditions. This allows for the selective modification of other functional groups within the molecule. The di-Boc-protected form, in particular, offers robust protection that can be removed under acidic conditions to unmask the guanidinium ion at a desired stage of the synthesis.
Synthesis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine: A Comparative Overview
The synthesis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine typically involves the reaction of an amine with a suitable di-Boc-protected guanidinylating agent. Several reagents can be employed for this transformation, each with its own advantages and considerations.
Two of the most common and effective guanidinylating agents for this purpose are N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea and 1-[N,N'-(di-Boc)amidino]pyrazole .
-
N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea : This reagent is widely used due to its high reactivity and the clean formation of the desired guanidine product. The reaction proceeds via nucleophilic attack of the primary amine on the thiourea, with the elimination of methanethiol as a byproduct. This method is known for its high yields and scalability.[4]
-
1-[N,N'-(di-Boc)amidino]pyrazole : This reagent offers a milder alternative for guanidinylation. The reaction proceeds smoothly at room temperature, and the pyrazole byproduct is easily removed during workup. It is particularly useful when dealing with sensitive substrates that may not be compatible with the conditions required for the S-methylisothiourea reagent.
Another notable method involves the activation of di-Boc-thiourea with cyanuric chloride (TCT), which provides an environmentally friendlier alternative to heavy-metal activators like HgCl2.[5] This method has been shown to produce high yields of N,N'-di-Boc-protected guanidines.[5]
Below is a workflow diagram for the synthesis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine using N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea, a highly efficient and scalable method.
Caption: Synthetic workflow for 2-(2-Aminoethyl)-1,3-di-Boc-guanidine.
Characterization of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | Signals corresponding to the ethyl bridge protons, the Boc group protons (a characteristic singlet around 1.5 ppm), and NH protons. |
| ¹³C NMR | Chemical Shift (δ) | Resonances for the ethyl carbons, the Boc carbonyl carbons, the quaternary carbons of the Boc groups, and the central guanidinic carbon. |
| Mass Spec (HRMS) | m/z | The calculated exact mass for C13H26N4O4 should be observed. |
| HPLC | Purity | A single major peak, with purity typically ≥90%. |
| Melting Point | Range | 96.2–100.1 °C[4] |
Derivatization of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine: Expanding Molecular Diversity
The primary amino group of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine serves as a versatile handle for further molecular elaboration through various derivatization reactions. This allows for the introduction of diverse functionalities to explore structure-activity relationships (SAR).
Acylation Reactions
The free amino group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form amide derivatives. This is a fundamental transformation for introducing a wide range of substituents.
Caption: General workflow for the acylation of the title compound.
Sulfonylation Reactions
Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamide derivatives. Sulfonamides are important functional groups in medicinal chemistry, known for their ability to act as hydrogen bond donors and acceptors.
Reductive Amination
The primary amine can also be derivatized through reductive amination with aldehydes or ketones. This two-step, one-pot reaction involves the initial formation of an imine or enamine, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (STAB) to afford the corresponding secondary or tertiary amine.
Comparative Analysis of Derivatives
The physicochemical properties of the derivatives can be significantly different from the parent compound, which can be advantageous for optimizing pharmacokinetic profiles.
| Derivative Type | Key Property Changes | Analytical Considerations |
| Acyl Derivatives | Increased lipophilicity, potential for additional H-bond interactions. | Changes in HPLC retention time (typically longer), distinct mass shift in MS. |
| Sulfonyl Derivatives | Introduction of an acidic N-H proton, strong H-bond acceptor character. | Significant change in polarity, observable shifts in NMR spectra. |
| N-Alkyl Derivatives | Increased steric bulk, potential for altered basicity of the terminal nitrogen. | Clear mass shift in MS, characteristic signals in ¹H and ¹³C NMR for the new alkyl group. |
Experimental Protocols
Synthesis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine[4]
Materials:
-
N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea
-
1,2-Ethylenediamine
-
Dichloromethane (CH2Cl2)
-
Magnesium sulfate (MgSO4)
-
Water
-
Brine
Procedure:
-
Prepare a solution of N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea (1.0 eq) in CH2Cl2.
-
In a separate flask, prepare a solution of 1,2-ethylenediamine (2.5 eq) in CH2Cl2.
-
Add the solution of N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea to the stirred solution of 1,2-ethylenediamine in one portion.
-
Stir the reaction mixture at room temperature for 90 minutes.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO4 and filter.
-
Remove the solvent under reduced pressure to yield 2-(2-Aminoethyl)-1,3-di-Boc-guanidine as a white powder.
Expected Yield: >90%
General Protocol for Acylation of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine
Materials:
-
2-(2-Aminoethyl)-1,3-di-Boc-guanidine
-
Acyl chloride (e.g., Acetyl chloride) (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 2-(2-Aminoethyl)-1,3-di-Boc-guanidine (1.0 eq) and triethylamine in CH2Cl2 and cool the solution to 0 °C.
-
Add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
2-(2-Aminoethyl)-1,3-di-Boc-guanidine is a valuable and versatile building block for the synthesis of complex molecules containing a guanidine moiety. Its efficient synthesis and the reactivity of its terminal amino group allow for the creation of diverse libraries of compounds for drug discovery and development. The protocols and comparative data presented in this guide provide a solid foundation for researchers to confidently synthesize, characterize, and derivatize this important intermediate, enabling the advancement of their scientific objectives.
References
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- Romoff, T. T., et al. (1998). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. The Journal of Organic Chemistry, 63(23), 8349-8356.
- Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N'-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372.
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- Glavač, D., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8913.
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PubChem. (n.d.). 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. Retrieved from [Link]
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PubChem. (n.d.). 2-(2-Aminoethyl)-1,3-di-Boc-guanidine. Retrieved from [Link]
- Palatinszky, M., et al. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX, 12, 102613.
- Dea-Ayuela, M. A., et al. (2014). Bisguanidine, Bis(2-aminoimidazoline) and Polyamine Derivatives as Potent and Selective Chemotherapeutic Agents against Trypanosomatid Parasites. Molecules, 19(12), 20336-20362.
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PubChem. (n.d.). N,N'-Di-Boc-guanidine. Retrieved from [Link]
- Baker, T. J., et al. (2000). N,N′-di-Boc-N′′-triflylguanidine: A New Guanidinylating Reagent. Organic Syntheses, 78, 91.
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PubChem. (n.d.). di-Boc-guanidine. Retrieved from [Link]
- Jo, H., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS.
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A Researcher's Guide to Guanidinylation: A Comparative Analysis of Direct and Indirect Methodologies
The guanidinium moiety, the functional component of the amino acid arginine, is a cornerstone of many biologically active molecules, including pharmaceuticals and natural products.[1][2] Its unique basicity and ability to form multiple hydrogen bonds are pivotal to molecular recognition and biological activity. Consequently, the efficient and selective introduction of a guanidine group onto a target molecule—a process known as guanidinylation—is of paramount importance to researchers in synthetic chemistry, drug discovery, and chemical biology.
This guide provides an in-depth comparison of the two primary strategies for guanidinylation: direct and indirect methods. We will explore the underlying chemical principles, compare the advantages and disadvantages of each approach with supporting data, and provide detailed experimental protocols to empower you to make informed decisions for your specific research needs.
The Strategic Divide: Direct vs. Indirect Guanidinylation
The choice between a direct or indirect guanidinylation strategy is a critical decision in the design of a synthetic route. This choice is often dictated by the overall complexity of the target molecule and the chemical compatibility of its existing functional groups.
Indirect Guanidinylation: The Traditional, Protective Approach
The traditional and often go-to strategy is indirect guanidinylation. This method involves the introduction of a "latent" guanidine precursor—typically a primary amine—which is then converted to the guanidine group at a late stage in the synthesis.[1][2] This approach is favored when the high basicity and nucleophilicity of a guanidine group could interfere with preceding or subsequent reaction steps.[1][2] Common latent amine precursors include azides, phthalimides, and carbamates.[1][2]
The primary advantage of the indirect method is its compatibility with a wide range of chemical transformations. By masking the reactive guanidine functionality until the final steps, chemists can avoid potential side reactions and compatibility issues. However, this strategy often necessitates additional steps for the protection and deprotection of the amine precursor, which can increase the overall number of synthetic steps and potentially lower the total yield.[1]
Direct Guanidinylation: A More Streamlined and Efficient Alternative
In contrast, direct guanidinylation involves the reaction of a primary amine with a guanidinylating reagent early in the synthetic sequence.[1] This approach can significantly shorten a synthetic route by eliminating the need for multiple protection and deprotection steps.[1] The key to a successful direct guanidinylation strategy lies in the use of appropriately protected guanidinylating reagents. These reagents temporarily mask the basicity and nucleophilicity of the guanidine group, allowing it to be carried through multiple synthetic steps without interference.[1] A variety of protecting groups, such as Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl), are commonly employed.[1]
The main advantage of direct guanidinylation is its efficiency and atom economy. By reducing the number of synthetic steps, it can lead to higher overall yields and a more streamlined workflow.[1] However, this method requires careful planning and selection of protecting groups that are orthogonal to other functionalities in the molecule, meaning they can be selectively removed without affecting other protecting groups.[1]
At a Glance: Comparing Direct and Indirect Guanidinylation
| Feature | Direct Guanidinylation | Indirect Guanidinylation |
| Strategy | Early-stage introduction of a protected guanidine group. | Late-stage conversion of a latent amine precursor. |
| Key Advantage | Fewer synthetic steps, potentially higher overall yield.[1] | High compatibility with diverse chemical functionalities.[1][2] |
| Key Disadvantage | Requires careful selection of orthogonal protecting groups.[1] | Can increase the number of synthetic steps, potentially lowering the overall yield.[1] |
| Common Reagents | Protected guanidinylating reagents (e.g., N,N'-di-Boc-N''-triflylguanidine, protected S-methylisothioureas).[3][4] | Guanidinylating reagents for primary amines (e.g., O-methylisourea, pyrazole-1-carboxamidine hydrochloride).[5][6] |
| Typical Use Case | Synthesis of complex molecules where efficiency is critical and orthogonal protection is feasible.[1] | Syntheses where the high basicity of the guanidine group would interfere with other reactions.[1][2] |
Visualizing the Methodologies: Reaction Workflows
To better illustrate the strategic differences, let's visualize the typical workflows for both direct and indirect guanidinylation.
Caption: Comparative workflows of direct vs. indirect guanidinylation.
A Deeper Dive into Guanidinylation Reagents and Mechanisms
The success of any guanidinylation reaction hinges on the appropriate choice of reagent. Below, we explore some of the most common and effective reagents for both direct and indirect approaches.
Reagents for Direct Guanidinylation
These reagents are designed to deliver a protected guanidine group to a primary amine. The protecting groups are crucial for modulating the reactivity of the guanidine.
-
N,N'-Di-Boc-N''-triflylguanidine: This is a highly reactive and efficient reagent for the guanidinylation of primary and secondary amines.[3] The triflyl group acts as an excellent leaving group, facilitating the reaction under mild conditions. The Boc protecting groups can be readily removed with acid.
Caption: Direct guanidinylation with N,N'-Di-Boc-N''-triflylguanidine.
-
Protected S-Methylisothioureas: Reagents such as N,N'-bis(Boc)-S-methylisourea and N,N'-bis(Cbz)-S-methylisothiourea are also effective for direct guanidinylation.[4] The reaction proceeds via nucleophilic attack of the amine on the thiourea, with the elimination of methanethiol. The addition of a catalyst like DMAP (4-dimethylaminopyridine) can accelerate these reactions.[7]
Reagents for Indirect Guanidinylation
These reagents are used to convert a primary amine, unmasked in a late-stage deprotection step, into a guanidine.
-
O-Methylisourea Salts: O-methylisourea sulfate or hydrochloride are classic reagents for the guanidinylation of primary amines. The reaction is typically carried out under basic conditions to deprotonate the amine, which then attacks the O-methylisourea. This method is widely used for the conversion of lysine residues in proteins and peptides to homoarginine.[6]
Caption: Indirect guanidinylation with O-Methylisourea.
-
1H-Pyrazole-1-carboxamidine Hydrochloride: This reagent is known for its stability, reactivity, and solubility, making it a versatile choice for the guanylation of primary and secondary aliphatic amines under mild conditions.[5] It is particularly useful in peptide synthesis for converting ornithine residues to arginine.[5]
Experimental Protocols: Putting Theory into Practice
To provide a practical context, we present representative, step-by-step protocols for both direct and indirect guanidinylation.
Protocol 1: Direct Guanidinylation of a Primary Amine using N,N'-Di-Boc-N''-triflylguanidine
This protocol is adapted from the synthesis of a protected guanidine derivative as described in the literature.[3][8]
Materials:
-
Primary amine (1.0 eq)
-
N,N'-Di-Boc-N''-triflylguanidine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Argon atmosphere
Procedure:
-
Dissolve the primary amine in anhydrous DCM under an argon atmosphere.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve N,N'-Di-Boc-N''-triflylguanidine in anhydrous DCM.
-
Slowly add the solution of the guanidinylating reagent to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Indirect Guanidinylation of a Primary Amine using 1H-Pyrazole-1-carboxamidine Hydrochloride
This protocol is a general procedure based on established methods for the guanidinylation of amines.[5]
Materials:
-
Primary amine hydrochloride (1.0 eq)
-
1H-Pyrazole-1-carboxamidine hydrochloride (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the primary amine hydrochloride in anhydrous DMF.
-
Add DIPEA to the solution and stir for 10 minutes at room temperature to neutralize the amine salt.
-
Add 1H-pyrazole-1-carboxamidine hydrochloride to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Navigating Potential Pitfalls: Side Reactions and Mitigation Strategies
While guanidinylation is a powerful tool, it is not without its challenges. Awareness of potential side reactions is crucial for optimizing reaction outcomes.
-
Over-guanidinylation: In molecules with multiple amine groups, careful control of stoichiometry and reaction conditions is necessary to achieve selective guanidinylation of the desired amine.
-
Guanidinylation of N-termini in Peptide Synthesis: During solid-phase peptide synthesis, the use of uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can lead to the unwanted guanidinylation of the free N-terminal amine of the growing peptide chain, which terminates chain elongation.[9] This can be mitigated by pre-activating the carboxylic acid with the coupling reagent before adding it to the resin-bound peptide.[9]
-
Protecting Group Stability: In direct guanidinylation, the chosen protecting groups must be stable to all subsequent reaction conditions.[1] Conversely, the final deprotection conditions must be mild enough to not degrade the target molecule.[1] The use of orthogonal protecting groups is a key strategy to address this challenge.[1][10]
Conclusion: Selecting the Optimal Guanidinylation Strategy
The choice between direct and indirect guanidinylation is a strategic one that significantly impacts the efficiency and success of a synthetic campaign. Direct guanidinylation offers a more streamlined and potentially higher-yielding approach, particularly for complex targets where minimizing step count is critical. However, it demands careful planning regarding protecting group strategy. Indirect guanidinylation, while often longer, provides a robust and reliable method when the inherent reactivity of the guanidine group poses a compatibility risk with other functionalities in the molecule.
By understanding the fundamental principles, advantages, and limitations of each method, and by leveraging the detailed protocols and insights provided in this guide, researchers can confidently select and execute the optimal guanidinylation strategy for their specific synthetic goals, ultimately accelerating the pace of discovery in drug development and the chemical sciences.
References
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A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. [Link]
-
Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]
- Product Class 13: Guanidine Deriv
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed. [Link]
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Guanidine synthesis by guanidinylation. Organic Chemistry Portal. [Link]
-
(PDF) Guanidine dicycloamine-based analogs: green chemistry synthesis, biological investigation, and molecular docking studies as promising antibacterial and antiglycation leads. ResearchGate. [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]
-
Trifluoroacetyl as an orthogonal protecting group for guanidines. PubMed. [Link]
-
Simple Generalized Reaction Conditions for the Conversion of Primary Aliphatic Amines to Surfactant-Like Guanidine Salts with 1 H -Pyrazole Carboxamidine Hydrochloride. ResearchGate. [Link]
-
[ - Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. ResearchGate. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Preparation and Use of N,N′-Di-Boc-N″-Triflylguanidine. ResearchGate. [Link]
-
Reagents for Efficient Conversion of Amines to Protected Guanidines. ResearchGate. [Link]
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. CORE. [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. ResearchGate. [Link]
- Guanidinylation reagents.
-
Synthesis of Guanidines in Solution. ResearchGate. [Link]
-
A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Thieme. [Link]
-
Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. PubMed. [Link].ncbi.nlm.nih.gov/26036685/)
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A Senior Application Scientist's Guide to Boc Deprotection: A Comparative Analysis of Efficacy and Selectivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the intricate assembly of peptides and complex pharmaceutical agents, the tert-butoxycarbonyl (Boc) group stands as a cornerstone of amine protection. Its widespread adoption is a testament to its remarkable stability across a broad spectrum of nucleophilic and basic conditions, juxtaposed with its clean and efficient removal under acidic stimuli. However, the very lability that makes the Boc group so useful also presents a significant challenge: its removal must be orchestrated with precision to avoid unintended cleavage of other sensitive functionalities within a molecule.
This guide provides a comprehensive comparison of prevalent Boc deprotection methodologies. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, present comparative experimental data, and offer field-proven insights to empower you, the researcher, to make informed, causality-driven decisions in your synthetic endeavors.
The Fundamental Chemistry of Boc Deprotection: An Overview
The removal of the Boc group is fundamentally an acid-catalyzed process. The reaction proceeds through the protonation of the carbamate oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond. This fragmentation generates a stable tert-butyl cation and a transient carbamic acid intermediate, which readily undergoes decarboxylation to furnish the desired free amine.
Figure 2: Proposed concerted mechanism for thermal Boc deprotection.
Experimental Protocol: Thermal Deprotection in Water
-
Preparation: Suspend the Boc-protected amine (1.0 mmol) in deionized water (1 mL) in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to reflux (100 °C) with vigorous stirring. Monitor the reaction by TLC. For many substrates, the reaction is complete within 15 minutes. [1]3. Work-up: Cool the reaction to room temperature. If the product is soluble in organic solvents, extract with an appropriate solvent (e.g., DCM or EtOAc), dry the organic layer over Na₂SO₄, and concentrate. If the product is water-soluble, further purification by chromatography or crystallization may be necessary.
C. Trimethylsilyl Iodide (TMSI): A Mild and Non-Hydrolytic Method
TMSI offers a particularly mild and effective method for Boc deprotection, especially for substrates that are sensitive to both strong acids and high temperatures. [2] Mechanism of Action: The reaction is thought to proceed via a Lewis acidic mechanism where the silicon atom coordinates to the carbonyl oxygen of the Boc group. This is followed by an Sₙ2 attack of the iodide ion on the tert-butyl group, generating tert-butyl iodide, a transient silyl carbamate, and CO₂. The silyl carbamate is then hydrolyzed during work-up to yield the free amine. [3][4]
Figure 3: Proposed mechanism of TMSI-mediated Boc deprotection.
Experimental Protocol: Boc Deprotection using TMSI
-
Preparation: Dissolve the Boc-protected amine (1.0 eq) in an anhydrous solvent such as chloroform or acetonitrile.
-
Reagent Addition: Add TMSI (1.1-1.5 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS. Reaction times can vary depending on the substrate.
-
Work-up: Upon completion, quench the reaction by adding methanol. Remove the volatiles in vacuo. The residue can then be purified by chromatography or crystallization.
III. Orthogonal Selectivity: A Key Consideration
In multi-step synthesis, the ability to selectively remove one protecting group in the presence of others is paramount. The Boc group's lability to acid provides a basis for orthogonality with base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz, Benzyl) protecting groups.
-
Boc vs. Fmoc: This is a classic orthogonal pair. The Fmoc group is stable to the acidic conditions used for Boc removal, while the Boc group is stable to the basic conditions (typically piperidine in DMF) used to cleave the Fmoc group. [][6]* Boc vs. Cbz/Benzyl: The Cbz (benzyloxycarbonyl) and benzyl ether/ester groups are generally stable to the acidic conditions used for Boc deprotection, especially when milder conditions are employed. Conversely, the Boc group is stable to the hydrogenolysis conditions (H₂/Pd-C) used to remove Cbz and benzyl groups. [7][8] Comparative Data on Selectivity:
| Deprotection Reagent | Boc | Cbz | Fmoc | Benzyl Ester |
| 25% TFA in DCM, RT | Cleaved | Stable | Stable | Stable |
| 4M HCl in Dioxane, RT | Cleaved | Stable | Stable | Stable |
| H₂/Pd-C, RT | Stable | Cleaved | Stable | Cleaved |
| 20% Piperidine in DMF, RT | Stable | Stable | Cleaved | Stable |
This table provides a general overview. Specific substrate effects can influence selectivity.
IV. Comparative Efficacy: A Data-Driven Summary
The choice of deprotection method is ultimately guided by a balance of speed, yield, and substrate compatibility. The following table summarizes the typical performance of the discussed methods.
| Deprotection Method | Reagents | Typical Conditions | Reaction Time | Advantages | Disadvantages |
| Strong Acid | TFA in DCM | Room Temp | 1-2 h | Fast, reliable, volatile byproducts | Requires scavengers, harsh for sensitive substrates |
| 4M HCl in Dioxane | Room Temp | 1-12 h [9] | Cost-effective, product may precipitate | Dioxane is hazardous, can be less selective | |
| Lewis Acid | ZnBr₂ in DCM | Room Temp | 24-72 h | Mild, selective for some substrates | Slow, requires stoichiometric reagent |
| Thermal | Water or high-boiling solvent | 100-250 °C | 15 min - several hours | Acid-free, "green" | High temperatures, potential for side reactions |
| Mild/Neutral | TMSI in CHCl₃ or MeCN | Room Temp | Variable | Very mild, non-hydrolytic | Reagent is moisture-sensitive and expensive |
| Oxalyl Chloride/MeOH | Room Temp | 1-4 h [10] | Very mild, tolerant of acid-labile groups | Reagent is toxic and moisture-sensitive |
Conclusion
The deprotection of the Boc group is a fundamental transformation in organic synthesis, and a deep understanding of the available methodologies is crucial for the success of any synthetic campaign. While strong acids like TFA and HCl offer rapid and reliable cleavage, their use is tempered by the need for scavengers and potential incompatibility with sensitive substrates. Milder methods, including Lewis acids, thermal cleavage, and reagents like TMSI and oxalyl chloride, provide a valuable arsenal for navigating the complexities of modern synthetic targets.
As a senior application scientist, my recommendation is to approach the selection of a Boc deprotection method with a thorough understanding of your substrate's functionalities and the downstream synthetic steps. The information and protocols provided in this guide are intended to serve as a robust foundation for your experimental design, enabling you to select the optimal conditions that balance efficacy, selectivity, and practicality.
References
-
Awuah, E., & Capretta, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 26, 2026, from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved January 26, 2026, from [Link]
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Smith, C. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
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Li, J., et al. (2021). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 25(7), 1634–1643. [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved January 26, 2026, from [Link]
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Stavropoulos, G., et al. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Green and Sustainable Chemistry, 7, 139-145. [Link]
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Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]
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Wikipedia. (n.d.). Trimethylsilyl iodide. Retrieved January 26, 2026, from [Link]
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Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]
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Jones, A. B., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]
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Bartoli, G., et al. (2007). A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)₂. Letters in Organic Chemistry, 4(1), 47-50. [Link]
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Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504. [Link]
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Awuah, E., & Capretta, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). TMS Iodide. Retrieved January 26, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 26, 2026, from [Link]
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Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]
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Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved January 26, 2026, from [Link]
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Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]
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Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved January 26, 2026, from [Link]
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Giri, R. S., et al. (2017). FeCl₃-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega, 2(10), 6586–6597. [Link]
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Bartoli, G., et al. (2000). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr₂ in Methylene Chloride. Tetrahedron Letters, 41(15), 2847-2849. [Link]
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Palma, A., et al. (2019). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules, 24(17), 3076. [Link]
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Reddit. (2023, October 18). Boc De-protection. r/Chempros. [Link]
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Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
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ResearchGate. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. [Link]
-
Reddit. (n.d.). Method to remove Boc in the presence of t-butylester. r/Chempros. [Link]
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ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]
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Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. Journal of the American Chemical Society, 99(3), 968–969. [Link]
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A Comparative Guide to Guanidinylation Reagents: Spectroscopic and Performance Analysis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic and medicinal chemistry, the guanidinium group is a critical pharmacophore, prized for its ability to engage in key biological interactions. The introduction of this highly basic and polar functionality, a process known as guanidinylation, requires a carefully selected reagent to ensure efficiency, selectivity, and compatibility with various substrates. This guide provides an in-depth comparison of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine with two other widely used guanidinylating agents: N,N'-di-Boc-1H-pyrazole-1-carboxamidine and 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea. Through a detailed analysis of their spectroscopic data and a discussion of their performance in typical synthetic protocols, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications.
The Importance of Spectroscopic Characterization
Precise and unambiguous characterization of reagents is a cornerstone of reproducible and reliable chemical synthesis. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for verifying the structure and purity of starting materials, intermediates, and final products. In the context of guanidinylation reagents, where multiple nitrogen atoms and protecting groups can lead to complex spectra, a thorough understanding of their spectroscopic signatures is paramount.
Spectroscopic Data Comparison
The following tables summarize the key physical and spectroscopic data for 2-(2-Aminoethyl)-1,3-di-Boc-guanidine and its alternatives. This data has been compiled from commercially available sources and peer-reviewed literature to provide a reliable reference.
Table 1: Physical and General Properties
| Property | 2-(2-Aminoethyl)-1,3-di-Boc-guanidine | N,N'-di-Boc-1H-pyrazole-1-carboxamidine | 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea |
| Molecular Formula | C₁₃H₂₆N₄O₄ | C₁₄H₂₂N₄O₄ | C₁₂H₂₂N₂O₄S |
| Molecular Weight | 302.37 g/mol | 310.35 g/mol [1] | 290.38 g/mol [2] |
| Appearance | Lumps | White to almost white powder/crystal | White to off-white solid |
| Melting Point | 95-98 °C | 86-92 °C | 115-121 °C |
| Purity (Typical) | ≥90% (HPLC) | ≥98% | ≥95% |
Table 2: ¹H NMR Spectroscopic Data (Typical Shifts in CDCl₃)
| Proton Assignment | 2-(2-Aminoethyl)-1,3-di-Boc-guanidine (Estimated) | N,N'-di-Boc-1H-pyrazole-1-carboxamidine | 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea |
| Boc (-C(CH₃)₃) | ~1.4-1.5 (s, 18H) | ~1.5 (s, 18H) | ~1.5 (s, 18H) |
| -CH₂-N (guanidine) | ~3.3-3.5 (m, 2H) | - | - |
| -CH₂-NH₂ | ~2.8-3.0 (t, 2H) | - | - |
| -NH (Boc) | ~8.0-9.0 (br s, 2H) | - | ~8.5-9.5 (br s, 1H) |
| -NH (guanidine) | ~7.0-8.0 (br s, 1H) | - | - |
| -NH₂ | ~1.5-2.5 (br s, 2H) | - | - |
| Pyrazole-H | - | ~6.4 (t, 1H), ~7.6 (d, 1H), ~8.1 (d, 1H) | - |
| -S-CH₃ | - | - | ~2.4 (s, 3H) |
Table 3: ¹³C NMR Spectroscopic Data (Typical Shifts in CDCl₃)
| Carbon Assignment | 2-(2-Aminoethyl)-1,3-di-Boc-guanidine (Estimated) | N,N'-di-Boc-1H-pyrazole-1-carboxamidine | 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea |
| Guanidine C=N | ~155-160 | ~150-155 | ~160-165 |
| Boc C=O | ~153-158 | ~150-155 | ~150-155 |
| Boc -C(CH₃)₃ | ~80-83 | ~80-84 | ~80-84 |
| Boc -C(CH₃)₃ | ~28 | ~28 | ~28 |
| -CH₂-N (guanidine) | ~40-45 | - | - |
| -CH₂-NH₂ | ~40-45 | - | - |
| Pyrazole-C | - | ~108, ~130, ~142 | - |
| -S-CH₃ | - | - | ~15 |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Expected [M+H]⁺ |
| 2-(2-Aminoethyl)-1,3-di-Boc-guanidine | ESI | 303.21 |
| N,N'-di-Boc-1H-pyrazole-1-carboxamidine | ESI | 311.17 |
| 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea | ESI | 291.14 |
Experimental Protocols and Performance Comparison
The choice of a guanidinylating reagent often depends on the specific substrate, desired reaction conditions, and the nature of the protecting groups. Below is a general protocol for a typical guanidinylation reaction, followed by a discussion of the relative merits of each reagent.
General Guanidinylation Protocol
Experimental Steps:
-
Reaction Setup: To a solution of the primary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM)), add the guanidinylating reagent (1.0-1.2 equivalents). For less reactive amines or specific reagents, a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) may be added.[3]
-
Reaction: Stir the mixture at room temperature or an elevated temperature as required. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Workup: Upon completion, the reaction is typically quenched with water or a saturated aqueous solution (e.g., NH₄Cl or NaHCO₃).
-
Extraction: The product is extracted into an appropriate organic solvent (e.g., ethyl acetate, DCM). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification: The crude product is concentrated under reduced pressure and purified by column chromatography on silica gel to afford the desired protected guanidine.[3]
Performance Insights and Causality behind Reagent Choice
-
2-(2-Aminoethyl)-1,3-di-Boc-guanidine: This reagent is particularly useful for introducing a guanidinoethyl moiety in a single step. The presence of the primary amine allows for further functionalization after the guanidinylation reaction. The Boc protecting groups are stable under a wide range of conditions but can be readily removed with acid (e.g., trifluoroacetic acid), making it a versatile choice in multi-step syntheses. Its reactivity is generally moderate, and for less nucleophilic amines, the addition of a base or elevated temperatures may be necessary to drive the reaction to completion. The choice of this reagent is dictated by the synthetic strategy, specifically when the target molecule requires a linker between the guanidinium group and the main scaffold.
-
N,N'-di-Boc-1H-pyrazole-1-carboxamidine: This is a highly efficient and widely used reagent for the guanidinylation of primary and secondary amines. The pyrazole leaving group is a weak base, which facilitates the reaction. It is generally considered a "gold standard" for mild and effective guanidinylation. The reaction typically proceeds at room temperature and often does not require an additional base.[3] Its high reactivity and clean reaction profiles make it a preferred choice for sensitive substrates and in the synthesis of complex molecules. The primary byproduct, pyrazole, is easily removed during workup.
-
1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea: This reagent offers a good balance of reactivity and stability. The S-methylisothiourea moiety is an effective leaving group, and the reaction proceeds under mild conditions. It is a reliable choice for a broad range of amines. While generally efficient, the reaction can sometimes be slower than with the pyrazole-based reagent, and the byproduct, methanethiol, is a volatile and odorous compound that requires careful handling in a well-ventilated fume hood. The decision to use this reagent may be influenced by cost and availability, as it is often a more economical option.
Conclusion: Selecting the Optimal Reagent
The selection of an appropriate guanidinylating reagent is a critical decision in the synthesis of guanidine-containing molecules.
-
2-(2-Aminoethyl)-1,3-di-Boc-guanidine stands out for its ability to introduce a functionalized side chain, offering a strategic advantage in certain synthetic routes.
-
N,N'-di-Boc-1H-pyrazole-1-carboxamidine is the reagent of choice for high-efficiency, mild reactions with a broad range of substrates, particularly when dealing with sensitive functionalities.
-
1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea provides a reliable and cost-effective alternative, suitable for general-purpose guanidinylation, with the caveat of handling a volatile byproduct.
By carefully considering the spectroscopic data and the performance characteristics outlined in this guide, researchers can confidently select the most suitable reagent to achieve their synthetic goals in the development of novel therapeutics and functional molecules.
References
-
PubChem. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. [Link]
- Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). Urethane protected derivatives of 1-guanylpyrazole for the mild and efficient preparation of guanidines. Tetrahedron Letters, 34(21), 3389-3392.
- Feierberg, I., & Chorev, M. (2001). N, N′-Di-Boc-N″-triflylguanidine: a new triflyl-containing guanidinylating reagent. The Journal of Organic Chemistry, 66(16), 5512-5515.
- Baker, T. J., Luedtke, N. W., Tor, Y., & Goodman, M. (2000). Synthesis and anti-HIV activity of guanidinoglycosides. The Journal of Organic Chemistry, 65(26), 9054-9058.
-
ARKIVOC 2010 (v) 82-91. Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. [Link]
- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 21: Three Carbon-Heteroatom Bonds: Aldehydes, Ketenes, Lactones, and Guanidines.
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. J. Vis. Exp. (115), e54589, doi:10.3791/54589 (2016). [Link]
Sources
A Senior Application Scientist's Guide to the Elemental Analysis of Novel Guanidine Compounds
For researchers, scientists, and drug development professionals, the precise characterization of novel molecules is the bedrock of innovation. Among these, guanidine-containing compounds are of significant interest due to their diverse biological activities. The guanidinium group's unique electronic and structural properties often impart potent therapeutic effects, but also present distinct analytical challenges. Accurate elemental analysis is not merely a checkbox for publication; it is a critical validation of a compound's empirical formula, a confirmation of its purity, and a cornerstone for all subsequent biological and pharmacological evaluation. An error in elemental composition can lead to incorrect dosage calculations, misleading structure-activity relationship (SAR) studies, and ultimately, the failure of a promising drug candidate.
This guide provides an in-depth comparison of the primary analytical techniques for the elemental analysis of novel guanidine compounds. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, ensuring that the protocols described are robust and self-validating.
The Gold Standard for C, H, and N: Combustion Analysis
Combustion analysis is the quintessential technique for determining the carbon, hydrogen, and nitrogen (CHN) content of organic compounds.[1] It is often a requirement by scholarly journals for the publication of new compounds, with a typical acceptable deviation of ±0.4% from the theoretical values.[1][2]
Principle of Operation
The method involves the complete combustion of a small, precisely weighed sample (typically a few milligrams) in a high-temperature, oxygen-rich environment.[3][4] This process quantitatively converts the carbon, hydrogen, and nitrogen within the sample into their gaseous oxides (CO₂, H₂O, and various oxides of nitrogen, which are subsequently reduced to N₂).[3] These gases are then separated, and their concentrations are measured by detectors, such as a thermal conductivity detector (TCD) or non-dispersive infrared (NDIR) and chemiluminescence detectors.[4][5]
Strengths for Guanidine Compounds
-
High Precision and Accuracy: When performed meticulously, combustion analysis offers excellent precision, often with errors of less than 0.3%, making it ideal for confirming empirical formulas.
-
Direct Measurement of Nitrogen: Given the nitrogen-rich nature of the guanidine moiety, direct and accurate quantification of nitrogen is a key advantage.
Limitations and Causality of Experimental Choices
-
Limited Elemental Range: This technique is primarily for CHNS/O analysis and cannot be used for detecting metallic impurities.[3]
-
Sample Purity is Paramount: The accuracy of combustion analysis is directly proportional to the purity of the sample. The presence of residual solvents or inorganic salts can significantly skew results.[6] This is why it is crucial to rigorously purify the novel guanidine compound, often through recrystallization or chromatography, and confirm its purity by other methods like high-field NMR before submitting for elemental analysis.[2]
-
Challenges with Hygroscopic Compounds: Guanidinium salts can be hygroscopic. Absorbed atmospheric moisture will elevate the hydrogen and potentially the oxygen content, leading to inaccurate results. Therefore, samples must be thoroughly dried under high vacuum and handled in a controlled environment (e.g., a glove box) prior to analysis.
Detecting Trace Metals and Elemental Impurities: Inductively Coupled Plasma (ICP) Techniques
While combustion analysis confirms the primary organic composition, it is often necessary to quantify trace elemental impurities, especially in a pharmaceutical context.[7][8] These impurities can originate from catalysts (e.g., Palladium, Platinum, Rhodium) used in synthesis or leach from manufacturing equipment.[7][9] Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) are the premier techniques for this purpose.[3][10]
Principle of Operation
In both techniques, the sample is introduced into a high-temperature argon plasma (around 6,000 °C), which desolvates, atomizes, and ionizes the atoms.[3][7]
-
ICP-OES measures the characteristic wavelengths of light emitted by the excited atoms and ions as they relax to a lower energy state.[11]
-
ICP-MS separates the resulting ions based on their mass-to-charge ratio, allowing for extremely sensitive detection.[7]
Strengths for Pharmaceutical Development
-
Exceptional Sensitivity: ICP-MS, in particular, offers unparalleled sensitivity, capable of detecting elements at parts-per-trillion (ppt) levels.[7][12][13] This is critical for meeting the stringent limits for elemental impurities set by regulatory bodies like the USP and ICH.[10][14]
-
Multi-Element Capability: Both techniques can simultaneously measure a wide array of elements (up to 70 in a single run for ICP-MS), providing a comprehensive impurity profile.[7][13][15]
-
Robustness: ICP-OES is generally more tolerant of complex sample matrices than ICP-MS and has lower running costs, making it a viable option for routine screening.[10]
Limitations and Causality of Experimental Choices
-
Destructive Analysis: The sample is completely consumed during the analysis.
-
Sample Preparation is Key: Novel guanidine compounds, being solid organics, must be brought into a solution, typically through acid digestion.[16][17] The choice of acid (e.g., nitric acid, hydrochloric acid, or aqua regia) and digestion method (e.g., closed-vessel microwave digestion) is critical to ensure complete dissolution without losing volatile elements.[10][18] Microwave digestion is often preferred as it uses sealed vessels, minimizing the risk of contamination and loss of volatile analytes.[18]
-
Spectral Interferences: In ICP-MS, polyatomic interferences can occur, where ions formed from the plasma gas, water, or the sample matrix have the same mass-to-charge ratio as the analyte of interest.[12][19] Modern ICP-MS instruments incorporate collision/reaction cells to mitigate these interferences.[13]
A Non-Destructive Alternative: X-Ray Fluorescence (XRF)
X-ray Fluorescence (XRF) is a non-destructive technique used to determine the elemental composition of materials.[20] It is particularly useful for solid samples and offers a rapid screening tool.[3][21]
Principle of Operation
The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons from the atoms.[3] When outer-shell electrons drop to fill these vacancies, they emit fluorescent X-rays with energies characteristic of each element present.[22]
Strengths
-
Non-Destructive: This is a significant advantage when working with precious, newly synthesized compounds.[20]
-
Minimal Sample Preparation: For solid samples, often little to no preparation is required, making it a very fast technique.[10][22]
-
Wide Elemental Range: XRF can detect elements from Boron to Uranium.[20]
Limitations for Guanidine Compounds
-
Limited Utility for Core Composition: XRF is not suitable for accurately quantifying light elements like Carbon, Hydrogen, and Nitrogen, which form the backbone of organic molecules.[23] Its primary application in this context would be for detecting heavier elemental impurities.
-
Matrix Effects: The XRF signal can be influenced by the overall composition of the sample (the matrix), which can affect the accuracy of quantification, especially in organic materials.[10][24]
-
Lower Sensitivity: Compared to ICP-MS, XRF is less sensitive and generally not suitable for the ultra-trace analysis required by pharmaceutical regulations.[10]
Comparative Summary of Techniques
| Feature | Combustion Analysis | ICP-OES / ICP-MS | X-Ray Fluorescence (XRF) |
| Primary Application | Determination of %C, H, N, S, O | Trace to ultra-trace elemental impurity analysis | Rapid, non-destructive screening of elemental composition |
| Elements Detected | C, H, N, S, O | Most of the periodic table | B to U |
| Sensitivity | Percent (%) level | ppm to sub-ppt (ICP-MS) | ppm to % level |
| Sample Type | Solids, liquids | Liquids (after digestion) | Solids, liquids, powders |
| Sample Destructive? | Yes | Yes | No |
| Key Advantage | "Gold standard" for empirical formula confirmation[3] | High sensitivity for regulatory compliance[7] | Speed and non-destructive nature[21] |
| Key Limitation | Limited elemental range | Requires sample digestion, potential interferences | Poor sensitivity for light elements (C, H, N)[23] |
Decision-Making Workflow for Elemental Analysis
Selecting the appropriate analytical technique is contingent on the research question at hand. The following workflow can guide your decision-making process.
Caption: Decision workflow for selecting the appropriate elemental analysis technique.
Detailed Experimental Protocols
Protocol 1: CHN Determination by Combustion Analysis
This protocol is a self-validating system that includes calibration with a certified reference material.
-
Instrument Preparation:
-
Ensure the combustion and reduction tubes are packed correctly and the instrument has reached its operational temperature (typically ~900-1000°C).
-
Verify that the carrier gas (Helium) and combustion gas (Oxygen) are of ultra-high purity and flowing at the manufacturer's recommended rates.
-
-
Calibration:
-
Accurately weigh (to ±0.001 mg) 1-2 mg of a certified organic standard (e.g., Acetanilide) into a tin capsule.
-
Analyze the standard. The results should be within the certified range and meet the typical ±0.4% acceptance criteria.[2] This step validates the instrument's performance.
-
-
Sample Preparation:
-
Dry the novel guanidine compound under high vacuum for at least 4 hours to remove residual solvent and moisture.
-
In a controlled atmosphere (if the compound is hygroscopic), accurately weigh 1-2 mg of the sample into a tin capsule. Crimp the capsule to ensure no sample is lost.
-
-
Analysis:
-
Introduce the sample into the analyzer. The instrument will automatically combust the sample and measure the resulting CO₂, H₂O, and N₂.
-
Perform the analysis in triplicate to ensure precision. The relative standard deviation should be within acceptable limits (typically <0.2%).
-
-
Data Interpretation:
-
Compare the average experimental %C, %H, and %N values to the theoretical values calculated for the proposed empirical formula. The deviation should be within ±0.4% for publication and confirmation of purity.[1]
-
Protocol 2: Trace Metal Analysis by ICP-MS
This protocol is designed to comply with USP <232>/<233> guidelines.[14][17]
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 0.1-0.5 g of the novel guanidine compound into a clean, acid-leached microwave digestion vessel.
-
Add 5-10 mL of high-purity nitric acid. For some compounds, a mixture with hydrochloric acid (aqua regia) may be necessary for complete digestion.[18]
-
Include a method blank (containing only the acid) and a certified reference material with every batch to validate the digestion process and instrument performance.
-
Seal the vessels and place them in the microwave digestion system. Use a program with a gradual temperature ramp to a final temperature of ~200-220°C and hold for 15-20 minutes.
-
After cooling, carefully open the vessels and dilute the digested sample to a final volume (e.g., 50 mL) with deionized water.
-
-
Instrument Calibration and Tuning:
-
Tune the ICP-MS using a multi-element tuning solution to ensure optimal sensitivity and resolution, and to minimize oxide and doubly-charged ion formation.
-
Perform a multi-point calibration using certified standards that cover the expected concentration range of the elemental impurities.
-
-
Analysis:
-
Introduce the prepared samples, blank, and reference material into the ICP-MS.
-
Acquire data for all elements of interest, including those specified in USP <232> (e.g., As, Cd, Hg, Pb, Pd, Pt, etc.).
-
-
Data Interpretation:
-
Subtract the blank signal from all samples.
-
Quantify the concentration of each elemental impurity in the original solid sample, accounting for the initial mass and final volume.
-
Compare the results to the permitted daily exposure (PDE) limits established by regulatory guidelines.
-
Conclusion
The elemental analysis of novel guanidine compounds requires a multi-faceted approach. Combustion analysis remains the indispensable tool for confirming the empirical formula and assessing the C, H, and N purity of the bulk material.[1] However, in the context of drug development, this must be complemented by highly sensitive techniques like ICP-MS to quantify potentially toxic elemental impurities, ensuring the safety and regulatory compliance of the final product.[7][9] XRF can serve as a valuable, rapid, and non-destructive preliminary screening tool. By understanding the principles, strengths, and limitations of each technique, and by implementing rigorous, self-validating protocols, researchers can ensure the integrity of their data and the quality of their novel therapeutic agents.
References
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The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica. Retrieved from [Link]
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Chitnis, S. S. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Central Science, 8(7), 897–899. Retrieved from [Link]
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Elemental Analysis Of Organic Compounds With The Use Of. (n.d.). KIET. Retrieved from [Link]
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Kuveeke, I. M., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 930–936. Retrieved from [Link]
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Kowol, C. R., & Keppler, B. K. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 225-230. Retrieved from [Link]
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Szymański, P., et al. (2022). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. Molecules, 27(19), 6664. Retrieved from [Link]
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Can XRF analysis be used for identifying organic compounds (example: hydrocarbons) in a sample?. (2020). ResearchGate. Retrieved from [Link]
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How ICP-MS is Applied in Pharmaceutical Quality Control. (n.d.). Drawell. Retrieved from [Link]
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Potgieter, N. (2016). Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. Spectroscopy Online. Retrieved from [Link]
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Pharmacopoeia methods for elemental analysis of medicines: a comparative study. (n.d.). SciSpace. Retrieved from [Link]
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Sawyer, R. F. (1977). COMBUSTION SOURCES OF NITROGEN COMPOUNDS. eScholarship.org. Retrieved from [Link]
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Portable X-ray Fluorescence Analysis of Organic Amendments. (2022). Encyclopedia.pub. Retrieved from [Link]
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Introduction to Combustion Analysis. (2022). Chemistry LibreTexts. Retrieved from [Link]
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The Problems Associated With Elemental Analysis. (2023). AZoNano. Retrieved from [Link]
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ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety. (2025). AELAB. Retrieved from [Link]
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Helaluddin, A. B. M., et al. (2016). Main Analytical Techniques Used for Elemental Analysis in Various Matrices. Tropical Journal of Pharmaceutical Research, 15(2), 427-434. Retrieved from [Link]
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ICP-MS: Analytical Method for Identification and Detection of Elemental Impurities. (2020). PubMed. Retrieved from [Link]
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Elemental Analysis - Organic & Inorganic Compounds. (n.d.). Eltra. Retrieved from [Link]
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Fischer, L., et al. (2021). Development of a sample preparation method for accurate analysis of 24 elemental impurities in oral drug products by ICP-MS according to USP/ICH guidelines. Journal of Analytical Atomic Spectrometry, 36(3), 576-586. Retrieved from [Link]
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Wu, Z., et al. (2022). 16-Step Scalable Chemoenzymatic Synthesis of Tetrodotoxin. Journal of the American Chemical Society, 144(29), 13246–13253. Retrieved from [Link]
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Determination of trace element concentrations in organic materials of “intermediate-thickness” via portable X-ray fluorescence spectrometry. (2022). RSC Publishing. Retrieved from [Link]
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Combustion Elemental Analysis. (n.d.). Analytik Jena. Retrieved from [Link]
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Balan, S. V., et al. (2018). PHARMACOPOEIA METHODS FOR ELEMENTAL ANALYSIS OF MEDICINES: A COMPARATIVE STUDY. Journal of Chemistry and Technologies. Retrieved from [Link]
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Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. (2021). Agilent. Retrieved from [Link]
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Combustion Analysis. (n.d.). tnp-instruments.com. Retrieved from [Link]
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Elemental Composition using XRF. (n.d.). EAG Laboratories. Retrieved from [Link]
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Combustion analysis. (n.d.). In Wikipedia. Retrieved from [Link]
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Elemental analysis: an important purity control but prone to manipulations. (2021). RSC Publishing. Retrieved from [Link]
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Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters. (2012). Spectroscopy Online. Retrieved from [Link]
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Using ICP-MS to Measure Elemental Compositions in Drug Products. (n.d.). EAG Laboratories. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-(2-Aminoethyl)-1,3-di-Boc-guanidine
This guide provides essential safety and handling protocols for 2-(2-Aminoethyl)-1,3-di-Boc-guanidine (CAS No. 203258-44-0). As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your operational safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a proactive safety culture in your laboratory.
Hazard Identification and Risk Assessment
The primary hazards associated with 2-(2-Aminoethyl)-1,3-di-Boc-guanidine are rooted in its guanidine core and its physical form as a solid or powder.
-
Dermal and Ocular Irritation: Guanidine and its salts are well-documented skin and eye irritants, with some causing serious damage[2][3]. The basic nature of the guanidinium group can disrupt biological membranes. Direct contact with skin or eyes must be prevented.
-
Respiratory Tract Irritation: The compound is supplied as lumps or a solid, which can generate fine dust during handling (e.g., weighing, transferring)[1]. Inhalation of this dust can lead to respiratory irritation[3].
-
Ingestion Hazard: Like many laboratory chemicals, it is presumed to be harmful if swallowed[3][4].
-
Combustible Solid: The supplier classifies this compound under Storage Class 11, indicating it is a combustible solid[1]. While not highly flammable, it can burn if exposed to an ignition source.
Engineering Controls: The First Line of Defense
Personal protective equipment is the final barrier between you and a potential hazard. Before relying on PPE, engineering and administrative controls must be implemented to minimize exposure.
-
Ventilation: All handling of solid 2-(2-Aminoethyl)-1,3-di-Boc-guanidine that could generate dust, including weighing and preparing solutions, must be performed inside a certified chemical fume hood. This is the most critical step in preventing respiratory exposure.
-
Designated Area: All work with this compound should be restricted to a designated area of the laboratory to prevent unintentional spread and cross-contamination.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks[3][5].
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be tailored to the specific task. The following table summarizes the minimum required PPE for common laboratory operations involving this compound.
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Nitrile gloves, Lab coat | Not required if container is sealed |
| Weighing Solid | Chemical safety goggles | Nitrile gloves, Lab coat | Required: N95 respirator (if outside fume hood) |
| Preparing Solutions | Chemical safety goggles | Nitrile gloves, Lab coat | Not required if performed in a fume hood |
| Reaction & Workup | Chemical safety goggles & Face shield | Nitrile gloves, Lab coat | Not required if performed in a fume hood |
| Spill Cleanup | Chemical safety goggles & Face shield | Heavy-duty nitrile gloves, Lab coat | Required: N95 respirator or higher |
Eye and Face Protection
Given the high risk of serious eye irritation from guanidine compounds, robust eye protection is mandatory.
-
Chemical Safety Goggles: Must be worn for all operations. Unlike safety glasses, goggles provide a seal around the eyes, protecting against dust particles and splashes from all directions. They should conform to ANSI Z87.1 (US) or EN 166 (EU) standards.
-
Face Shield: A face shield should be worn in addition to safety goggles during procedures with a higher risk of splashing, such as when dissolving the solid or during reaction workup.
Skin Protection
-
Lab Coat: A full-length, long-sleeved lab coat is required to protect street clothes and skin from contamination.
-
Gloves: Chemical-resistant nitrile gloves are the standard recommendation. Always inspect gloves for tears or holes before use. For prolonged work or when handling larger quantities, consider double-gloving. Gloves should be removed promptly if contaminated, using a technique that avoids skin contact, and hands should be washed immediately.
Respiratory Protection
The supplier recommends a Type N95 (US) respirator, which is prudent given the potential for dust generation[1].
-
N95 Respirator: A NIOSH-approved N95 filtering facepiece respirator should be worn whenever handling the solid powder outside of a chemical fume hood or if dust is observed. Users must be fit-tested and trained in the proper use of respirators.
-
Within a Fume Hood: If all manipulations of the solid are strictly confined to a properly functioning chemical fume hood, respiratory protection may not be necessary as the engineering control is sufficient to prevent inhalation.
Procedural Workflow and PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling the Guanidine Reagent.
Donning, Doffing, and Disposal Protocols
The integrity of your safety protocol relies on the correct use of PPE from start to finish.
Donning Sequence (Putting On)
-
Lab Coat: Fasten completely.
-
Respirator (if required): Perform a seal check.
-
Goggles and/or Face Shield: Adjust for a secure fit.
-
Gloves: Pull cuffs over the sleeves of the lab coat.
Doffing Sequence (Taking Off)
This sequence is designed to prevent re-contamination of clean areas and your skin.
-
Gloves: Remove first. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.
-
Lab Coat: Unfasten and peel off from the shoulders, turning it inside out as you remove it.
-
Goggles/Face Shield: Handle by the headband or sides.
-
Respirator: Remove last by handling the straps.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal
-
Contaminated PPE: All disposable PPE (gloves, respirator) must be discarded into a designated hazardous chemical waste container.
-
Chemical Waste: Unused reagent and solutions containing 2-(2-Aminoethyl)-1,3-di-Boc-guanidine must be disposed of as hazardous chemical waste in accordance with your institution's and local environmental regulations. Do not pour down the drain.
By adhering to this comprehensive guide, researchers can confidently handle 2-(2-Aminoethyl)-1,3-di-Boc-guanidine, ensuring both personal safety and the integrity of their scientific work.
References
- Jubilant Ingrevia Limited. (2024). 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet.
- U-Bio. (n.d.). MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Guanidine carbonate, 99+%. Retrieved from [Link]
- Fisher Scientific. (n.d.). Sigma Aldrich 2-(2-Aminoethyl)-1,3-Di-Boc-Guanidine.
- Organic Syntheses. (n.d.). Preparation of Mono-Cbz Protected Guanidines.
- Chem-Impex. (n.d.). N,N',N''-Tri-Boc-guanidine.
-
U.S. Environmental Protection Agency. (n.d.). Guanidine, N-cyano-, polymer with N1-(2-aminoethyl)-1,2-ethanediamine, sulfate - Substance Details. Retrieved from [Link]
- Stobec. (2003). Safety Data Sheet (91/155/EC) Guanidine Carbonate (GC).
-
PubChem. (n.d.). 2-(2-Aminoethyl)-1,3-di-Boc-guanidine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
